molecular formula C24H21N5O B15621143 ZJCK-6-46

ZJCK-6-46

Cat. No.: B15621143
M. Wt: 395.5 g/mol
InChI Key: MNVPCONHWCXDES-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZJCK-6-46 is a useful research compound. Its molecular formula is C24H21N5O and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

(2S)-2-[[6-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)quinazolin-4-yl]amino]-2-phenylethanol

InChI

InChI=1S/C24H21N5O/c1-15-7-9-18-20(12-25-23(18)28-15)17-8-10-21-19(11-17)24(27-14-26-21)29-22(13-30)16-5-3-2-4-6-16/h2-12,14,22,30H,13H2,1H3,(H,25,28)(H,26,27,29)/t22-/m1/s1

InChI Key

MNVPCONHWCXDES-JOCHJYFZSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of DYRK1A in Tau Pathology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical kinase in the pathogenesis of tauopathies, including Alzheimer's disease (AD). Located on chromosome 21, its overexpression in Down syndrome (trisomy 21) is strongly linked to the early onset of AD-like neurodegeneration. This technical guide provides an in-depth overview of the multifaceted role of DYRK1A in tau pathology, intended for researchers, scientists, and professionals in drug development. We consolidate the current understanding of DYRK1A-mediated tau phosphorylation, its impact on tau aggregation and microtubule stability, and its broader implications for neurodegenerative disease. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to facilitate further research in this promising therapeutic area.

Introduction: DYRK1A as a Key Regulator of Tau Pathophysiology

Tau, a microtubule-associated protein, is essential for the assembly and stability of neuronal microtubules.[1] In pathological conditions, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs), a hallmark of a class of neurodegenerative disorders known as tauopathies.[2] DYRK1A is a serine/threonine kinase that plays a pivotal role in this pathological cascade.[3] Overexpression of DYRK1A, as seen in Down syndrome, is correlated with increased tau hyperphosphorylation and the formation of NFTs.[3][4]

DYRK1A contributes to tau pathology through several mechanisms:

  • Direct Phosphorylation: DYRK1A directly phosphorylates tau at numerous serine and threonine residues.[5][6]

  • Priming Kinase Activity: Phosphorylation of tau by DYRK1A can "prime" it for subsequent phosphorylation by other kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), leading to an amplification of tau hyperphosphorylation.[7]

  • Functional Impairment of Tau: DYRK1A-mediated phosphorylation impairs tau's ability to promote microtubule assembly and stability.[2]

  • Promotion of Tau Aggregation: Phosphorylation by DYRK1A enhances the propensity of tau to self-aggregate into filaments.

  • Alteration of Tau Isoform Ratios: DYRK1A can phosphorylate splicing factors, which may lead to an imbalance in the ratio of 3-repeat (3R) and 4-repeat (4R) tau isoforms, a feature observed in some tauopathies.

Given its central role, DYRK1A has become a significant therapeutic target for AD and other tauopathies. Inhibition of DYRK1A has been shown to reduce tau pathology in various preclinical models.[8]

Quantitative Data Summary

This section summarizes key quantitative data from in vitro, cell-based, and in vivo studies investigating the DYRK1A-tau axis.

Table 1: In Vitro Inhibition of DYRK1A Kinase Activity
CompoundTarget(s)IC50 (nM)Assay TypeReference
SM07883DYRK1A, GSK-3β1.6 (DYRK1A), 10.8 (GSK-3β)Kinase Panel Screen
EHT 5372DYRK1A0.22Biochemical Assay[9]
DYR219DYRK1A127In Vitro Kinase Assay[10]
ZDWX-25DYRK1A, GSK-3β227.97 (DYRK1A), 248.73 (GSK-3β)Not Specified[11]
Table 2: Cellular Inhibition of Tau Phosphorylation by DYRK1A Inhibitors
CompoundCell LineTarget Phospho-site(s)EC50 (nM)Reference
SM07883HEK293T (hTau and DYRK1A overexpression)Thr21216
DYR219Not SpecifiedpSer396142[10]
Table 3: Effects of DYRK1A Modulation on Tau Phosphorylation in Animal Models
ModelInterventionBrain RegionPhospho-Tau Site(s)OutcomeReference
DYRK1A Transgenic MiceDYRK1A OverexpressionBrainpThr212Significant Increase[2]
Ts65Dn Mice (Down Syndrome model)DYRK1A Overexpression (1.5-fold)BrainMultiple sitesIncreased phosphorylation[12]
3xTg-AD MiceDyrk1-inh TreatmentHippocampusInsoluble pSer396Significant Reduction[6]
PS19 Mice (hTau P301S)Genetic Knockdown of DYRK1AHippocampusInsoluble pSer396, pSer404Selective Decrease[13]
3xTg-AD MiceZDWX-25 TreatmentHippocampuspThr181, pThr212, pSer396, pSer416Reduction[11]
JNPL3 Mice (hTau P301L)SM07883 TreatmentBrainstemAT8 (pSer202/Thr205)Significant Reduction in sarkosyl-insoluble fraction[14]

Key Signaling Pathways and Logical Relationships

Diagram 1: DYRK1A's Direct and Indirect Roles in Tau Hyperphosphorylation

DYRK1A_Tau_Phosphorylation DYRK1A DYRK1A Tau Tau DYRK1A->Tau Direct Phosphorylation pTau_DYRK1A pTau (DYRK1A sites e.g., Thr212) Splicing_Factor Splicing Factor (e.g., ASF) DYRK1A->Splicing_Factor GSK3b GSK-3β pTau_DYRK1A->GSK3b Priming Hyperphosphorylated_Tau Hyperphosphorylated Tau GSK3b->Hyperphosphorylated_Tau Phosphorylation Microtubule_Dissociation Dissociation from Microtubules Hyperphosphorylated_Tau->Microtubule_Dissociation pSplicing_Factor Phosphorylated Splicing Factor Tau_mRNA Tau pre-mRNA pSplicing_Factor->Tau_mRNA Altered Splicing Tau_3R_4R_imbalance Altered 3R/4R Tau Ratio Tau_mRNA->Tau_3R_4R_imbalance Tau_Aggregation Tau Aggregation (NFTs) Tau_3R_4R_imbalance->Tau_Aggregation Microtubule_Dissociation->Tau_Aggregation

Caption: DYRK1A promotes tau pathology directly and indirectly.

Diagram 2: Experimental Workflow for Assessing DYRK1A's Role in Tau Pathology

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Analysis Kinase_Assay In Vitro Kinase Assay (DYRK1A + Tau) MT_Assembly_Assay Microtubule Assembly Assay Kinase_Assay->MT_Assembly_Assay Assess functional impact Aggregation_Assay Tau Aggregation Assay (e.g., ThT) Kinase_Assay->Aggregation_Assay Assess aggregation propensity Cell_Culture Cell Culture Model (e.g., HEK293 with DYRK1A/Tau overexpression) Western_Blot Western Blot (p-Tau levels) Cell_Culture->Western_Blot Analyze p-Tau ELISA ELISA (p-Tau quantification) Cell_Culture->ELISA Quantify p-Tau Animal_Model Animal Model (e.g., DYRK1A TG, 3xTg-AD) IHC Immunohistochemistry (p-Tau localization) Animal_Model->IHC Sarkosyl_Extraction Sarkosyl-Insoluble Tau Extraction Animal_Model->Sarkosyl_Extraction RT_qPCR RT-qPCR (3R/4R Tau Ratio) Animal_Model->RT_qPCR

Caption: A multi-level experimental approach to study DYRK1A and tau.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the DYRK1A-tau interaction.

In Vitro DYRK1A Kinase Assay (Radiometric)

This protocol measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a tau substrate by DYRK1A.

Materials:

  • Recombinant human DYRK1A

  • Recombinant human Tau protein (full-length or fragment)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • P81 phosphocellulose paper

  • 5% Orthophosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the DYRK1A inhibitor in the kinase reaction buffer.

  • In a reaction tube, combine recombinant DYRK1A with the diluted inhibitor or vehicle control. Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the tau substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture for 20-30 minutes at 30°C.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper to terminate the reaction.

  • Wash the P81 paper extensively with 5% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

Microtubule Assembly Assay

This assay assesses the ability of tau to promote the polymerization of tubulin into microtubules, a function inhibited by hyperphosphorylation.

Materials:

  • Phosphorylated and non-phosphorylated tau protein

  • Tubulin (e.g., porcine)

  • Microtubule Assembly Buffer (100 mM MES, pH 6.8, 1 mM EGTA, 1 mM MgCl₂)

  • GTP (1 mM final concentration)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare the microtubule assembly mixture containing assembly buffer and tubulin (e.g., 2.0 mg/mL).

  • Incubate the mixture in a quartz microcuvette at 35°C in a thermostatically controlled spectrophotometer.

  • Initiate the reaction by adding tau protein (phosphorylated or non-phosphorylated) to a final concentration of approximately 0.07 mg/mL.

  • Monitor microtubule assembly by measuring the increase in absorbance at 350 nm over time.

Cell-Based Tau Phosphorylation Assay in HEK293T Cells

This assay evaluates the effect of DYRK1A on tau phosphorylation in a cellular context.[9]

Materials:

  • HEK293T cells

  • Expression vectors for human tau and human DYRK1A

  • Transfection reagent

  • Cell lysis buffer

  • Antibodies for Western blotting: anti-phospho-tau (specific for various sites, e.g., pThr212, AT8), anti-total-tau, anti-DYRK1A, and a loading control (e.g., β-actin)

Procedure:

  • Co-transfect HEK293T cells with expression vectors for human tau and DYRK1A using a suitable transfection reagent.

  • (Optional) Treat the transfected cells with a DYRK1A inhibitor or vehicle control for a specified duration (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform Western blot analysis on the cell lysates.

  • Probe the blots with primary antibodies against specific phospho-tau sites, total tau, DYRK1A, and a loading control.

  • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Quantify the band intensities using densitometry to determine the ratio of phosphorylated tau to total tau.

Thioflavin T (ThT) Tau Aggregation Assay

This assay monitors the formation of tau fibrils in vitro by measuring the fluorescence of Thioflavin T, which binds to β-sheet structures in the aggregates.[8]

Materials:

  • Purified recombinant tau protein

  • Aggregation inducer (e.g., heparin)

  • Thioflavin T (ThT) stock solution

  • Aggregation Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Prepare a reaction mixture in the wells of the 96-well plate containing tau protein, aggregation buffer, and the aggregation inducer.

  • Add ThT to the reaction mixture to a final concentration of approximately 10-50 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the ThT fluorescence at regular intervals over several hours to days.

  • Plot the fluorescence intensity against time to generate an aggregation curve.

Sarkosyl-Insoluble Tau Extraction from Mouse Brain

This protocol isolates aggregated, hyperphosphorylated tau from brain tissue.[10]

Materials:

  • Mouse brain tissue

  • High-Salt Buffer (10 mM Tris pH 7.4, 10% sucrose, 0.8 M NaCl, 1 mM EDTA, 0.1% sarkosyl, and protease/phosphatase inhibitors)

  • 1% Sarkosyl solution

  • Homogenizer

  • Ultracentrifuge

Procedure:

  • Homogenize the brain tissue in 9 volumes of high-salt buffer.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and add 1% sarkosyl solution.

  • Incubate for 1 hour with agitation at room temperature.

  • Centrifuge at 100,000 x g for 60 minutes at room temperature.

  • Discard the supernatant. The pellet contains the sarkosyl-insoluble tau.

  • Resuspend the pellet in an appropriate buffer for downstream analysis (e.g., Western blotting).

RT-qPCR for 3R and 4R Tau Isoform Analysis

This method quantifies the relative expression levels of 3R and 4R tau mRNA.[15]

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for 3R and 4R tau isoforms (spanning the exon 9-11 junction for 3R and exon 9-10 junction for 4R)

  • qPCR instrument

Procedure:

  • Extract total RNA from the tissue or cells of interest.

  • Perform reverse transcription to synthesize cDNA.

  • Set up qPCR reactions with primers specific for 3R and 4R tau, along with a housekeeping gene for normalization.

  • Run the qPCR and analyze the data using the ΔΔCt method to determine the relative expression of each isoform.

Conclusion and Future Directions

The evidence overwhelmingly supports a central role for DYRK1A in the initiation and progression of tau pathology. Its ability to directly phosphorylate tau, prime it for further phosphorylation by other kinases, and influence its aggregation and function makes it a compelling therapeutic target. The development of potent and selective DYRK1A inhibitors has shown promise in preclinical models, reducing tau hyperphosphorylation and aggregation.

Future research should focus on:

  • Elucidating the full spectrum of DYRK1A's downstream targets relevant to neurodegeneration.

  • Investigating the precise temporal relationship between DYRK1A activation and the evolution of tau pathology in vivo.

  • Optimizing the selectivity of DYRK1A inhibitors to minimize off-target effects.

  • Conducting long-term studies in relevant animal models to assess the efficacy and safety of chronic DYRK1A inhibition.

  • Identifying and validating biomarkers to monitor the engagement of DYRK1A targets in clinical trials.

A deeper understanding of the molecular mechanisms orchestrated by DYRK1A will be instrumental in the development of novel disease-modifying therapies for Alzheimer's disease and other devastating tauopathies.

References

ZJCK-6-46: A Potent and Selective Chemical Probe for Interrogating DYRK1A Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in a range of pathologies, most notably Alzheimer's disease and other neurodegenerative disorders.[1][2] The development of potent and selective chemical probes is paramount to dissecting the complex signaling pathways governed by DYRK1A and for the validation of its therapeutic potential. This technical guide provides a comprehensive overview of ZJCK-6-46, a novel, potent, and orally available inhibitor of DYRK1A, designed to serve as a high-quality chemical probe for both in vitro and in vivo studies.[3][4]

This compound was identified through a rational drug design and systematic structural optimization process, resulting in a compound with exceptional potency against DYRK1A.[2][4] Its favorable pharmacokinetic properties, including blood-brain barrier permeability, make it a valuable tool for investigating the central nervous system functions of DYRK1A.[5][6] This document details the quantitative biochemical and cellular data for this compound, provides in-depth experimental protocols for its use, and visualizes key pathways and workflows to facilitate its application in research and drug discovery.

Data Presentation

The following tables summarize the quantitative data for this compound, highlighting its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

Kinase TargetIC50 (nM)
DYRK1A0.68[2][3][4][5][6]
DYRK1B1.02[3]
DYRK214.18[3]
DYRK317.48[3]
DYRK4401.3[3]
CLK11.68[3]
CLK41.80[3]
CLK338.91[3]

Table 2: Cellular Activity of this compound

Cell LineAssayEC50 (nM)
Tau (P301L) 293TReduction of p-Tau (Thr212)11.36[3]
SH-SY5YReduction of p-Tau (Thr212)16.99[3]

Table 3: In Vivo Administration and Efficacy

Animal ModelDosingEffect
Okadaic Acid-induced AD Mouse Model20 mg/kg, 30 mg/kg (oral)Improved cognitive dysfunction, reduced p-Tau expression[3][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the effective use of this compound.

In Vitro DYRK1A Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC50 of this compound against DYRK1A.

  • Reagents and Materials:

    • Recombinant human DYRK1A enzyme

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • This compound (serial dilutions)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the DYRK1A enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

    • Incubate the reaction mixture for 1 hour at 30°C.

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular p-Tau (Thr212) Reduction Assay

This protocol describes a cell-based assay to measure the ability of this compound to inhibit DYRK1A-mediated Tau phosphorylation in a cellular context.

  • Reagents and Materials:

    • SH-SY5Y or Tau (P301L) 293T cells

    • Cell culture medium and supplements

    • This compound (serial dilutions)

    • Lysis buffer

    • Primary antibody against p-Tau (Thr212)

    • Primary antibody against total Tau or a housekeeping protein (e.g., GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blot equipment

  • Procedure:

    • Seed SH-SY5Y or Tau (P301L) 293T cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-Tau (Thr212) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Tau or a loading control.

    • Quantify the band intensities and normalize the p-Tau signal to the total Tau or loading control signal.

    • Calculate the EC50 value by plotting the normalized p-Tau levels against the concentration of this compound.

In Vivo Efficacy Study in an AD Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an okadaic acid (OA)-induced mouse model of Alzheimer's disease.

  • Animals and Husbandry:

    • Male C57BL/6J mice

    • Standard housing conditions with ad libitum access to food and water.

  • Experimental Groups:

    • Vehicle control group

    • OA-induced model group treated with vehicle

    • OA-induced model group treated with this compound (e.g., 20 mg/kg)

    • OA-induced model group treated with this compound (e.g., 30 mg/kg)

  • Procedure:

    • Induce the AD model by intracerebroventricular injection of okadaic acid.

    • Administer this compound or vehicle orally once daily for a specified period (e.g., 2 weeks).

    • Perform behavioral tests to assess cognitive function (e.g., Morris water maze).

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Process the brain tissue for immunohistochemical analysis of p-Tau levels or for Western blot analysis as described in the cellular assay protocol.

    • Statistically analyze the data from the behavioral tests and the biochemical analyses to determine the effect of this compound on cognitive function and Tau pathology.

Visualizations

The following diagrams illustrate key concepts related to DYRK1A and the application of this compound.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A Kinase cluster_downstream Downstream Substrates & Cellular Processes cluster_pathology Pathological Outcomes Translation Translation & Autophosphorylation DYRK1A Active DYRK1A Translation->DYRK1A Activation Tau Tau Protein DYRK1A->Tau Phosphorylation APP Amyloid Precursor Protein DYRK1A->APP Phosphorylation Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A->Transcription_Factors Phosphorylation Splicing_Factors Splicing Factors DYRK1A->Splicing_Factors Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau Amyloid_Beta Amyloid-β Formation APP->Amyloid_Beta Altered_Gene_Expression Altered Gene Expression Transcription_Factors->Altered_Gene_Expression NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Cognitive_Deficits Cognitive Deficits NFTs->Cognitive_Deficits Amyloid_Beta->Cognitive_Deficits Altered_Gene_Expression->Cognitive_Deficits ZJCK_6_46 This compound ZJCK_6_46->DYRK1A Inhibition

Caption: DYRK1A Signaling Pathway and Point of Intervention by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation cluster_probe Chemical Probe Validation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Screen Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Screen Target_Engagement Cellular Target Engagement (e.g., p-Tau Reduction, EC50) Selectivity_Screen->Target_Engagement Toxicity_Assay Cellular Toxicity Assessment Target_Engagement->Toxicity_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, BBB penetration) Toxicity_Assay->PK_Studies Efficacy_Studies Efficacy in Disease Models (e.g., AD Mouse Model) PK_Studies->Efficacy_Studies Tox_Studies In Vivo Toxicity Studies Efficacy_Studies->Tox_Studies Probe_Validation Validated Chemical Probe (this compound) Tox_Studies->Probe_Validation

Caption: Experimental Workflow for the Characterization of this compound.

ZJCK_6_46_Development_Logic cluster_design Design & Synthesis cluster_evaluation Multi-level Evaluation cluster_validation Validation as a Chemical Probe Rational_Design Rational Design & Structural Optimization Synthesis Chemical Synthesis of this compound Rational_Design->Synthesis In_Vitro_Eval In Vitro Evaluation (Potency & Selectivity) Synthesis->In_Vitro_Eval Cellular_Eval Cellular Evaluation (Target Engagement & Phenotype) In_Vitro_Eval->Cellular_Eval In_Vivo_Eval In Vivo Evaluation (PK/PD & Efficacy) Cellular_Eval->In_Vivo_Eval Probe_Characteristics Demonstration of Potency, Selectivity, and In Vivo Utility In_Vivo_Eval->Probe_Characteristics Validated_Probe This compound as a Validated Chemical Probe for DYRK1A Probe_Characteristics->Validated_Probe

Caption: Logical Progression of this compound Development.

References

ZJCK-6-46: A Technical Whitepaper on a Novel DYRK1A Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of ZJCK-6-46, a potent and selective dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. This compound has emerged as a promising therapeutic candidate for Alzheimer's disease (AD) by targeting the hyperphosphorylation of tau protein.

Introduction: Targeting DYRK1A in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta plaques and the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] The density of these tau tangles is strongly correlated with cognitive decline.[1] DYRK1A, a serine/threonine kinase, has been identified as a key enzyme in the phosphorylation of tau.[1][2][3] Its inhibition presents a promising therapeutic strategy to mitigate tau pathology in AD. This compound (also known as compound 32) was developed through a process of rational drug design and systematic structural optimization to be a potent, selective, and orally available DYRK1A inhibitor.[2][3]

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
DYRK1A0.68
DYRK1B1.02
DYRK214.18
DYRK317.48
DYRK4401.3
CLK11.68
CLK338.91
CLK41.80

Data sourced from Probechem Biochemicals.[4]

Table 2: Cellular Activity of this compound
Cell LineAssayEC50 (nM)
Tau (P301L) 293T cellsReduction of p-Tau (Thr212)11.36
SH-SY5Y cells (unstimulated)Reduction of p-Tau (Thr212)16.99

Data sourced from Probechem Biochemicals.[4]

Table 3: In Vivo Efficacy in an AD Mouse Model
Animal ModelTreatmentOutcome
Okadaic acid (OA)-induced AD mouse modelThis compound (20 mg/kg and 30 mg/kg, oral)Improved cognitive dysfunction and reduced expression of phosphorylated tau.

Data sourced from Probechem Biochemicals and MedChemExpress.[4][5]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DYRK1A. This inhibition prevents the subsequent phosphorylation of tau protein at key sites, such as Threonine 212, which are implicated in the formation of neurofibrillary tangles. The reduction in hyperphosphorylated tau is believed to alleviate neuronal loss and improve cognitive function.

G ZJCK_6_46 This compound DYRK1A DYRK1A ZJCK_6_46->DYRK1A Inhibits Tau Tau Protein DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau DYRK1A->pTau Promotes NFTs Neurofibrillary Tangles pTau->NFTs Neuronal_Loss Neuronal Loss & Cognitive Dysfunction NFTs->Neuronal_Loss

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. The following are representative protocols for key assays used in the evaluation of this compound.

In Vitro DYRK1A Kinase Assay

This protocol describes a typical method for assessing the inhibitory activity of a compound against DYRK1A.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare assay buffer E Add buffer, this compound, and DYRK1A to plate A->E B Dilute DYRK1A enzyme B->E C Prepare substrate solution (e.g., synthetic peptide) G Initiate reaction with ATP and substrate C->G D Serially dilute this compound D->E F Incubate E->F F->G H Incubate at 30°C G->H I Terminate reaction H->I J Detect phosphorylation (e.g., luminescence) I->J K Calculate IC50 J->K

Figure 2: Workflow for an in vitro kinase assay.

Protocol:

  • Preparation: Prepare a kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT). A stock solution of recombinant human DYRK1A is diluted in this buffer. A solution of a suitable substrate (e.g., a synthetic peptide with a DYRK1A phosphorylation motif) and ATP is also prepared. This compound is serially diluted to various concentrations.

  • Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The assay buffer, diluted this compound, and the DYRK1A enzyme are added to the wells and pre-incubated. The kinase reaction is initiated by adding the ATP and substrate mixture. The plate is then incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is terminated by adding a stop solution (e.g., EDTA). The level of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ATP consumption.

  • Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition at each concentration of this compound is calculated relative to controls. The IC50 value is determined by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Tau in Cell Culture

This protocol outlines the procedure for measuring the reduction of phosphorylated tau in a cellular context.

Protocol:

  • Cell Culture and Treatment: SH-SY5Y or Tau (P301L) 293T cells are cultured in appropriate media.[2][4] The cells are treated with various concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated tau (e.g., anti-p-Tau Thr212). A primary antibody against total tau or a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the level of phosphorylated tau is normalized to the total tau or loading control. The EC50 value is calculated from the dose-response curve.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as is typical for complex small molecules developed through medicinal chemistry efforts. While the precise, step-by-step synthesis is proprietary and detailed in the primary literature, a generalized logical workflow can be depicted. The synthesis is based on the chemical name: (S)-2-((6-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)quinazolin-4-yl)amino)-2-phenylethan-1-ol.[6] This structure suggests a synthetic route involving the coupling of key heterocyclic intermediates.

G A Synthesis of 6-bromo-4-chloroquinazoline (Intermediate 1) C Suzuki Coupling of Intermediate 1 and 2 A->C B Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 2) B->C D Nucleophilic Aromatic Substitution with (S)-2-amino-2-phenylethan-1-ol C->D E This compound (Final Product) D->E

Figure 3: Logical workflow for the synthesis of this compound.

Conclusion

This compound is a potent, selective, and orally bioavailable DYRK1A inhibitor with a clear mechanism of action related to the reduction of tau hyperphosphorylation. The robust in vitro and in vivo data support its further development as a potential therapeutic agent for Alzheimer's disease. This document provides a foundational guide for researchers and drug development professionals interested in this compound and the broader field of DYRK1A inhibition. For complete, detailed methodologies and data, readers are encouraged to consult the primary publication: "Discovery of this compound: A Potent, Selective, and Orally Available Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor for the Treatment of Alzheimer's Disease" in the Journal of Medicinal Chemistry.[2][3]

References

ZJCK-6-46: An In-Depth Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of ZJCK-6-46, a potent and orally available inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly for Alzheimer's disease.

Executive Summary

This compound is a highly potent inhibitor of DYRK1A with an IC50 of 0.68 nM.[1][2][3][4] It also demonstrates significant activity against other members of the DYRK and CLK families of kinases. This document details the selectivity profile of this compound against a panel of kinases, provides the experimental protocols used to determine these activities, and visualizes key related pathways and workflows.

Kinase Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against a panel of kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below.

Kinase TargetIC50 (nM)
DYRK1A0.68
DYRK1B1.02
DYRK214.18
DYRK317.48
DYRK4401.3
CLK11.68
CLK338.91
CLK41.80

Data sourced from the supplementary information of Chen et al., J Med Chem. 2024 Aug 8;67(15):12571-12600.[1][2][3]

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assays used to determine the selectivity profile of this compound.

2.1. In Vitro Kinase Inhibition Assay

The inhibitory activities of this compound against DYRKs and CLKs were evaluated using a Caliper EZ Reader-based mobility shift assay.

  • Materials:

    • Recombinant human kinases (DYRK1A, DYRK1B, DYRK2, DYRK3, DYRK4, CLK1, CLK3, CLK4)

    • This compound (dissolved in DMSO)

    • ATP

    • Peptide substrate

    • Assay buffer (specific composition for each kinase)

    • Caliper EZ Reader instrument

  • Procedure:

    • The test compound, this compound, was serially diluted in DMSO.

    • The kinase, peptide substrate, and this compound were mixed in the assay buffer and incubated for 10 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction mixture was incubated for a specific duration (e.g., 1 or 2 hours) at room temperature.

    • The reaction was terminated by the addition of a stop solution.

    • The amounts of phosphorylated and unphosphorylated substrates were measured using the Caliper EZ Reader.

    • The percentage of inhibition was calculated for each concentration of this compound.

    • IC50 values were determined by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Visualizations

3.1. Signaling Pathway

The following diagram illustrates the signaling pathway involving DYRK1A and its role in the phosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease. This compound acts by inhibiting DYRK1A, thereby reducing the hyperphosphorylation of tau.

DYRK1A_Tau_Pathway cluster_upstream Upstream Regulation cluster_kinase Kinase Activity cluster_downstream Downstream Effects DYRK1A_Gene DYRK1A Gene (Chromosome 21) DYRK1A DYRK1A (Active Kinase) DYRK1A_Gene->DYRK1A Expression & Autophosphorylation Tau Tau Protein DYRK1A->Tau Phosphorylation ZJCK_6_46 This compound ZJCK_6_46->DYRK1A Inhibition pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Aggregation

Caption: DYRK1A-mediated tau phosphorylation pathway and the inhibitory action of this compound.

3.2. Experimental Workflow

The diagram below outlines the general workflow for determining the kinase selectivity profile of a test compound like this compound.

Kinase_Selectivity_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Setup Assay Setup (Kinase, Substrate, Compound) Compound_Prep->Assay_Setup Reaction_Initiation Reaction Initiation (Add ATP) Assay_Setup->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (Add Stop Solution) Incubation->Reaction_Termination Data_Acquisition Data Acquisition (e.g., Caliper EZ Reader) Reaction_Termination->Data_Acquisition Data_Analysis Data Analysis (Calculate % Inhibition) Data_Acquisition->Data_Analysis IC50_Determination IC50 Determination (Dose-Response Curve Fitting) Data_Analysis->IC50_Determination Selectivity_Profile Selectivity Profile IC50_Determination->Selectivity_Profile End End Selectivity_Profile->End

Caption: Experimental workflow for kinase selectivity profiling.

References

In Vitro Characterization of ZJCK-6-46: A Potent and Selective DYRK1A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro characterization of ZJCK-6-46, a potent, selective, and orally available inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a promising therapeutic target for Alzheimer's disease (AD) due to its role in the progression of tau pathology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.

Data Presentation: Inhibitory Activity and Selectivity

This compound demonstrates high potency for DYRK1A with an IC50 value in the sub-nanomolar range. Its selectivity has been profiled against other DYRK isoforms and related CLK kinases.

Table 1: Kinase Inhibitory Potency of this compound

Kinase Target IC50 (nM)
DYRK1A 0.68
DYRK1B 1.02
DYRK2 14.18
DYRK3 17.48
DYRK4 401.3
CLK1 1.68
CLK4 1.80
CLK3 38.91

Data sourced from Probechem Biochemicals.[4]

In cell-based assays, this compound effectively reduces the DYRK1A-mediated phosphorylation of the Tau protein at the Threonine 212 (Thr212) site, a key pathological event in Alzheimer's disease.

Table 2: Cellular Activity of this compound

Cell Line Assay Target EC50 (nM)
Tau (P301L) 293T p-Tau (Thr212) Reduction 11.36
SH-SY5Y (unstimulated) p-Tau (Thr212) Reduction 16.99

Data sourced from Probechem Biochemicals.[4]

Signaling Pathway and Mechanism of Action

DYRK1A contributes to the hyperphosphorylation of Tau, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. This compound acts by directly inhibiting the kinase activity of DYRK1A, thereby preventing the downstream phosphorylation of Tau.

DYRK1A_Pathway cluster_0 Mechanism of this compound Inhibition DYRK1A DYRK1A Kinase Tau Tau Protein DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau Becomes NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates into ZJCK This compound ZJCK->DYRK1A Inhibits

Caption: DYRK1A-mediated Tau phosphorylation pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard biochemical and cell-based assay principles.

1. In Vitro Kinase Inhibition Assay (Biochemical)

This protocol determines the concentration of this compound required to inhibit 50% of DYRK1A kinase activity (IC50). A common method is a radiometric assay or a fluorescence-based assay.[5]

  • Objective: To quantify the direct inhibitory effect of this compound on recombinant DYRK1A enzyme.

  • Materials:

    • Recombinant human DYRK1A enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (with [γ-32P]ATP for radiometric assay)

    • DYRK1A-specific peptide substrate

    • This compound (serial dilutions)

    • 96-well plates

    • P81 phosphocellulose paper (for radiometric assay)

    • Scintillation counter or fluorescence plate reader

  • Methodology:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

    • Add the DYRK1A enzyme and the specific peptide substrate to the wells of a 96-well plate.

    • Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP).

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

    • Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the remaining radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Cellular p-Tau (Thr212) Reduction Assay

This protocol measures the ability of this compound to inhibit DYRK1A activity within a cellular context, using the reduction of phosphorylated Tau as a readout.[1][4][6]

  • Objective: To determine the half-maximal effective concentration (EC50) of this compound for reducing p-Tau (Thr212) levels in cells.

  • Cell Lines: SH-SY5Y human neuroblastoma cells or HEK293T cells engineered to express Tau (e.g., Tau P301L mutant).[2][4]

  • Materials:

    • Cultured cells (SH-SY5Y or Tau (P301L) 293T)

    • Cell culture medium and supplements

    • This compound (serial dilutions)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: Primary antibody against p-Tau (Thr212), primary antibody for total Tau or a loading control (e.g., GAPDH), and a suitable secondary antibody.

    • Western Blot or ELISA equipment.

  • Methodology:

    • Plate cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for a specified period (e.g., 2-4 hours).

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using lysis buffer.

    • Collect the cell lysates and determine the total protein concentration (e.g., using a BCA assay).

    • Analyze the levels of p-Tau (Thr212) and a loading control using Western Blot or a quantitative ELISA.

    • For Western Blot, quantify band intensities using densitometry.

    • Normalize the p-Tau signal to the total Tau or loading control signal.

    • Calculate the percentage reduction in p-Tau for each this compound concentration and determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the in vitro characterization process for a kinase inhibitor like this compound.

Workflow cluster_workflow In Vitro Characterization Workflow start Start: Compound Synthesis (this compound) biochem_assay Biochemical Assay: In Vitro Kinase Inhibition start->biochem_assay ic50_calc Determine IC50 Value biochem_assay->ic50_calc selectivity Kinase Selectivity Profiling (DYRK/CLK Panel) ic50_calc->selectivity cell_assay Cell-Based Assay: p-Tau Reduction selectivity->cell_assay ec50_calc Determine EC50 Value cell_assay->ec50_calc adme In Vitro ADME Profiling (Permeability, Stability) ec50_calc->adme end Candidate for In Vivo Studies adme->end

Caption: A streamlined workflow for the in vitro characterization of this compound.

References

ZJCK-6-46: A Technical Guide to Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZJCK-6-46 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the pathophysiology of Alzheimer's disease.[1][2][3] A critical attribute for any therapeutic agent targeting neurodegenerative diseases is its ability to effectively cross the blood-brain barrier (BBB) to reach its site of action within the central nervous system (CNS). This technical guide provides a comprehensive overview of the methodologies and data related to the BBB permeability of this compound, intended to assist researchers and drug development professionals in understanding and potentially replicating these pivotal studies.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting DYRK1A, which in the context of Alzheimer's disease, is known to hyperphosphorylate the tau protein.[1][2][3] This hyperphosphorylation leads to the formation of neurofibrillary tangles, a hallmark of the disease, and subsequent neuronal dysfunction and loss. By inhibiting DYRK1A, this compound reduces the phosphorylation of tau, thereby mitigating the downstream pathology.

DYRK1A_Tau_Pathway cluster_0 Upstream Regulation cluster_1 DYRK1A Kinase cluster_2 Tau Phosphorylation Cascade cluster_3 Pathological Consequence Gene Expression Gene Expression DYRK1A DYRK1A Gene Expression->DYRK1A Translation Tau Tau DYRK1A->Tau Phosphorylation This compound This compound This compound->DYRK1A Inhibition p-Tau Hyperphosphorylated Tau Tau->p-Tau NFTs Neurofibrillary Tangles p-Tau->NFTs Aggregation Neuronal Dysfunction Neuronal Dysfunction NFTs->Neuronal Dysfunction In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Prepare Artificial Lipid Membrane setup Add Donor and Acceptor Solutions to Plate prep_membrane->setup prep_compound Prepare this compound Donor Solution prep_compound->setup incubate Incubate at Room Temperature setup->incubate measure Measure Compound Concentration (LC-MS/MS) incubate->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate In_Vivo_Workflow cluster_vivo In Vivo Procedure cluster_processing Sample Processing cluster_analysis Analysis & Calculation dosing Administer this compound to Mice sampling Collect Blood and Brain Samples at Time Points dosing->sampling process_plasma Process Blood to Obtain Plasma sampling->process_plasma process_brain Homogenize Brain Tissue sampling->process_brain bioanalysis Quantify this compound (LC-MS/MS) process_plasma->bioanalysis process_brain->bioanalysis pk_calc Calculate Pharmacokinetic Parameters bioanalysis->pk_calc kp_calc Calculate Brain-to-Plasma Ratio (Kp) bioanalysis->kp_calc

References

ZJCK-6-46: A Deep Dive into its Structure-Activity Relationship for the Treatment of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

ZJCK-6-46 has emerged as a potent, selective, and orally bioavailable inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target in the pathology of Alzheimer's disease. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental validation, and the logical framework behind its development.

Core Mechanism of Action

This compound exerts its therapeutic potential by directly inhibiting the kinase activity of DYRK1A.[1][2][3] This inhibition prevents the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and loss.[4] Specifically, this compound has been shown to significantly reduce the phosphorylation of tau at the threonine 212 residue (p-Tau Thr212).[3][5] By mitigating tau pathology, this compound aims to ameliorate the cognitive decline associated with Alzheimer's disease.[1][2][5]

Signaling Pathway

cluster_cellular Cellular Pathology ZJCK646 This compound DYRK1A DYRK1A ZJCK646->DYRK1A Tau Tau Protein DYRK1A->Tau Phosphorylation pTau Phosphorylated Tau (p-Tau Thr212) NFTs Neurofibrillary Tangles pTau->NFTs NeuronalLoss Neuronal Loss & Cognitive Decline NFTs->NeuronalLoss cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Incubate Incubate Kinase, Substrate, and this compound Reagents->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Quench Quench Reaction Initiate->Quench Detect Detect Phosphorylated Substrate Quench->Detect Calculate Calculate % Inhibition and Determine IC50 Detect->Calculate cluster_cell_culture Cell Culture & Treatment cluster_lysis_protein Lysis & Protein Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis Culture Culture SH-SY5Y or Tau (P301L) 293T cells Treat Treat cells with varying concentrations of this compound Culture->Treat Lyse Lyse cells to extract proteins Treat->Lyse Quantify Quantify total protein concentration Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a membrane Separate->Transfer Probe Probe with antibodies for p-Tau (Thr212) and total Tau Transfer->Probe Detect Detect and quantify band intensities Probe->Detect Analyze Normalize p-Tau to total Tau and determine EC50 Detect->Analyze

References

ZJCK-6-46: A Potent and Selective DYRK1A Inhibitor for Mitigating Tau Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyperphosphorylation of the tau protein is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a key enzyme in this pathological cascade. ZJCK-6-46 is a novel, potent, and selective inhibitor of DYRK1A that has demonstrated significant potential in reducing tau phosphorylation. This document provides an in-depth technical overview of this compound, including its inhibitory activity, mechanism of action, and the experimental methodologies used to characterize its effects. The information presented is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this compound as a therapeutic agent.

Introduction

Tau is a microtubule-associated protein that plays a crucial role in stabilizing the neuronal cytoskeleton. In tauopathies, tau becomes hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs), neuronal dysfunction, and eventual cell death. DYRK1A is a serine/threonine kinase that has been shown to directly phosphorylate tau at several disease-associated sites, including Threonine 212 (Thr212).[1] Inhibition of DYRK1A represents a promising therapeutic strategy to halt or slow the progression of tau-related neurodegeneration.

This compound has emerged as a highly potent and selective small molecule inhibitor of DYRK1A.[1][2][3][4] It has been shown to effectively reduce tau phosphorylation in both cellular and animal models of Alzheimer's disease, highlighting its potential as a disease-modifying therapy.[1][2][5]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been extensively characterized through a series of in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
DYRK1A 0.68
DYRK1B1.02
DYRK214.18
DYRK317.48
DYRK4401.3
CLK11.68
CLK41.80
CLK338.91

Data compiled from Probechem Biochemicals.[1]

Table 2: Cellular Activity of this compound in Reducing Tau Phosphorylation at Thr212

Cell LineConditionEC50 (nM)
Tau (P301L) 293T-11.36
SH-SY5YUnstimulated, fast-dividing16.99

Data compiled from Probechem Biochemicals.[1]

Table 3: In Vivo Efficacy of this compound in an Okadaic Acid (OA)-Induced Alzheimer's Disease Mouse Model

Treatment GroupDosageOutcome
This compound20 mg/kgImproved OA-induced cognitive dysfunction by reducing the expression level of phosphorylated tau.[1][5]
This compound30 mg/kgImproved OA-induced cognitive dysfunction by reducing the expression level of phosphorylated tau.[1][5]

Signaling Pathway of this compound Action

This compound exerts its effect on tau phosphorylation primarily through the direct inhibition of DYRK1A. The following diagram illustrates this signaling pathway.

DYRK1A_Tau_Pathway cluster_upstream Upstream cluster_kinase Kinase Activity cluster_inhibitor Inhibition cluster_downstream Downstream ATP ATP DYRK1A DYRK1A ATP->DYRK1A activates Tau Tau Protein DYRK1A->Tau phosphorylates ZJCK_6_46 This compound ZJCK_6_46->DYRK1A inhibits pTau Hyperphosphorylated Tau (p-Tau Thr212) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs leads to

DYRK1A-mediated tau phosphorylation and its inhibition by this compound.

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of this compound. Note that these are representative protocols and specific parameters may have been optimized for the primary research.

In Vitro DYRK1A Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of DYRK1A in a cell-free system.

  • Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by DYRK1A. The amount of phosphorylated substrate is then quantified, typically using an antibody-based detection method like ELISA or a radiometric assay.

  • Materials:

    • Recombinant human DYRK1A enzyme

    • DYRK1A substrate (e.g., a synthetic peptide)

    • This compound (serially diluted)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, for radiometric assays)

    • Kinase reaction buffer

    • 96-well plates

    • Phospho-specific antibodies (for ELISA)

    • Detection reagents (e.g., HRP-conjugated secondary antibody and substrate for ELISA)

  • Procedure:

    • Coat a 96-well plate with the DYRK1A substrate.

    • Add the DYRK1A enzyme to each well.

    • Add serial dilutions of this compound to the wells. A vehicle control (e.g., DMSO) is also included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate to allow the phosphorylation reaction to proceed.

    • Stop the reaction and wash the wells.

    • For ELISA, add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a labeled secondary antibody for detection.

    • Measure the signal (e.g., absorbance or fluorescence) to determine the extent of substrate phosphorylation.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Tau Phosphorylation Assay (Western Blotting)

This assay assesses the effect of this compound on tau phosphorylation within a cellular context.

  • Cell Culture and Treatment:

    • Human neuroblastoma SH-SY5Y cells or HEK293T cells stably expressing tau (e.g., Tau P301L mutant) are commonly used.

    • Cells are cultured under standard conditions.

    • Cells are treated with various concentrations of this compound for a specified duration.

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated tau at Thr212 (p-Tau Thr212).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is stripped and re-probed with an antibody for total tau and a loading control (e.g., β-actin or GAPDH) to normalize the data.

    • The band intensities are quantified using densitometry to determine the relative levels of p-Tau Thr212.

In Vivo Okadaic Acid (OA)-Induced Alzheimer's Disease Mouse Model

This animal model is used to evaluate the in vivo efficacy of this compound in a setting that mimics certain aspects of Alzheimer's disease pathology.

  • Model Induction:

    • Okadaic acid (OA), a potent inhibitor of protein phosphatases 1 and 2A, is administered to mice, typically via intracerebroventricular (ICV) injection.

    • This leads to the hyperphosphorylation of tau and cognitive deficits, resembling key features of AD.

  • Drug Administration:

    • This compound is administered to the mice, usually orally, at specified doses (e.g., 20 and 30 mg/kg) for a defined treatment period.

  • Behavioral Assessment:

    • Cognitive function is assessed using standard behavioral tests such as the Morris water maze or passive avoidance test.

  • Biochemical and Histological Analysis:

    • Following the treatment period, brain tissue is collected.

    • The levels of phosphorylated tau in brain homogenates are analyzed by Western blotting or ELISA.

    • Brain sections may be analyzed by immunohistochemistry to visualize the distribution and extent of tau pathology.

Experimental Workflow

The following diagram outlines the logical progression of experiments used to characterize this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays cluster_invivo In Vivo Evaluation cluster_drug_dev Drug Development Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Cell_Culture Cell Line Selection (SH-SY5Y, Tau-293T) Selectivity_Panel->Cell_Culture Tau_Phosphorylation_Assay p-Tau Western Blot (EC50 Determination) Cell_Culture->Tau_Phosphorylation_Assay Animal_Model AD Mouse Model (Okadaic Acid-Induced) Tau_Phosphorylation_Assay->Animal_Model Behavioral_Tests Cognitive Assessment Animal_Model->Behavioral_Tests Biochemical_Analysis Brain Tissue Analysis (p-Tau Levels) Animal_Model->Biochemical_Analysis Lead_Optimization Lead Optimization Behavioral_Tests->Lead_Optimization Biochemical_Analysis->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Workflow for the evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of DYRK1A with demonstrated efficacy in reducing tau protein phosphorylation at the pathologically relevant Thr212 site. The comprehensive in vitro, cell-based, and in vivo data strongly support its further investigation as a potential therapeutic agent for Alzheimer's disease and other tauopathies. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and the broader field of DYRK1A inhibition.

References

Methodological & Application

Application Notes and Protocols for ZJCK-6-46 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZJCK-6-46 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] DYRK1A is a crucial enzyme implicated in various cellular processes, and its dysregulation has been linked to neurodegenerative diseases such as Alzheimer's disease, primarily through its role in the hyperphosphorylation of the tau protein.[4][5][6][7] These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on assays relevant to the study of its effects on cell viability, apoptosis, cell cycle, and tau phosphorylation.

Data Presentation

Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
DYRK1A0.68[1][2][3]
DYRK1B1.02[2]
DYRK214.18[2]
DYRK317.48[2]
DYRK4401.3[2]
CLK11.68[2]
CLK41.80[2]
CLK338.91[2]
Cellular Activity of this compound
Cell LineAssayTargetEC50 (nM)
Tau (P301L) 293TTau Phosphorylationp-Tau (Thr212)11.36[2]
SH-SY5YTau Phosphorylationp-Tau (Thr212)16.99[2]
Cell Viability, Apoptosis, and Cell Cycle Data for this compound

Quantitative data for the effects of this compound on cell viability (e.g., IC50 from an MTT assay), apoptosis induction, and cell cycle distribution are not currently available in the public domain. Researchers are encouraged to perform dose-response and time-course experiments to determine these parameters for their specific cell lines and experimental conditions. Example data tables are provided in the relevant protocol sections.

Experimental Protocols

Cell Culture

This protocol describes the general culture of SH-SY5Y and HEK293 cells, which are commonly used to study the effects of DYRK1A inhibitors on tau phosphorylation.

Materials:

  • SH-SY5Y (ATCC® CRL-2266™) or HEK293T cells (ATCC® CRL-3216™)

  • DMEM/F12 medium (for SH-SY5Y) or DMEM (for HEK293T)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks, plates, and other sterile consumables

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM/F12 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to a T75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintaining Cultures:

    • Change the culture medium every 2-3 days.

    • Monitor cell confluency daily.

  • Passaging Cells:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete culture medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete culture medium.

    • Incubate at 37°C and 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells (e.g., SH-SY5Y)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation (Example):

Concentration (nM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.1
1
10
100
1000
10000
IC50 (nM)
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells (e.g., SH-SY5Y)

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium. Combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Gate on the cell population and analyze the distribution of cells in the four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Data Presentation (Example):

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
This compound [Conc. 1]
This compound [Conc. 2]
This compound [Conc. 3]
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cells (e.g., SH-SY5Y)

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, measuring the PI fluorescence in the linear mode.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Data Presentation (Example):

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
This compound [Conc. 1]
This compound [Conc. 2]
This compound [Conc. 3]
Western Blot for Phospho-Tau

This protocol is for detecting changes in tau phosphorylation at specific sites (e.g., Thr212) following treatment with this compound.

Materials:

  • Cells (e.g., SH-SY5Y or Tau (P301L) 293T)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Tau (Thr212), anti-total-Tau, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total tau and a loading control (e.g., β-actin) to normalize the data.

Mandatory Visualization

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_kinase DYRK1A Kinase cluster_downstream Downstream Effects DYRK1A_Gene DYRK1A Gene (Chromosome 21) Transcription Transcription & Translation DYRK1A_Gene->Transcription DYRK1A_Protein DYRK1A Protein Transcription->DYRK1A_Protein Tau_Protein Tau Protein DYRK1A_Protein->Tau_Protein Phosphorylation (e.g., Thr212) Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau_Protein->Hyperphosphorylated_Tau Microtubule_Destabilization Microtubule Destabilization Hyperphosphorylated_Tau->Microtubule_Destabilization NFT_Formation Neurofibrillary Tangle (NFT) Formation Hyperphosphorylated_Tau->NFT_Formation ZJCK_6_46 This compound ZJCK_6_46->DYRK1A_Protein Inhibition

Caption: DYRK1A signaling pathway in tau phosphorylation.

Experimental_Workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Start with Cultured Cells (e.g., SH-SY5Y) Seed Seed Cells into Multi-well Plates Start->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle (PI Staining) Treat->CellCycle WesternBlot Western Blot (p-Tau/Total Tau) Treat->WesternBlot Analyze_Viability Calculate IC50 Viability->Analyze_Viability Analyze_Apoptosis Quantify Apoptotic Cells Apoptosis->Analyze_Apoptosis Analyze_CellCycle Determine Cell Cycle Distribution CellCycle->Analyze_CellCycle Analyze_Western Quantify Protein Expression WesternBlot->Analyze_Western

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for ZJCK-6-46 in Mouse Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZJCK-6-46 is a potent, selective, and orally bioavailable inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a key enzyme implicated in the pathology of Alzheimer's disease (AD), primarily through its role in the hyperphosphorylation of tau protein, a hallmark of the disease. Inhibition of DYRK1A by this compound has been shown to reduce tau phosphorylation, suggesting its potential as a therapeutic agent for AD. These application notes provide detailed protocols for the use of this compound in the Okadaic acid (OA)-induced mouse model of Alzheimer's disease, a common model for studying tau hyperphosphorylation.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DYRK1A. This inhibition prevents the downstream phosphorylation of tau protein at key pathological sites, such as Threonine 212 (p-Tau Thr212). The reduction in hyperphosphorylated tau is believed to alleviate synaptic dysfunction and neuronal loss, thereby ameliorating the cognitive deficits associated with Alzheimer's disease.

ZJCK This compound DYRK1A DYRK1A ZJCK->DYRK1A Inhibits Cognition Cognitive Function ZJCK->Cognition Ameliorates Deficits Tau Tau Protein DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau Thr212) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs NFTs->Cognition Improves

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and its in vivo efficacy in an Okadaic acid-induced Alzheimer's disease mouse model.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)
DYRK1A0.68
DYRK1B1.02
DYRK214.18
DYRK317.48
DYRK4401.3
CLK11.68
CLK338.91
CLK41.80

Data sourced from MedChemExpress product information.

Table 2: In Vivo Efficacy of this compound in OA-Induced Mouse Model

Treatment GroupDose (mg/kg, p.o.)Outcome MeasureResult
Vehicle Control-p-Tau Thr212 expression in CA1 and DG regionsBaseline
This compound20p-Tau Thr212 expression in CA1 and DG regionsSignificant downregulation vs. Vehicle
This compound30p-Tau Thr212 expression in CA1 and DG regionsSignificant downregulation vs. Vehicle
This compound20 - 30Cognitive FunctionAmelioration of cognitive dysfunction

p.o. = oral administration; CA1 = Cornu Ammonis 1; DG = Dentate Gyrus. Data is based on reports of significant effects; specific quantitative values from the primary literature were not publicly available.

Experimental Protocols

Okadaic Acid (OA)-Induced Alzheimer's Disease Mouse Model

This protocol describes the induction of an Alzheimer's-like pathology in mice using Okadaic acid, a potent inhibitor of protein phosphatases 1 and 2A, leading to hyperphosphorylation of tau.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Okadaic acid (OA)

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Hamilton syringe (10 µL)

Procedure:

  • Anesthetize the mice using an appropriate anesthetic.

  • Mount the anesthetized mouse in a stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill bilateral burr holes over the lateral ventricles using the following coordinates relative to bregma: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.

  • Prepare a solution of Okadaic acid in aCSF at a concentration of 100 ng/µL.

  • Slowly inject 1 µL of the OA solution (100 ng) into each lateral ventricle using a Hamilton syringe over 5 minutes.

  • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Suture the scalp incision and allow the mice to recover on a heating pad.

  • Monitor the animals closely for post-operative recovery. Behavioral and biochemical analyses are typically performed 2-3 weeks post-surgery.

start Start anesthesia Anesthetize Mouse start->anesthesia stereotaxic Mount on Stereotaxic Apparatus anesthesia->stereotaxic surgery Expose Skull & Drill Burr Holes stereotaxic->surgery injection Bilateral ICV Injection of Okadaic Acid surgery->injection recovery Suture & Recover injection->recovery end AD Model Ready recovery->end

Figure 2: Workflow for creating the OA-induced AD mouse model.
Administration of this compound

This protocol outlines the preparation and oral administration of this compound to the OA-induced AD mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 2 mg/mL and 3 mg/mL for 20 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Vortex the suspension thoroughly before each use to ensure homogeneity.

  • Beginning approximately one week after OA injection, administer this compound or vehicle to the mice via oral gavage.

  • Dosing is typically performed once daily for a period of 2-3 weeks.

  • Monitor the body weight and general health of the mice throughout the treatment period.

Behavioral Testing: Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory, which are typically impaired in Alzheimer's disease models.

Materials:

  • Circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.

  • Submerged platform (10-15 cm in diameter), placed 1-2 cm below the water surface.

  • Visual cues placed around the room.

  • Video tracking system and software.

Procedure:

  • Acquisition Phase (5-7 days):

    • Each mouse undergoes four trials per day.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four randomly assigned start positions.

    • Allow the mouse to swim freely and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a maximum of 60-90 seconds.

    • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds to observe the visual cues.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Biochemical Analysis: Western Blot for Phosphorylated Tau

This protocol details the procedure for measuring the levels of phosphorylated tau in brain tissue homogenates.

Materials:

  • Mouse brain tissue (hippocampus and cortex)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies:

    • Rabbit anti-p-Tau (Thr212)

    • Mouse anti-total Tau

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the dissected brain tissue in ice-cold RIPA buffer.

  • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Tau (Thr212) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total tau and β-actin to normalize the p-Tau signal.

cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase OA_model OA-Induced AD Mouse Model Treatment This compound Treatment (p.o.) OA_model->Treatment Behavior Morris Water Maze Treatment->Behavior Sacrifice Sacrifice & Brain Tissue Collection Behavior->Sacrifice Homogenization Protein Extraction Sacrifice->Homogenization WB Western Blot (p-Tau, Total Tau, β-actin) Homogenization->WB Analysis Data Analysis WB->Analysis

Figure 3: Overall experimental workflow.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed information on storage and stability, please refer to the manufacturer's product data sheet.

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific experimental conditions. These protocols are based on publicly available information and standard laboratory practices. The detailed experimental procedures from the primary study on this compound were not fully accessible. Researchers should consult the primary literature and their institution's guidelines for animal care and use.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZJCK-6-46 is a potent, selective, and orally available inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) with a reported IC50 of 0.68 nM[1][2][3]. DYRK1A is a promising therapeutic target for Alzheimer's disease, primarily due to its role in the phosphorylation of the Tau protein, a key event in the pathology of the disease[1][4]. This compound has been shown to reduce Tau phosphorylation at the Thr212 site in cellular models[3]. This document provides a comprehensive overview of recommended assays to characterize the biochemical and cellular activity of this compound and similar DYRK1A inhibitors.

The provided protocols and assays are designed to enable researchers to:

  • Confirm the inhibitory potency of this compound on purified DYRK1A.

  • Verify target engagement within a cellular context.

  • Measure the effect on downstream signaling pathways.

  • Assess the impact on cell health and viability.

Signaling Pathway of DYRK1A and Tau Phosphorylation

DYRK1A is a protein kinase that, when overactive, contributes to the hyperphosphorylation of Tau protein. This process is a critical step in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. This compound acts by directly inhibiting the catalytic activity of DYRK1A, thereby preventing the transfer of a phosphate (B84403) group to Tau and other substrates.

ZJCK This compound DYRK1A DYRK1A ZJCK->DYRK1A Inhibition Tau Tau DYRK1A->Tau Phosphorylation pTau Phospho-Tau (p-Tau) NFT Neurofibrillary Tangles pTau->NFT Aggregation

Caption: Signaling pathway of DYRK1A-mediated Tau phosphorylation and its inhibition by this compound.

Data Presentation: Summary of Key Assays and Expected Data

The following table summarizes the recommended assays, their purpose, and the key quantitative data they generate for an inhibitor like this compound.

Assay Type Specific Assay Purpose Key Parameter Reported Value for this compound
Biochemical HTRF Kinase Activity AssayTo measure direct enzymatic inhibition of purified DYRK1A.IC50 0.68 nM[3]
Cell-Based NanoBRET™ Target Engagement AssayTo confirm the compound binds to DYRK1A inside living cells.IC50 / EC50 Not explicitly reported, but expected to be in the low nM range.
Cell-Based Western Blot for Phospho-TauTo measure the inhibition of downstream signaling by quantifying changes in Tau phosphorylation.EC50 11.36 nM (in Tau 293T cells)[3] 16.99 nM (in SH-SY5Y cells)[3]
Cell-Based CellTiter-Glo® Viability AssayTo assess the cytotoxic or anti-proliferative effects of the compound.CC50 / GI50 Not reported.

Experimental Workflow

A logical workflow for characterizing a novel DYRK1A inhibitor like this compound would proceed from biochemical validation to cellular activity and finally to assessment of cellular health.

A Biochemical Assay (HTRF Activity) B Cellular Target Engagement (NanoBRET™) A->B Confirm Cellular Binding C Downstream Signaling (Western Blot for p-Tau) B->C Measure Functional Cellular Effect D Phenotypic Outcome (Cell Viability) C->D Assess Cytotoxicity

Caption: Logical experimental workflow for characterizing a DYRK1A inhibitor.

Experimental Protocols

Biochemical Assay: HTRF® Kinase Assay for DYRK1A Activity

This protocol is adapted from generic Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay principles and is suitable for determining the IC50 of this compound against purified DYRK1A enzyme[5][6][7].

Principle: The assay measures the phosphorylation of a biotinylated substrate by DYRK1A. The phosphorylated product is detected by a Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665. When in close proximity, the Europium donor and XL665 acceptor generate a FRET signal. Inhibition of DYRK1A reduces this signal.

Materials:

  • Purified, active DYRK1A enzyme.

  • HTRF KinEASE™ TK substrate-biotin (or a DYRK1A-specific substrate).

  • ATP.

  • This compound.

  • HTRF KinEASE™ STK Antibody-Europium Cryptate.

  • Streptavidin-XL665 (SA-XL655).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 2 mM DTT).

  • HTRF Detection Buffer.

  • Low-volume 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these concentrations into the Assay Buffer to the desired final concentration (ensure the final DMSO concentration is ≤1%).

  • Kinase Reaction:

    • Add 2 µL of the this compound dilution (or vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing DYRK1A enzyme and the biotinylated substrate in Assay Buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing the Europium-labeled antibody and SA-XL665.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Assay: NanoBRET™ Target Engagement

This protocol measures the binding of this compound to DYRK1A in living cells, providing confirmation of target engagement[8][9].

Principle: The assay uses cells expressing DYRK1A fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the DYRK1A active site is added. When the tracer is bound, its proximity to NanoLuc® generates Bioluminescence Resonance Energy Transfer (BRET). A competing compound like this compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding DYRK1A-NanoLuc® fusion protein.

  • FuGENE® HD Transfection Reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET® Kinase Tracer.

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, non-binding surface 96-well or 384-well plates.

  • BRET-capable plate reader.

Procedure:

  • Cell Transfection:

    • 24 hours before the assay, transfect HEK293 cells with the DYRK1A-NanoLuc® plasmid using FuGENE® HD according to the manufacturer's protocol.

    • Plate the transfected cells in a suitable tissue culture plate.

  • Assay Preparation:

    • On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM® at a concentration of 2x10^5 cells/mL.

    • Prepare a serial dilution of this compound in Opti-MEM®.

  • Compound and Tracer Addition:

    • Add the this compound dilutions to the wells of the white assay plate.

    • Add the NanoBRET® Tracer to all wells at the recommended final concentration.

    • Add the cell suspension to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add this solution to all wells.

    • Read the plate within 20 minutes on a BRET-capable luminometer, measuring both donor (450 nm) and acceptor (610 nm) emissions.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of this compound concentration to determine the cellular IC50/EC50 value.

Cell-Based Assay: Western Blot for Phospho-Tau

This protocol quantifies the reduction in Tau phosphorylation at a specific site (e.g., Thr212) in cells treated with this compound[10][11][12].

Principle: Cells are treated with this compound, and the total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated Tau and total Tau. The signal from the phospho-specific antibody relative to the total protein provides a measure of DYRK1A inhibition.

Materials:

  • SH-SY5Y or Tau (P301L) 293T cells.

  • This compound.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking Buffer (5% w/v BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-Tau (Thr212), Mouse anti-Total-Tau, and Mouse anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies: Anti-Rabbit IgG and Anti-Mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response range of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice with supplemented Lysis Buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer[11]. Note: Do not use milk for blocking when probing for phosphoproteins as it contains casein, which can cause high background[12].

    • Incubate the membrane overnight at 4°C with the primary anti-phospho-Tau antibody diluted in Blocking Buffer.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection and Reprobing:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • (Optional) Strip the membrane and re-probe with anti-Total-Tau and anti-GAPDH antibodies to normalize the phospho-signal and confirm equal loading.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Tau signal to the total Tau or GAPDH signal. Plot the normalized signal against the log of this compound concentration to determine the EC50.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay assesses the impact of this compound on cell viability by measuring ATP levels, an indicator of metabolic activity[13][14][15].

Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the number of living cells.

Materials:

  • Cancer or neuronal cell lines of interest.

  • This compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Opaque-walled 96-well or 384-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Plating: Seed cells into the wells of an opaque-walled plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add a serial dilution of this compound to the cells. Include wells for vehicle control (100% viability) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for a period relevant to the desired endpoint (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration and fit the data to determine the CC50 (cytotoxic concentration 50%) or GI50 (growth inhibition 50%).

References

Application Notes and Protocols for ZJCK-6-46 Treatment in SH-SY5Y Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZJCK-6-46 is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease, through its role in the hyperphosphorylation of the microtubule-associated protein Tau.[3][4][5][6][7] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research due to its ability to be differentiated into a neuronal phenotype, expressing relevant markers and pathways for studying neurodegenerative processes. These application notes provide detailed protocols for the use of this compound in SH-SY5Y cells to investigate its therapeutic potential, focusing on its ability to mitigate Tau hyperphosphorylation and protect against neurotoxicity.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of DYRK1A.[1] In the context of Alzheimer's disease pathology, DYRK1A is known to phosphorylate Tau protein at several residues, including Threonine 212 (Thr212), Serine 202 (Ser202), and Serine 404 (Ser404).[3][4][5] This hyperphosphorylation leads to the destabilization of microtubules, formation of neurofibrillary tangles (NFTs), and ultimately, neuronal cell death. By inhibiting DYRK1A, this compound reduces the phosphorylation of Tau, thereby preventing the downstream pathological events.

ZJCK_6_46_Mechanism_of_Action cluster_pathway DYRK1A-Mediated Tau Phosphorylation Pathway ZJCK This compound DYRK1A DYRK1A ZJCK->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Thr212) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration

This compound inhibits DYRK1A, preventing Tau hyperphosphorylation.

Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds in SH-SY5Y cells.

Parameter Value Cell Line Notes Reference
IC50 (DYRK1A Inhibition)0.68 nM-In vitro kinase assay.[1]
EC50 (p-Tau Thr212 Reduction)16.99 nMSH-SY5YCellular assay measuring the reduction of phosphorylated Tau at Threonine 212.
Cytotoxicity (CC50)> 100 µMSH-SY5YA related DYRK1A inhibitor (Y16-5) showed no significant toxicity.[8][8]

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

A fundamental requirement for reliable and reproducible results is the proper maintenance of SH-SY5Y cell cultures.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium and centrifuge at 200 x g for 5 minutes.

  • Seeding: Resuspend the cell pellet in fresh medium and seed into a T-75 flask.

  • Maintenance: Culture cells at 37°C in a humidified 5% CO₂ incubator. Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cells in fresh medium to be re-plated at a suitable split ratio (e.g., 1:5 to 1:10).

Cell_Culture_Workflow Thaw Thaw Cells Seed Seed in Flask Thaw->Seed Incubate Incubate (37°C, 5% CO₂) Seed->Incubate Passage Passage at 80-90% Confluency Incubate->Passage Passage->Seed Re-seed Experiment Ready for Experimentation Passage->Experiment

Workflow for SH-SY5Y cell culture and maintenance.
Neuroprotection Assay against Okadaic Acid-Induced Toxicity

This protocol describes a method to induce Tau hyperphosphorylation and neurotoxicity in SH-SY5Y cells using Okadaic Acid (OA) and to assess the neuroprotective effects of this compound.

Materials:

  • Differentiated or undifferentiated SH-SY5Y cells

  • This compound stock solution (in DMSO)

  • Okadaic Acid (OA) stock solution (in DMSO)

  • Cell culture plates (96-well for viability, 6-well for Western Blot)

  • LDH Cytotoxicity Assay Kit

  • Reagents for Western Blotting (lysis buffer, primary and secondary antibodies)

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in appropriate culture plates and allow them to adhere overnight. For neuronal morphology, cells can be differentiated with retinoic acid (10 µM) for 5-7 days prior to the experiment.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Toxicity: Add Okadaic Acid to the culture medium to a final concentration of 30 nM and incubate for 16 hours, or 100-150 nM for 2-2.5 hours.[3][5] Include a control group without OA treatment.

  • Assessment of Neuroprotection:

    • Cell Viability (LDH Assay): Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death, following the manufacturer's instructions.

    • Western Blot for p-Tau: Lyse the cells and perform Western blotting to analyze the levels of phosphorylated Tau (p-Thr212, p-Ser202, p-Ser404) and total Tau.

Neuroprotection_Assay_Workflow Seed Seed SH-SY5Y Cells Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce Toxicity with Okadaic Acid Pretreat->Induce Assess Assess Neuroprotection Induce->Assess Viability Cell Viability (LDH Assay) Assess->Viability Western Western Blot (p-Tau) Assess->Western

Workflow for the neuroprotection assay.
Western Blotting for Phosphorylated Tau

This protocol provides a general procedure for detecting phosphorylated Tau in SH-SY5Y cell lysates.

Materials:

  • Treated SH-SY5Y cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Tau (Thr212), anti-p-Tau (Ser202), anti-p-Tau (Ser404), anti-total Tau, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lysis: Lyse cell pellets in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Neurite Outgrowth Assay

This assay can be used to assess the potential of this compound to promote or protect neurite formation.

Materials:

  • SH-SY5Y cells

  • Differentiation medium (e.g., DMEM/F-12 with 1% FBS and 10 µM retinoic acid)

  • This compound

  • Neurotoxin (optional, e.g., 6-OHDA)

  • Microscope with imaging software

Protocol:

  • Seeding: Seed SH-SY5Y cells at a low density in a 24- or 48-well plate.

  • Differentiation and Treatment: Induce differentiation with retinoic acid. Treat the cells with this compound at various concentrations. To assess neuroprotection, a neurotoxin can be co-administered.

  • Imaging: After a set period (e.g., 48-72 hours), capture images of the cells.

  • Analysis: Quantify neurite length and number using imaging software (e.g., ImageJ with the NeuronJ plugin).

Conclusion

This compound is a promising therapeutic candidate for neurodegenerative diseases characterized by Tau pathology. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in the SH-SY5Y cellular model. The provided data and methodologies will aid in the design and execution of experiments aimed at furthering our understanding of DYRK1A inhibition as a therapeutic strategy.

References

Protocol for western blot analysis of p-Tau with ZJCK-6-46

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Western Blot Analysis of Phosphorylated Tau (p-Tau) Following Treatment with the DYRK1A Inhibitor, ZJCK-6-46

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tau is a microtubule-associated protein crucial for neuronal stability.[1][2] In several neurodegenerative diseases, collectively known as tauopathies (e.g., Alzheimer's disease), the Tau protein becomes hyperphosphorylated.[3][4] This pathological modification leads to the formation of neurofibrillary tangles, neuronal dysfunction, and subsequent cell death.[5][6] The phosphorylation state of Tau is regulated by a balance of protein kinases and phosphatases.[7][8]

One of the kinases implicated in Tau phosphorylation is the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[9] this compound is a potent and selective, orally available inhibitor of DYRK1A with an IC50 of 0.68 nM.[9][10][11] By inhibiting DYRK1A, this compound has been shown to significantly reduce the phosphorylation of Tau at specific sites, such as Threonine 212 (pThr212).[9][10]

This document provides a detailed protocol for utilizing this compound as a tool to study Tau phosphorylation. The procedure involves treating a relevant cell line or primary neuron culture with this compound to inhibit DYRK1A activity, followed by Western blot analysis to detect and quantify the resulting changes in the levels of phosphorylated Tau relative to total Tau.

Signaling Pathway and Mechanism of Action

In the context of tauopathies, kinases such as DYRK1A contribute to the hyperphosphorylation of Tau. This process destabilizes microtubules, leading to impaired axonal transport and the aggregation of hyperphosphorylated Tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[3][5][6] this compound acts as a potent inhibitor of DYRK1A, thereby blocking the transfer of a phosphate (B84403) group to Tau. This inhibition is expected to decrease the overall p-Tau signal in a Western blot analysis, providing a method to quantify the inhibitor's efficacy and to study the role of DYRK1A in Tau pathology.

Tau_Phosphorylation_Pathway cluster_0 Cellular Environment cluster_1 Inhibitory Action cluster_2 Pathological Outcome DYRK1A DYRK1A Kinase Tau Tau Protein DYRK1A->Tau Phosphorylates pTau Phosphorylated Tau (p-Tau) Tau->pTau Becomes Aggregation Aggregation (NFTs) pTau->Aggregation Destabilization Microtubule Destabilization pTau->Destabilization ZJCK_6_46 This compound ZJCK_6_46->DYRK1A Inhibits

Caption: DYRK1A phosphorylates Tau, which can lead to aggregation. This compound inhibits DYRK1A.

Experimental Workflow

The overall experimental process involves treating cells with this compound, preparing cell lysates while preserving the phosphorylation state of proteins, separating proteins by size, transferring them to a membrane, and finally probing with specific antibodies to detect p-Tau and total Tau levels.

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., SH-SY5Y cells) Treat with this compound vs. Vehicle lysis 2. Cell Lysis (RIPA buffer with phosphatase & protease inhibitors) start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Protein Transfer (PVDF or Nitrocellulose membrane) sds->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking probing 7. Antibody Incubation - Primary Abs (p-Tau, Total Tau, Loading Control) - HRP-conjugated Secondary Ab blocking->probing detection 8. Signal Detection (ECL Substrate & Imaging) probing->detection analysis 9. Data Analysis (Densitometry: p-Tau / Total Tau) detection->analysis

Caption: Workflow for Western blot analysis of p-Tau after this compound treatment.

Quantitative Data and Reagents

The following table summarizes recommended starting concentrations and conditions. These should be optimized for your specific cell line and experimental setup.

ParameterRecommendationNotes
Cell Line SH-SY5Y or Tau (P301L) 293T cellsThis compound has been shown to be effective in these cell lines.[9]
This compound Treatment EC50: 11.36 nM (Tau 293T), 16.99 nM (SH-SY5Y)[11]A dose-response curve is recommended. Use a vehicle control (e.g., DMSO).
Protein Loading 20-50 µg of total protein per lanePhosphorylated proteins can have low expression levels; loading more protein may be necessary.[12][13]
Primary Antibody: p-Tau e.g., Phospho-Tau (Thr181), (Ser396), (Ser404)Dilution: Typically 1:1000 in 5% BSA/TBST. Follow manufacturer's datasheet. Several p-Tau antibodies are commercially available.[4][14][15]
Primary Antibody: Total Tau e.g., Tau (pan-neuronal)Dilution: Typically 1:1000 in 5% BSA/TBST. Used to normalize the p-Tau signal.[16]
Loading Control β-Actin, GAPDH, or γ-TubulinDilution: Typically 1:1000 - 1:5000 in 5% BSA/TBST. Ensures equal protein loading between lanes.[17]
Blocking Buffer 5% Bovine Serum Albumin (BSA) in TBSTMilk contains casein, a phosphoprotein, which can cause high background. BSA is recommended for all phospho-protein Westerns.[12][16]
Wash Buffer Tris-Buffered Saline with 0.1% Tween-20 (TBST)Avoid phosphate-based buffers (PBS) as the phosphate can interfere with phospho-specific antibody binding.[13]
Secondary Antibody HRP-conjugated Goat anti-Mouse or Goat anti-Rabbit IgGDilution: Typically 1:2000 - 1:10000 in 5% BSA/TBST. Choose based on the host species of the primary antibodies.
Detection Substrate Enhanced Chemiluminescence (ECL)Use a highly sensitive substrate for detecting low-abundance phosphoproteins.[13]

Detailed Experimental Protocol

5.1. Materials and Reagents

  • Cell culture reagents

  • This compound (MedChemExpress, MedKoo, etc.)[10][14]

  • RIPA Lysis Buffer

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (e.g., sodium fluoride, sodium orthovanadate)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • Tris-Glycine SDS-PAGE gels

  • PVDF or Nitrocellulose membranes

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Bovine Serum Albumin (BSA)

  • Primary antibodies (p-Tau, Total Tau, Loading Control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

5.2. Cell Treatment

  • Plate cells (e.g., SH-SY5Y) and grow to 70-80% confluency.

  • Prepare fresh dilutions of this compound in cell culture media to desired final concentrations (e.g., 1, 10, 100 nM). Include a vehicle-only control.

  • Remove old media, wash cells once with PBS, and add the media containing this compound or vehicle.

  • Incubate for the desired time period (e.g., 24 hours).

5.3. Sample Preparation (Lysis)

  • After treatment, place the culture dish on ice.

  • Aspirate the media and wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors. The turnover of phosphatases is very rapid, so immediate inhibition is critical.[18]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new, pre-chilled tube.

5.4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume needed for 20-50 µg of protein. Normalize the volume across all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.

5.5. SDS-PAGE and Protein Transfer

  • Load the prepared samples into the wells of a Tris-Glycine SDS-PAGE gel. Include a molecular weight marker.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. PVDF membranes are recommended for their robustness, especially if stripping and reprobing is required.[13]

5.6. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Tau Ser396) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5.7. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • To obtain the final result, normalize the p-Tau signal to the total Tau signal for each sample. Further normalization to a loading control (e.g., β-Actin) can also be performed. This normalization allows for the determination of the fraction of phosphorylated protein relative to the total amount of the protein present.[13][16]

5.8. (Optional) Stripping and Reprobing

  • After imaging for p-Tau, the membrane can be stripped of antibodies using a mild stripping buffer.

  • After stripping, re-block the membrane and probe with the anti-Total Tau antibody, followed by the secondary antibody and detection steps as described above. This ensures the p-Tau and Total Tau signals are from the exact same sample lane.

References

ZJCK-6-46: A Potent and Selective DYRK1A Inhibitor for Investigating Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZJCK-6-46 is a potent, selective, and orally active inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with an IC50 of 0.68 nM.[1][2][3][4] DYRK1A is a crucial kinase implicated in neuronal development and function, and its overexpression has been linked to cognitive deficits observed in Down syndrome and Alzheimer's disease.[5] Notably, DYRK1A overexpression has been shown to impair synaptic plasticity, specifically long-term potentiation (LTP), a cellular mechanism fundamental to learning and memory.[5][6] Therefore, this compound serves as a valuable pharmacological tool to investigate the role of DYRK1A in synaptic plasticity and to explore its therapeutic potential in neurological disorders characterized by impaired synaptic function. This document provides detailed application notes and protocols for utilizing this compound in the study of synaptic plasticity.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of DYRK1A.[1][4] DYRK1A is known to phosphorylate a variety of substrates, including proteins involved in signaling pathways that regulate synaptic strength and structure. One of the key downstream effects of DYRK1A inhibition by this compound is the reduction of tau protein phosphorylation, particularly at the Thr212 site.[2][4][7][8][9][10] The hyperphosphorylation of tau is a hallmark of Alzheimer's disease and is associated with synaptic dysfunction. By inhibiting DYRK1A, this compound can thus modulate signaling pathways critical for synaptic health and plasticity.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Target KinaseIC50 (nM)Reference
DYRK1A0.68[1][2][4]
DYRK1B1.02[4]
DYRK214.18[4]
DYRK317.48[4]
DYRK4401.3[4]
CLK11.68[4]
CLK41.80[4]
CLK338.91[4]

Table 2: Cellular Activity of this compound

Cell LineAssayEC50 (nM)Reference
Tau (P301L) 293T cellsReduction of p-Tau (Thr212)11.36[4]
SH-SY5Y cellsReduction of p-Tau (Thr212)16.99[4]

Mandatory Visualization

ZJCK_6_46_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates DYRK1A DYRK1A NMDA Receptor->DYRK1A Upstream Regulation Tau Tau DYRK1A->Tau Phosphorylates p-Tau p-Tau Synaptic Plasticity Modulation Synaptic Plasticity Modulation DYRK1A->Synaptic Plasticity Modulation Regulates p-Tau->Synaptic Plasticity Modulation Impairs This compound This compound This compound->DYRK1A Inhibits

Caption: Mechanism of this compound in modulating synaptic function.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is to determine the inhibitory activity of this compound against DYRK1A kinase.

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase substrate (e.g., a generic peptide substrate like Woodtide)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 2.5 µL of 2x DYRK1A enzyme solution in kinase buffer.

  • Add 0.1 µL of the this compound serial dilution or DMSO (vehicle control).

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of 2x substrate/ATP solution in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of Tau Phosphorylation in Cell Culture

This protocol describes how to assess the effect of this compound on tau phosphorylation in a cellular context.

Materials:

  • SH-SY5Y or Tau (P301L) 293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-Tau (Thr212), anti-total Tau, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed SH-SY5Y or Tau (P301L) 293T cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the p-Tau levels to total Tau and β-actin.

Protocol 3: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines a general procedure for studying the effect of this compound on LTP at the Schaffer collateral-CA1 synapse.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • This compound (dissolved in DMSO, final concentration in aCSF to be determined, e.g., 10-100 nM)

  • Electrophysiology rig with amplifier, digitizer, and recording/stimulating electrodes

  • Perfusion system

Procedure:

  • Anesthetize and decapitate the animal according to approved institutional protocols.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline fEPSP recording for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Apply this compound to the perfusion solution and continue baseline recording for another 20-30 minutes to observe any acute effects.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

  • Compare the magnitude of LTP in slices treated with this compound to control slices perfused with vehicle (DMSO).

LTP_Workflow cluster_0 Slice Preparation cluster_1 Electrophysiology A Brain Dissection B Hippocampal Slicing (Vibratome) A->B C Slice Recovery B->C D Transfer to Recording Chamber C->D E Establish Baseline fEPSP D->E F Apply this compound or Vehicle E->F G Induce LTP (HFS) F->G H Post-HFS Recording G->H I Data Analysis H->I

Caption: Experimental workflow for studying the effect of this compound on LTP.

Conclusion

This compound is a powerful research tool for dissecting the role of DYRK1A in synaptic plasticity. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The provided protocols offer a starting point for researchers to investigate how the inhibition of DYRK1A by this compound can modulate synaptic function and potentially rescue synaptic deficits in models of neurological disorders. Further studies are warranted to fully elucidate the impact of this compound on different forms of synaptic plasticity and its underlying molecular mechanisms.

References

ZJCK-6-46: Application in High-Throughput Screening for DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZJCK-6-46 is a highly potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] With an IC50 value of 0.68 nM for DYRK1A, it serves as an exceptional tool compound for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of DYRK1A activity.[1][3] DYRK1A is a critical kinase implicated in various cellular processes, and its dysregulation is linked to neurodegenerative diseases such as Alzheimer's and Down syndrome.[4] this compound's primary mechanism of action involves the reduction of tau phosphorylation, a key pathological hallmark in Alzheimer's disease.[2] These application notes provide detailed protocols for the use of this compound as a reference compound in both biochemical and cell-based HTS assays.

Quantitative Data

The inhibitory activity and cellular efficacy of this compound are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
DYRK1A0.68
DYRK1B1.02
DYRK214.18
DYRK317.48
DYRK4401.3
CLK11.68
CLK41.80
CLK338.91

Data sourced from Probechem Biochemicals.[1]

Table 2: Cellular Activity of this compound in Reducing Tau Phosphorylation

Cell LineAssay ReadoutEC50 (nM)
Tau (P301L) 293TReduction of p-Tau (Thr212) expression11.36
SH-SY5Y (unstimulated)Reduction of p-Tau (Thr212) expression16.99

Data sourced from Probechem Biochemicals.[1]

Signaling Pathway

DYRK1A is a constitutively active kinase that autophosphorylates a tyrosine residue in its activation loop during translation. It then phosphorylates a variety of downstream substrates on serine and threonine residues, influencing processes like neurodevelopment, cell cycle progression, and gene transcription.[4]

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A Kinase cluster_downstream Downstream Effects cluster_inhibitor Inhibition Translation Translation & Autophosphorylation (Tyr-321) DYRK1A Active DYRK1A Translation->DYRK1A Activation Tau Tau DYRK1A->Tau Phosphorylation NFAT NFAT DYRK1A->NFAT Phosphorylation CellCycle Cell Cycle Proteins (e.g., Cyclin D1) DYRK1A->CellCycle Phosphorylation pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs NeuronalDysfunction Neuronal Dysfunction NFTs->NeuronalDysfunction pNFAT Phosphorylated NFAT (Inactive) GeneTranscription Altered Gene Transcription pNFAT->GeneTranscription pCellCycle Phosphorylated Cell Cycle Proteins pCellCycle->GeneTranscription GeneTranscription->NeuronalDysfunction ZJCK646 This compound ZJCK646->DYRK1A Inhibition

DYRK1A signaling pathway and point of inhibition by this compound.

Experimental Protocols

This compound is an ideal positive control for HTS assays designed to identify novel DYRK1A inhibitors. Below are protocols for both a biochemical and a cell-based assay.

Protocol 1: In Vitro Biochemical HTS Assay for DYRK1A Inhibitors using TR-FRET

This protocol is adapted from a validated time-resolved fluorescence energy transfer (TR-FRET) assay for DYRK1A.

Objective: To identify small molecule inhibitors of DYRK1A kinase activity in a high-throughput format. This compound is used as a positive control for inhibition.

Materials:

  • Recombinant human DYRK1A-GST

  • Anti-GST antibody labeled with a donor fluorophore (e.g., Terbium cryptate)

  • A generic kinase substrate peptide (e.g., from a LanthaScreen® or HTRF® KinEASE™ kit)

  • ATP

  • Kinase reaction buffer

  • Stop buffer containing EDTA

  • Detection buffer containing a labeled antibody that recognizes the phosphorylated substrate (acceptor fluorophore, e.g., d2 or fluorescein)

  • This compound (positive control)

  • DMSO (vehicle control)

  • Test compound library

  • 384-well low-volume assay plates

  • A plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO to generate a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • Dispense a small volume (e.g., 50 nL) of test compounds, this compound, and DMSO into the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, ATP (at a concentration close to its Km for DYRK1A), and the substrate peptide.

    • Prepare a separate enzyme solution of DYRK1A-GST in kinase reaction buffer.

    • Dispense the master mix into all wells.

    • Initiate the kinase reaction by adding the DYRK1A-GST enzyme solution to all wells except the negative control wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear reaction kinetics.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding the stop buffer containing EDTA to all wells.

    • Add the detection buffer containing the labeled anti-phospho-substrate antibody and the donor-labeled anti-GST antibody.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

    • Normalize the data using the vehicle control (0% inhibition) and a high concentration of this compound or no enzyme control (100% inhibition).

    • Plot the dose-response curve for this compound to determine its IC50 and validate the assay performance.

    • Identify hits from the compound library based on a predefined inhibition threshold (e.g., >50% inhibition or Z-score > 3).

HTS_Workflow cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis CompoundPlating Compound Plating (Test compounds, this compound, DMSO) KinaseReaction Kinase Reaction Incubation CompoundPlating->KinaseReaction ReagentPrep Reagent Preparation (Kinase, Substrate, ATP) ReagentPrep->KinaseReaction ReactionStop Reaction Termination (Add EDTA) KinaseReaction->ReactionStop Detection TR-FRET Reagent Addition & Incubation ReactionStop->Detection DataAcquisition Plate Reading (TR-FRET) Detection->DataAcquisition DataNormalization Data Normalization DataAcquisition->DataNormalization HitIdentification Hit Identification DataNormalization->HitIdentification

Workflow for a TR-FRET based HTS assay for DYRK1A inhibitors.
Protocol 2: Cell-Based HTS Assay for Inhibitors of Tau Phosphorylation using High-Content Imaging

This protocol outlines a high-content screening approach to identify compounds that reduce DYRK1A-mediated tau phosphorylation in a cellular context.

Objective: To identify compounds that inhibit the phosphorylation of tau at specific sites (e.g., Thr212) in a relevant cell line. This compound is used as a positive control.

Materials:

  • SH-SY5Y neuroblastoma cells or a similar cell line endogenously expressing DYRK1A and tau.

  • Cell culture medium and supplements.

  • 384-well clear-bottom imaging plates.

  • Test compound library, this compound, and DMSO.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibodies: Rabbit anti-phospho-Tau (e.g., Thr212) and Mouse anti-total-Tau.

  • Secondary antibodies: Alexa Fluor-conjugated anti-rabbit (e.g., AF488) and anti-mouse (e.g., AF594).

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system and analysis software.

Procedure:

  • Cell Plating:

    • Seed SH-SY5Y cells into 384-well imaging plates at a density that ensures they are in a sub-confluent, actively growing state during the assay.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with the test compound library, this compound (as a positive control for dephosphorylation), and DMSO (vehicle control) at desired concentrations.

    • Incubate for a predetermined time (e.g., 24 hours) to allow for compound-mediated effects on tau phosphorylation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with Triton X-100.

    • Block non-specific antibody binding with BSA.

    • Incubate with a cocktail of primary antibodies against phospho-tau and total tau.

    • Wash the cells and incubate with a cocktail of corresponding fluorescently labeled secondary antibodies and DAPI.

  • Image Acquisition and Analysis:

    • Acquire images of the cells using a high-content imaging system, capturing fluorescence from the DAPI, phospho-tau, and total tau channels.

    • Use image analysis software to:

      • Identify individual cells based on the DAPI nuclear stain.

      • Measure the fluorescence intensity of the phospho-tau and total tau signals within each cell.

      • Calculate the ratio of phospho-tau to total tau intensity for each cell.

  • Data Analysis:

    • Average the phospho-tau/total tau ratio for all cells in each well.

    • Normalize the data to the vehicle (DMSO) and positive (this compound) controls.

    • Identify hit compounds that significantly reduce the phospho-tau/total tau ratio without causing cytotoxicity (as determined by cell count from the DAPI channel).

Conclusion

This compound is a valuable pharmacological tool for the study of DYRK1A biology and for the discovery of new therapeutic agents targeting this kinase. Its high potency and well-characterized cellular activity make it an essential reference compound for validating and standardizing HTS assays. The protocols provided herein offer robust frameworks for identifying and characterizing novel DYRK1A inhibitors in both biochemical and cellular contexts.

References

Application Notes and Protocols: ZJCK-6-46 in Combination Therapy for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by complex pathological cascades, including the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles (NFTs). The intricate nature of AD suggests that therapeutic strategies targeting a single pathological hallmark may be insufficient. A combination therapy approach, simultaneously targeting multiple disease pathways, holds significant promise for enhanced efficacy.

ZJCK-6-46 is a potent and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is implicated in the hyperphosphorylation of tau protein, a critical step in the formation of NFTs and subsequent neuronal dysfunction and loss.[3][4][5] By inhibiting DYRK1A, this compound reduces tau phosphorylation, thereby presenting a targeted approach to mitigate a core aspect of AD pathology.[3][4][5]

These application notes provide a framework for preclinical evaluation of this compound in combination with other classes of Alzheimer's drugs. While clinical data on such combinations are not yet available, the following protocols and rationales are designed to guide researchers in exploring the synergistic potential of this compound in multi-target therapeutic strategies.

Rationale for Combination Therapy

The pathological progression of Alzheimer's disease involves a complex interplay between amyloid and tau pathologies, neuroinflammation, and synaptic dysfunction. Targeting these pathways simultaneously may offer a synergistic therapeutic effect.

  • Targeting Amyloid and Tau: The "amyloid cascade hypothesis" posits that the accumulation of Aβ is a primary event in AD, leading to downstream tau pathology. Combining this compound (targeting tau) with an amyloid-targeting agent could address both upstream and downstream pathological events.

  • Addressing Neuroinflammation: Neuroinflammation is a critical component of AD pathogenesis, contributing to neuronal damage. A combination of this compound with an anti-inflammatory agent could mitigate both tau pathology and the inflammatory response.

Proposed Combination Strategies

Based on the multifaceted nature of AD, the following combination strategies with this compound are proposed for preclinical investigation:

  • This compound + Amyloid-Beta Targeting Agents:

    • Rationale: To simultaneously inhibit tau hyperphosphorylation and reduce Aβ burden.

    • Examples of Combination Agents:

      • Anti-Aβ monoclonal antibodies (e.g., analogs of Lecanemab, Donanemab)

      • BACE1 inhibitors

      • Gamma-secretase modulators

  • This compound + Anti-Inflammatory Agents:

    • Rationale: To concurrently reduce tau pathology and neuroinflammation.

    • Examples of Combination Agents:

      • Microglia modulators (e.g., TREM2 agonists)

      • NLRP3 inflammasome inhibitors

      • COX-2 inhibitors

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available preclinical studies. These data serve as a baseline for designing and interpreting combination therapy experiments.

ParameterValueCell Line/ModelReference
In Vitro Efficacy
DYRK1A IC₅₀0.68 nMEnzyme Assay[1]
p-Tau (Thr212) EC₅₀11.36 nMTau (P301L) 293T cells[1]
p-Tau (Thr212) EC₅₀16.99 nMSH-SY5Y cells[1]
In Vivo Efficacy
Effective Oral Dose20-30 mg/kgOkadaic acid-induced AD mice[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound in combination therapies are provided below.

Protocol 1: In Vitro Assessment of Synergy in SH-SY5Y Cells

Objective: To determine if this compound in combination with an amyloid-beta targeting agent (e.g., a BACE1 inhibitor) demonstrates synergistic effects on neuronal protection and AD-related biomarkers.

Materials:

  • SH-SY5Y neuroblastoma cells

  • This compound

  • BACE1 inhibitor (e.g., Verubecestat)

  • Amyloid-beta 1-42 (Aβ₄₂) oligomers

  • Cell culture media and supplements

  • MTT assay kit

  • ELISA kits for p-Tau (Thr212) and Aβ₄₂

  • Western blot reagents

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media.

  • Treatment:

    • Seed cells in 96-well plates for viability assays and 6-well plates for protein analysis.

    • Treat cells with varying concentrations of this compound, the BACE1 inhibitor, and their combination for 2 hours.

    • Induce neurotoxicity by adding pre-aggregated Aβ₄₂ oligomers (10 µM) and incubate for 24 hours.

  • MTT Assay for Cell Viability:

    • Add MTT reagent to each well and incubate.

    • Solubilize formazan (B1609692) crystals and measure absorbance at 570 nm.

    • Calculate cell viability relative to untreated controls.

  • ELISA for p-Tau and Aβ₄₂:

    • Collect cell lysates and culture media.

    • Perform ELISA for intracellular p-Tau (Thr212) and secreted Aβ₄₂ according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Perform western blotting on cell lysates to analyze levels of total tau, p-Tau, APP, and BACE1 cleavage products.

  • Data Analysis:

    • Use the Chou-Talalay method to calculate a combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: In Vivo Efficacy in a Transgenic Mouse Model of AD

Objective: To evaluate the in vivo efficacy of this compound in combination with an anti-Aβ monoclonal antibody in a transgenic mouse model of AD (e.g., 5XFAD or 3xTg-AD).

Materials:

  • 5XFAD or 3xTg-AD mice (aged 6-8 months)

  • This compound

  • Anti-Aβ monoclonal antibody (murine analog)

  • Vehicle control

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Immunohistochemistry reagents

  • ELISA kits for Aβ₄₀, Aβ₄₂, and p-Tau

Procedure:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 20 mg/kg, oral gavage, daily)

    • Group 3: Anti-Aβ antibody (e.g., 10 mg/kg, intraperitoneal injection, weekly)

    • Group 4: this compound + Anti-Aβ antibody

  • Treatment Period: Treat animals for 12 weeks.

  • Behavioral Testing:

    • During the last two weeks of treatment, perform cognitive testing using the Morris water maze to assess spatial learning and memory.

  • Sample Collection:

    • At the end of the treatment period, euthanize mice and collect brain tissue.

  • Biochemical Analysis:

    • Homogenize one brain hemisphere and perform ELISAs to quantify soluble and insoluble Aβ₄₀, Aβ₄₂, and p-Tau levels.

  • Immunohistochemistry:

    • Fix, section, and stain the other brain hemisphere for Aβ plaques (e.g., with 4G8 antibody) and p-Tau (e.g., with AT8 antibody).

    • Quantify plaque and tangle load using image analysis software.

  • Data Analysis:

    • Use two-way ANOVA to analyze behavioral and biochemical data to identify significant effects of individual treatments and their interaction.

Visualizations

Signaling Pathway of this compound

ZJCK_6_46_Pathway cluster_tau Tau Pathology Cascade ZJCK_6_46 This compound DYRK1A DYRK1A ZJCK_6_46->DYRK1A inhibition Tau Tau DYRK1A->Tau phosphorylation pTau Hyperphosphorylated Tau (p-Tau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neuronal_Dysfunction Neuronal Dysfunction & Cell Death NFTs->Neuronal_Dysfunction

Caption: Mechanism of action of this compound in inhibiting tau pathology.

Experimental Workflow for In Vivo Combination Study

In_Vivo_Workflow start Start: Select AD Transgenic Mice groups Randomize into 4 Groups: 1. Vehicle 2. This compound 3. Anti-Aβ Ab 4. Combination start->groups treatment 12-Week Treatment Period groups->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia & Brain Collection behavior->euthanasia biochem Biochemical Analysis: - ELISA (Aβ, p-Tau) euthanasia->biochem ihc Immunohistochemistry: - Aβ Plaques - p-Tau Tangles euthanasia->ihc analysis Data Analysis (ANOVA) biochem->analysis ihc->analysis

Caption: Workflow for preclinical in vivo combination therapy studies.

Logical Relationship for Combination Therapy Rationale

Combination_Rationale AD_Pathology Alzheimer's Disease Pathology Abeta Amyloid-Beta Pathology AD_Pathology->Abeta Tau Tau Pathology AD_Pathology->Tau Neuroinflammation Neuroinflammation AD_Pathology->Neuroinflammation ZJCK_6_46 This compound ZJCK_6_46->Tau targets Synergy Potential Synergistic Therapeutic Effect ZJCK_6_46->Synergy Abeta_Drug Anti-Aβ Drug Abeta_Drug->Abeta targets Abeta_Drug->Synergy Anti_Inflammatory Anti-Inflammatory Drug Anti_Inflammatory->Neuroinflammation targets Anti_Inflammatory->Synergy

Caption: Rationale for combining this compound with other AD therapies.

References

Troubleshooting & Optimization

ZJCK-6-46 Technical Support Center: Addressing Solubility and Stability Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the solubility and stability of ZJCK-6-46, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Adherence to proper handling and storage protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). A stock solution of at least 10 mM can be prepared in DMSO.[1]

Q2: How should I store the solid compound and stock solutions of this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:

  • Solid Compound: Store at -20°C for up to 12 months or at 4°C for up to 6 months.[1]

  • Solutions in Organic Solvents (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 6 months.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?

A3: This is a common issue known as precipitation upon solvent shifting. It occurs when a compound that is soluble in a high-concentration organic stock solution is diluted into an aqueous buffer where its solubility is much lower. To address this:

  • Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its kinetic solubility limit. Try using a lower final concentration.

  • Optimize the dilution process: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer.

  • Incorporate a surfactant: The addition of a small amount of a biocompatible surfactant, such as 0.01% Tween-20, to the aqueous buffer can help to maintain the solubility of the compound.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating can help to redissolve small amounts of precipitate. However, ensure that the compound is stable under these conditions.

Q4: Is this compound stable under normal laboratory lighting conditions?

Data Presentation

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of common laboratory solvents is limited in publicly available resources. The following table summarizes the known solubility information. Researchers should determine the solubility in their specific experimental buffers.

SolventKnown Solubility
DMSO10 mM[1]
PBS (pH 7.4)Data not available
EthanolData not available
Stability Profile

Detailed stability data for this compound under various conditions (e.g., pH, temperature, light exposure) has not been extensively published. The following table provides general storage recommendations. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.

FormStorage TemperatureRecommended Duration
Solid-20°C12 Months[1]
4°C6 Months[1]
In Solvent-80°C6 Months[1]
-20°C6 Months[1]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of small molecule inhibitors like this compound. These should be adapted and validated for specific experimental needs.

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This method provides a rapid assessment of the concentration at which a compound, initially dissolved in DMSO, will precipitate when diluted into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom plates

  • Plate reader capable of nephelometry (light scattering) or absorbance measurements

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations.

  • Dilution into Aqueous Buffer: Transfer a small, equal volume of each DMSO concentration into a corresponding well of a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the light scattering or absorbance of each well. An increase in signal compared to the buffer-only control indicates precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering or absorbance.

Protocol 2: Assessment of Stability in Aqueous Solution

This protocol assesses the stability of this compound in an aqueous solution over time at different temperatures.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest

  • HPLC or LC-MS system

  • Temperature-controlled incubators

Procedure:

  • Prepare Test Solution: Dilute the this compound DMSO stock solution into the aqueous buffer to a final concentration that is below its kinetic solubility limit.

  • Aliquot and Incubate: Aliquot the test solution into multiple vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

  • Sample Analysis: Immediately analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining this compound concentration against time for each temperature. This will provide an indication of the compound's stability under those conditions.

Visualizations

DYRK1A Signaling in Alzheimer's Disease

The following diagram illustrates the central role of DYRK1A in the pathology of Alzheimer's disease, highlighting why it is a key therapeutic target for inhibitors like this compound. Overexpression of DYRK1A contributes to the hyperphosphorylation of Tau protein, a key event in the formation of neurofibrillary tangles, and can also influence the processing of Amyloid Precursor Protein (APP).[2][3]

DYRK1A_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Amyloid_Beta_Plaques Amyloid-β Plaques Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Amyloid_Beta_Plaques->Neuronal_Dysfunction Leads to APP APP APP->Amyloid_Beta_Plaques Processing DYRK1A DYRK1A DYRK1A->APP Phosphorylates Tau Tau DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT NFT->Neuronal_Dysfunction Leads to ZJCK_6_46 This compound ZJCK_6_46->DYRK1A Inhibits

DYRK1A's role in Alzheimer's disease pathology.
Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to address common solubility challenges encountered when preparing this compound for experimental use.

A step-by-step guide to resolving solubility problems.

References

Technical Support Center: Off-Target Effects of ZJCK-6-46 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ZJCK-6-46 in their cellular experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues arising from the off-target effects of this potent DYRK1A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent, selective, and orally available inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with a reported IC50 of 0.68 nM.[1][2][3] It is being investigated for its therapeutic potential in Alzheimer's disease by reducing tau protein phosphorylation.[1][2][3]

Q2: What are the known off-target kinases of this compound?

A2: While this compound is highly selective for DYRK1A, it has been shown to inhibit other kinases, particularly within the DYRK and CDC-like kinase (CLK) families. Notably, it significantly inhibits DYRK1B, CLK1, and CLK4 at nanomolar concentrations.[1] Its activity against other DYRK isoforms is weaker.[1]

Q3: I am observing unexpected changes in mRNA splicing in my experiments. Could this be an off-target effect of this compound?

A3: Yes, this is a plausible off-target effect. This compound is a potent inhibitor of CLK1 and CLK4.[1] These kinases are crucial for the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[4][5][6] Inhibition of CLK1 and CLK4 can lead to altered splicing patterns.[6][7]

Q4: My cells are showing a G1/S phase cell cycle arrest, which is not the expected phenotype for DYRK1A inhibition alone. What could be the cause?

A4: While DYRK1A is involved in cell cycle regulation, a strong G1/S arrest could be influenced by off-target effects. For instance, some DYRK1A inhibitors with quinazoline (B50416) scaffolds have been reported to also inhibit cyclin-dependent kinases (CDKs).[8] Although a comprehensive kinome scan for this compound is not publicly available, the possibility of CDK inhibition should be considered. It is advisable to perform cell cycle analysis and assess the levels of key cell cycle regulators.

Q5: How can I distinguish between on-target (DYRK1A-mediated) and off-target effects in my cellular assays?

A5: A multi-faceted approach is recommended:

  • Use a structurally different DYRK1A inhibitor: Comparing the phenotype induced by this compound with that of another DYRK1A inhibitor with a distinct off-target profile can help differentiate on- and off-target effects.

  • Rescue experiments: If possible, express a this compound-resistant mutant of DYRK1A in your cells. If the phenotype is reversed, it is likely an on-target effect.

  • Dose-response analysis: Use the lowest effective concentration of this compound that inhibits DYRK1A without significantly affecting known off-targets.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected cellular phenotypes.

  • Possible Cause: Off-target kinase inhibition. This compound inhibits DYRK1B, CLK1, and CLK4 with high potency.[1] Inhibition of these kinases can lead to phenotypes unrelated to DYRK1A inhibition, such as altered pre-mRNA splicing.[4][6][7]

  • Troubleshooting Steps:

    • Review the literature: Familiarize yourself with the known functions of DYRK1B, CLK1, and CLK4 to understand if your observed phenotype aligns with the inhibition of these kinases.[4][6][7]

    • Perform a Western blot: Analyze the phosphorylation status of known substrates of CLK1/4 (e.g., SR proteins) or other potential off-target kinases to confirm their inhibition in your cellular model.

    • Conduct a dose-response experiment: Determine the concentration at which this compound inhibits DYRK1A without significantly affecting off-target pathways.

Issue 2: Higher than expected cellular toxicity.

  • Possible Cause: Off-target effects on essential cellular processes. Inhibition of multiple kinases, even at low levels, can lead to cellular stress and toxicity.

  • Troubleshooting Steps:

    • Titrate the concentration: Perform a dose-response curve to determine the optimal concentration of this compound that provides effective DYRK1A inhibition with minimal cytotoxicity.

    • Assess apoptosis: Use assays such as Annexin V/PI staining to determine if the observed toxicity is due to apoptosis.

    • Compare with other DYRK1A inhibitors: Evaluate if other DYRK1A inhibitors with different selectivity profiles exhibit similar toxicity in your cell model.

Issue 3: Difficulty in interpreting Western blot results for downstream targets.

  • Possible Cause: Crosstalk between signaling pathways. The inhibition of DYRK1A and its off-targets can lead to complex downstream signaling events that may be difficult to interpret.

  • Troubleshooting Steps:

    • Use specific phospho-antibodies: Ensure you are using highly specific antibodies for the phosphorylated and total protein levels of your targets of interest.

    • Include proper controls: Always include vehicle-treated controls and consider using a positive control (e.g., a known activator of the pathway) and a negative control (e.g., a different kinase inhibitor).

    • Time-course experiment: Perform a time-course experiment to understand the kinetics of the signaling events following this compound treatment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)
DYRK1A 0.68
DYRK1B1.02
DYRK214.18
DYRK317.48
DYRK4401.3
CLK11.68
CLK338.91
CLK41.80

Data sourced from Probechem Biochemicals.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis to Assess Off-Target Kinase Inhibition

This protocol describes how to assess the off-target effects of this compound by examining the phosphorylation status of a downstream substrate of a potential off-target kinase (e.g., SR proteins for CLK1/4).

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SR protein, anti-total-SR protein, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for a predetermined time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of this compound and a DMSO control for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_workflow Experimental Workflow: Investigating Off-Target Effects A Treat Cells with this compound (Dose-Response and Time-Course) B Cell-Based Assays A->B C Western Blot (Phospho-protein analysis) B->C Protein Level D Cell Cycle Analysis (Flow Cytometry) B->D Cellular Level E mRNA Splicing Analysis (RT-qPCR or RNA-seq) B->E Transcript Level F Data Analysis and Interpretation C->F D->F E->F G Distinguish On-Target vs. Off-Target Effects F->G

Workflow for investigating off-target effects.

G cluster_pathway This compound On- and Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway ZJCK This compound DYRK1A DYRK1A ZJCK->DYRK1A Inhibits CLK1_4 CLK1/CLK4 ZJCK->CLK1_4 Inhibits Tau Tau DYRK1A->Tau Phosphorylates pTau Phospho-Tau (Reduced) Tau->pTau SR_Proteins SR Proteins CLK1_4->SR_Proteins Phosphorylates pSR_Proteins Phospho-SR Proteins (Reduced) SR_Proteins->pSR_Proteins Splicing Altered pre-mRNA Splicing pSR_Proteins->Splicing

On-target and potential off-target pathways of this compound.

References

Optimizing ZJCK-6-46 Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of ZJCK-6-46 in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound is cell-line and assay-dependent. Based on its potent inhibition of DYRK1A, a good starting point for most cell-based assays is a concentration range of 1 nM to 1 µM. For initial experiments, it is advisable to perform a dose-response curve to determine the EC50 for your specific cellular model and endpoint.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically soluble in DMSO at concentrations up to 10 mM. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Q3: Is this compound selective for DYRK1A?

A3: this compound is a potent DYRK1A inhibitor with an IC50 of 0.68 nM.[1][2] It also shows high potency against DYRK1B (IC50 = 1.02 nM) and the CLK family kinases, particularly CLK1 (IC50 = 1.68 nM) and CLK4 (IC50 = 1.80 nM).[1] It is less potent against DYRK2 (IC50 = 14.18 nM), DYRK3 (IC50 = 17.48 nM), and DYRK4 (IC50 = 401.3 nM).[1] Depending on the concentration used, off-target effects on these kinases are possible and should be considered in the interpretation of your results.

Q4: What are the known cellular effects of this compound?

A4: In cell lines such as Tau (P301L) 293T and SH-SY5Y, this compound has been shown to significantly reduce the phosphorylation of Tau at Threonine 212 (p-Tau Thr212).[2][3][4] The reported EC50 values for this effect are 11.36 nM in Tau (P301L) 293T cells and 16.99 nM in SH-SY5Y cells.[1]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound based on available literature.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
DYRK1A0.68
DYRK1B1.02
DYRK214.18
DYRK317.48
DYRK4401.3
CLK11.68
CLK338.91
CLK41.80

Table 2: Cellular Activity of this compound

Cell LineAssay EndpointEC50 (nM)
Tau (P301L) 293TReduction of p-Tau (Thr212)11.36
SH-SY5YReduction of p-Tau (Thr212)16.99

Experimental Protocols

Protocol 1: Western Blot for Detecting Inhibition of Tau Phosphorylation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Tau at Thr212 in a relevant cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Tau (Thr212), anti-total-Tau, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0, 1, 10, 100, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Replace the medium in each well with the medium containing the respective this compound concentration or vehicle.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis, transfer the proteins to a PVDF membrane, and block the membrane for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Tau (Thr212) signal to total Tau and the loading control (GAPDH).

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Western Blot Signal for p-Tau

  • Possible Cause: Suboptimal antibody concentration or incubation time.

    • Solution: Titrate the primary antibody to determine the optimal concentration. Optimize the incubation time for both primary and secondary antibodies.

  • Possible Cause: Insufficient inhibition of phosphatases during cell lysis.

    • Solution: Ensure that fresh phosphatase inhibitors are added to the lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the lysis and protein quantification steps.

  • Possible Cause: Low abundance of p-Tau in the cell line.

    • Solution: Consider stimulating the cells with an agent known to induce Tau phosphorylation (e.g., okadaic acid) before treating with this compound to create a larger window for observing inhibition.

Issue 2: High Cell Death Observed at Expected Efficacious Concentrations

  • Possible Cause: Off-target effects or compound toxicity at higher concentrations.

    • Solution: Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the cytotoxic concentration range of this compound in your cell line. If the effective concentration is close to the cytotoxic concentration, consider reducing the treatment duration.

  • Possible Cause: Solvent (DMSO) toxicity.

    • Solution: Ensure the final DMSO concentration in the cell culture medium is below 0.5% (v/v), and that the vehicle control has the same DMSO concentration as the treated samples.

Issue 3: Variability in EC50 Values Between Experiments

  • Possible Cause: Inconsistent cell passage number or confluency.

    • Solution: Use cells within a consistent passage number range for all experiments. Ensure that cells are seeded at a consistent density and are at a similar confluency at the time of treatment.

  • Possible Cause: Degradation of this compound in stock solution or working dilutions.

    • Solution: Prepare fresh working dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Visualizations

G This compound Signaling Pathway Inhibition cluster_0 DYRK1A Signaling DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylates p-Tau (Thr212) p-Tau (Thr212) Tau->p-Tau (Thr212) Neurofibrillary Tangles Neurofibrillary Tangles p-Tau (Thr212)->Neurofibrillary Tangles Aggregation This compound This compound This compound->DYRK1A Inhibits

Caption: this compound inhibits DYRK1A-mediated Tau phosphorylation.

G Experimental Workflow: p-Tau Western Blot Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Cell Lysis Cell Lysis Treat with this compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for assessing p-Tau levels after this compound treatment.

G Troubleshooting Logic for Inconsistent Results Inconsistent Results Inconsistent Results Check Cell Culture Conditions Check Cell Culture Conditions Inconsistent Results->Check Cell Culture Conditions Verify Compound Integrity Verify Compound Integrity Inconsistent Results->Verify Compound Integrity Optimize Assay Protocol Optimize Assay Protocol Inconsistent Results->Optimize Assay Protocol Consistent Passage Number? Consistent Passage Number? Check Cell Culture Conditions->Consistent Passage Number? Fresh Aliquot of this compound? Fresh Aliquot of this compound? Verify Compound Integrity->Fresh Aliquot of this compound? Antibody Titration Performed? Antibody Titration Performed? Optimize Assay Protocol->Antibody Titration Performed?

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: ZJCK-6-46 Animal Studies Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DYRK1A inhibitor ZJCK-6-46 in animal studies.

Frequently Asked Questions (FAQs)

1. What is the recommended route of administration for this compound in animal studies?

Based on available literature, this compound is an orally active compound and has been successfully administered to mice via oral gavage.[1][2][3][4]

2. What is a typical dosage range for this compound in mice?

Published studies in mouse models of Alzheimer's disease have used oral doses of 20-30 mg/kg.[3] However, the optimal dose for a specific study will depend on the animal model, disease indication, and experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective dose for your specific application.

3. What is the solubility of this compound?

4. How should I prepare a formulation of this compound for oral administration?

While the specific vehicle used in the primary publication for this compound is not detailed[1], a common approach for poorly water-soluble compounds like this compound is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it into a final, well-tolerated vehicle.

For similar poorly soluble kinase inhibitors, the following vehicles have been used for oral gavage in mice:

  • Aqueous Suspension: A suspension can be made using agents like 0.5% methylcellulose (B11928114) or 1-2% Tween® 80 in sterile water or saline.

  • Co-solvent/Surfactant System: A solution can be prepared using a mixture of solvents and surfactants. A common formulation is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.

  • Oil-based Formulation: A solution or suspension can be prepared in an oil such as corn oil, often with a small percentage of DMSO (e.g., 10%) to aid initial dissolution.

It is critical to perform small-scale formulation trials to ensure the stability and homogeneity of the final preparation before administering it to animals.

5. How should I store this compound?

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C.[5] Stock solutions in DMSO can also be stored at -20°C for the short term.[5] However, for working solutions intended for animal administration, it is best practice to prepare them fresh daily to avoid potential degradation or precipitation. If a formulation is to be used for more than one day, its stability at the storage temperature (e.g., 4°C) should be thoroughly validated.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of this compound in animal studies.

Problem Potential Cause Recommended Solution
Precipitation of this compound in the final vehicle. The concentration of this compound exceeds its solubility in the chosen vehicle. The percentage of the initial organic solvent (e.g., DMSO) is too low in the final formulation.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents (e.g., PEG300) or surfactants (e.g., Tween® 80) in the final vehicle. 3. Consider using a different vehicle system (e.g., switch from an aqueous suspension to a lipid-based formulation). 4. Use gentle warming and sonication to aid dissolution, but be cautious of potential degradation. Always check the stability of the compound under these conditions.
Phase separation of the formulation (e.g., oil and water layers). Immiscibility of the components in the vehicle mixture (e.g., DMSO and corn oil).1. Thoroughly vortex or homogenize the formulation before each administration to ensure a uniform suspension. 2. Add a surfactant like Tween® 80 or Span® 80 to create a more stable emulsion.
Difficulty in administering the formulation due to high viscosity. High concentration of suspending agents (e.g., methylcellulose) or co-solvents (e.g., PEG300).1. Reduce the concentration of the viscous component. 2. Gently warm the formulation to reduce its viscosity before administration. 3. Use a larger gauge gavage needle if appropriate for the animal size.
Regurgitation or signs of distress in animals after oral gavage. The formulation may be irritating to the animal's esophagus or stomach. The gavage technique may be improper.1. Ensure the pH of the final formulation is within a physiologically acceptable range (typically pH 4-8). 2. Minimize the concentration of potentially irritating components like DMSO. 3. Ensure proper gavage technique to avoid accidental administration into the trachea. 4. Consider a different, better-tolerated vehicle.
Inconsistent or unexpected experimental results. Inaccurate dosing due to an inhomogeneous formulation. Degradation of this compound in the formulation.1. Always ensure the formulation is thoroughly mixed before each animal is dosed. 2. Prepare fresh formulations daily unless stability data supports longer storage. 3. Analytically verify the concentration and purity of this compound in the formulation, especially for long-term studies.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension (Example)

This is a general protocol and may require optimization.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use gentle vortexing and sonication if necessary.

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Final Formulation Preparation:

    • Slowly add the this compound stock solution to the methylcellulose vehicle while vortexing to achieve the desired final concentration.

    • For example, to prepare a 10 mg/mL suspension, add 200 µL of the 50 mg/mL DMSO stock to 800 µL of the 0.5% methylcellulose solution.

    • Continuously stir or vortex the final suspension to ensure it remains homogeneous.

Protocol 2: Preparation of a this compound Solution (Example)

This is a general protocol and may require optimization.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO as described above.

  • Vehicle Preparation:

    • Prepare the final vehicle by mixing 40% PEG300, 5% Tween® 80, and 45% sterile saline.

  • Final Formulation Preparation:

    • Add the required volume of the this compound DMSO stock solution to the vehicle to achieve the final desired concentration, ensuring the final DMSO concentration is 10% or less.

    • Vortex thoroughly to ensure a clear and homogeneous solution.

Visualizations

G cluster_formulation This compound Formulation Workflow zjck_powder This compound Powder stock_solution Concentrated Stock Solution zjck_powder->stock_solution Dissolve dmso 100% DMSO dmso->stock_solution final_formulation Final Dosing Formulation stock_solution->final_formulation Dilute vehicle Aqueous or Lipid-based Vehicle vehicle->final_formulation homogenization Vortexing/ Sonication final_formulation->homogenization administration Oral Gavage homogenization->administration G cluster_troubleshooting Troubleshooting Logic for Formulation Issues start Formulation Issue (e.g., Precipitation) check_solubility Is concentration too high? start->check_solubility check_vehicle Is vehicle appropriate? check_solubility->check_vehicle No adjust_conc Decrease Concentration check_solubility->adjust_conc Yes adjust_vehicle Modify Vehicle (e.g., add co-solvent) check_vehicle->adjust_vehicle No re_evaluate Re-evaluate Formulation check_vehicle->re_evaluate Yes adjust_conc->re_evaluate adjust_vehicle->re_evaluate

References

ZJCK-6-46 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using ZJCK-6-46, a potent and selective DYRK1A inhibitor. Here, you will find troubleshooting tips and frequently asked questions to help interpret unexpected results during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally available inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5][6] Its primary mechanism of action is the inhibition of DYRK1A's kinase activity, which plays a crucial role in the phosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[7][8][9] By inhibiting DYRK1A, this compound has been shown to reduce the levels of phosphorylated tau.[1][2][3][4][6][7][8]

Q2: What is the selectivity profile of this compound against other kinases?

This compound is highly selective for DYRK1A. However, it also shows inhibitory activity against other kinases, which is important to consider when interpreting experimental results. The half-maximal inhibitory concentration (IC50) values for this compound against various kinases are summarized in the table below.

KinaseIC50 (nM)
DYRK1A0.68
DYRK1B1.02
DYRK214.18
DYRK317.48
DYRK4401.3
CLK11.68
CLK41.80
CLK338.91

Data sourced from Probechem Biochemicals.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[2]

Troubleshooting Guide

Issue 1: Unexpected Off-Target Effects Observed

Question: I am observing cellular phenotypes that are not consistent with DYRK1A inhibition alone. What could be the cause?

Answer: While this compound is a potent DYRK1A inhibitor, it also inhibits other kinases, notably DYRK1B, CLK1, and CLK4, with high affinity.[1] These off-target effects could contribute to unexpected cellular responses.

Recommended Actions:

  • Review the Kinase Selectivity Profile: Compare your observed phenotype with the known functions of DYRK1B, CLK1, and CLK4. These kinases are involved in various cellular processes, including cell cycle regulation, splicing, and circadian rhythms.

  • Dose-Response Experiment: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations consistent with the IC50 values of the off-target kinases.

  • Use a Structurally Different DYRK1A Inhibitor: To confirm that the primary phenotype is due to DYRK1A inhibition, consider using a structurally unrelated DYRK1A inhibitor as a control.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a kinase-dead mutant of the suspected off-target kinase to see if the phenotype is reversed.

G cluster_0 Troubleshooting Workflow: Unexpected Phenotype A Unexpected Phenotype Observed B Review this compound Kinase Selectivity Profile A->B C Hypothesize Off-Target Effect (e.g., DYRK1B, CLK1/4 inhibition) B->C D Perform Dose-Response Experiment C->D E Use Structurally Different DYRK1A Inhibitor Control C->E F Consider Rescue Experiment C->F G Conclusion: Phenotype is likely due to off-target effect D->G E->G F->G

Troubleshooting workflow for unexpected phenotypes.

Issue 2: Reduced or No Effect on Tau Phosphorylation

Question: I am not observing the expected decrease in phosphorylated tau (e.g., p-Tau Thr212) in my cellular model. What are some possible reasons?

Answer: Several factors could contribute to a lack of effect on tau phosphorylation. These can range from experimental setup to the specific cellular context.

Recommended Actions:

  • Confirm Compound Activity: Ensure the this compound stock solution is prepared correctly and has not degraded. If possible, test its activity in a cell-free kinase assay.

  • Optimize Treatment Conditions: The effective concentration and treatment duration can vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell model. The reported EC50 for p-Tau Thr212 reduction is 11.36 nM in Tau (P301L) 293T cells and 16.99 nM in SH-SY5Y cells.[1]

  • Check Cellular DYRK1A Expression: Confirm that your cell model expresses sufficient levels of active DYRK1A. Low expression or activity of the target kinase will result in a diminished effect of the inhibitor.

  • Assess Cell Permeability: While this compound has good cell permeability, issues can arise in certain cell types or with specific culture conditions.

G cluster_1 Troubleshooting Workflow: No Effect on p-Tau A No Decrease in Phosphorylated Tau B Confirm this compound Stock Integrity A->B C Optimize Treatment (Dose and Time) A->C D Verify DYRK1A Expression and Activity in Cell Model A->D E Assess Cell Permeability A->E F Conclusion: Experimental conditions optimized or cell model unsuitable B->F C->F D->F E->F

Workflow for troubleshooting lack of effect on p-Tau.

Experimental Protocols

Protocol 1: In Vitro Tau Phosphorylation Assay

This protocol outlines a general procedure to assess the effect of this compound on tau phosphorylation in a cellular context.

  • Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y or Tau (P301L) 293T) in appropriate growth media and culture until they reach 70-80% confluency.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in cell culture media. Remove the old media from the cells and add the media containing this compound. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., anti-p-Tau Thr212) and a loading control (e.g., anti-GAPDH or anti-total Tau) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for phosphorylated tau and the loading control. Normalize the phosphorylated tau signal to the loading control and compare the treated samples to the vehicle control.

Signaling Pathway

This compound acts by inhibiting DYRK1A, which in the context of Alzheimer's disease, is known to phosphorylate tau protein. This hyperphosphorylation of tau leads to the formation of neurofibrillary tangles (NFTs), a hallmark of the disease. By inhibiting DYRK1A, this compound reduces tau phosphorylation, potentially preventing NFT formation and ameliorating cognitive dysfunction.[7][9]

G cluster_2 This compound Mechanism of Action ZJCK This compound DYRK1A DYRK1A ZJCK->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates pTau Phosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Neuron Neuronal Dysfunction NFTs->Neuron

Simplified signaling pathway of this compound action.

References

Technical Support Center: ZJCK-6-46 Cytotoxicity Assessment in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of ZJCK-6-46 in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity in primary neurons a concern?

A1: this compound is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), being investigated as a potential therapeutic agent for Alzheimer's disease[1][2]. As it is intended to act on the central nervous system, assessing its potential neurotoxicity in primary neurons is a critical step in preclinical safety evaluation. Primary neurons, unlike immortalized cell lines, more closely represent the physiological conditions of the in vivo brain environment[3].

Q2: Is there any published data on the cytotoxicity of this compound in primary neurons?

A2: As of the latest available information, specific studies detailing the cytotoxic profile of this compound in primary neuron cultures have not been published. The primary discovery paper reports that this compound reduces neuronal loss in vivo and was tested on the SH-SY5Y neuroblastoma cell line[1][4]. Researchers should, therefore, conduct their own dose-response cytotoxicity studies to determine the safety profile in their specific primary neuronal model.

Q3: What are the recommended assays for assessing this compound cytotoxicity in primary neurons?

A3: A multi-assay approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. Commonly used and reliable assays for primary neurons include:

  • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability[5][6].

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity[6][7][8].

  • Caspase-3 Activity Assay: Detects the activation of caspase-3, a key effector in the apoptotic pathway[9][10].

Q4: What are some critical factors to consider when performing cytotoxicity assays with primary neurons?

A4: Primary neurons are more sensitive than cell lines. Key considerations include:

  • Seeding Density: Optimal seeding density is crucial for neuronal health and assay reproducibility. A density of around 25,000 cells per well in a 96-well plate has been suggested as optimal for some primary cortical neuron cultures[3].

  • Culture Purity: The presence of glial cells can influence experimental outcomes. Cultures should be characterized to determine the percentage of neurons and glia[3].

  • Assay-Specific Interferences: Be aware of potential interferences. For example, components in the culture medium like serum and phenol (B47542) red can affect the absorbance readings in an MTT assay[11].

  • Controls: Proper controls are essential, including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) to ensure the assay is performing correctly.

Troubleshooting Guides

MTT Assay
Issue Possible Cause(s) Recommended Solution(s)
Low Absorbance Readings Insufficient cell number. Low metabolic activity of neurons. Incomplete formazan (B1609692) crystal dissolution.Optimize seeding density. Increase incubation time with MTT reagent. Ensure complete dissolution of formazan crystals by thorough mixing or using a different solvent like DMSO[12].
High Background Contamination of reagents or cultures. Interference from serum or phenol red in the media.Use sterile techniques and fresh reagents. During MTT incubation, use serum-free, phenol red-free media[11]. Include a "no cell" background control.
Inconsistent Results Between Replicates Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate, which are more prone to evaporation[13].
LDH Assay
Issue Possible Cause(s) Recommended Solution(s)
High Background LDH Release in Control Wells Mechanical stress during media changes or handling. High percentage of dead cells in the initial culture.Handle cells gently. Ensure high viability of cells at the time of plating. Use conditioned media for any media changes to minimize stress on the neurons[8].
Low Signal-to-Noise Ratio Low cell number. Insufficient incubation time for LDH release.Increase the number of cells per well. Optimize the treatment duration to allow for detectable LDH release.
Variability in Results Differences in cell density across wells. Fluctuation in medium volume.Ensure consistent cell seeding and equal media volumes in all wells. Normalize LDH release to the total LDH from a set of lysed control wells (maximum LDH release)[14][15].
Caspase-3 Assay
Issue Possible Cause(s) Recommended Solution(s)
No or Low Caspase-3 Activity Detected The compound does not induce apoptosis via the caspase-3 pathway. The timing of the assay is not optimal.Consider other cell death mechanisms and corresponding assays. Perform a time-course experiment to identify the peak of caspase-3 activation[10].
High Background in Negative Controls Spontaneous apoptosis in the culture. Non-specific substrate cleavage.Optimize culture conditions to maintain neuronal health. Use a specific caspase-3 inhibitor as a negative control to confirm signal specificity[16].
Inconsistent Readings Inefficient cell lysis. Uneven protein concentration in lysates.Ensure complete cell lysis to release all caspases. Normalize caspase activity to the total protein concentration of each sample.

Data Presentation

As no specific cytotoxicity data for this compound in primary neurons is currently available, the following table is a template illustrating how to present such data once obtained.

Table 1: Cytotoxicity of this compound in Primary Cortical Neurons after 48h Treatment

Concentration (µM)Cell Viability (% of Control) - MTT Assay (Mean ± SD)Membrane Integrity (% LDH Release) (Mean ± SD)Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Vehicle Control)100 ± 4.55.2 ± 1.11.0 ± 0.2
0.198.2 ± 5.15.5 ± 1.31.1 ± 0.3
195.6 ± 6.36.1 ± 1.51.3 ± 0.4
1075.3 ± 8.222.4 ± 3.73.5 ± 0.8
5042.1 ± 7.958.7 ± 6.26.8 ± 1.2
10015.8 ± 4.185.3 ± 5.98.2 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Primary Neuron Culture
  • Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups following established and ethically approved protocols.

  • Dissociate the cortical tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a density of approximately 25,000 cells/well in poly-D-lysine/laminin-coated 96-well plates[3][17].

  • Culture the neurons in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) at 37°C in a humidified incubator with 5% CO2.

  • Allow the neurons to mature for at least 5-7 days in vitro before initiating experiments[14].

MTT Assay Protocol
  • After treating the primary neurons with various concentrations of this compound for the desired duration, remove the treatment medium.

  • Add 100 µL of fresh, serum-free, phenol red-free medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the MTT solution.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[11][12].

  • Mix gently on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm[11].

LDH Cytotoxicity Assay Protocol
  • After the treatment period with this compound, carefully collect the culture supernatant from each well.

  • Prepare controls: a "no cell" background control, an untreated (vehicle) control for spontaneous LDH release, and a maximum LDH release control by lysing a set of untreated wells with a lysis buffer (e.g., 1% Triton X-100)[17].

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing the LDH substrate and a tetrazolium dye to the supernatant samples[8].

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader[8].

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Caspase-3 Activity Assay Protocol
  • Following treatment with this compound, lyse the primary neurons using a cell lysis buffer provided in a commercial caspase-3 assay kit.

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate to ensure equal loading.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate (e.g., DEVD-pNA)[16][18].

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Measure the absorbance at 405 nm for colorimetric assays or fluorescence at the appropriate excitation/emission wavelengths for fluorometric assays[16][18].

  • Calculate the fold increase in caspase-3 activity compared to the untreated control.

Visualizations

Experimental_Workflow cluster_culture Primary Neuron Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Culture Isolate & Culture Primary Neurons (5-7 DIV) Treatment Treat with this compound (Dose-Response & Time-Course) Culture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase3 Caspase-3 Assay (Apoptosis) Treatment->Caspase3 Analysis Analyze Data & Determine IC50/EC50 MTT->Analysis LDH->Analysis Caspase3->Analysis

Caption: Workflow for assessing this compound cytotoxicity in primary neurons.

Signaling_Pathway ZJCK This compound DYRK1A DYRK1A ZJCK->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau Leads to Apoptosis Apoptosis pTau->Apoptosis Contributes to Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Postulated mechanism of this compound and its relation to apoptosis.

References

Minimizing Experimental Variability with ZJCK-6-46: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZJCK-6-46, a potent and selective DYRK1A inhibitor. By addressing common experimental challenges, this guide aims to minimize variability and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally available inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Its primary mechanism of action is the inhibition of DYRK1A, which plays a crucial role in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[3][4] By inhibiting DYRK1A, this compound reduces the phosphorylation of tau, thereby potentially ameliorating cognitive dysfunction and neuronal loss.[4][5][6]

Q2: What are the common sources of experimental variability when working with this compound?

Experimental variability can arise from several factors, including:

  • Compound Handling and Storage: Improper storage or handling of this compound can lead to degradation and loss of activity.

  • Cell Culture Conditions: Inconsistencies in cell line maintenance, passage number, and cell density can significantly impact results.

  • Experimental Protocol Adherence: Deviations from established protocols for treatment concentrations, incubation times, and assay procedures are a major source of variability.

  • Reagent Quality: The quality and consistency of reagents, including cell culture media, serums, and assay components, can affect experimental outcomes.

  • Technical Skill and Pipetting Errors: Variations in pipetting technique can lead to inaccurate dosing and inconsistent results.

Q3: How can I ensure the stability and activity of my this compound stock solutions?

To maintain the integrity of this compound, it is recommended to:

  • Follow Manufacturer's Storage Guidelines: Store the compound as a powder and in solution at the recommended temperatures.

  • Use High-Quality Solvents: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a concentrated stock solution.

  • Aliquot and Freeze: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Protect from Light: Store solutions in light-protected tubes.

Q4: My results with this compound are inconsistent. What are the first troubleshooting steps?

Inconsistent results can be frustrating. A systematic approach to troubleshooting is crucial. Start by:

  • Reviewing Your Protocol: Carefully re-examine your experimental protocol to ensure all steps were followed correctly.

  • Checking Your Reagents: Verify the expiration dates and proper storage of all reagents, including this compound.

  • Evaluating Cell Culture Health: Ensure your cells are healthy, within a consistent passage number range, and free from contamination.

  • Verifying Compound Concentration: Double-check your calculations for preparing working solutions from your stock.

  • Running Positive and Negative Controls: Always include appropriate controls to validate your assay's performance.

Troubleshooting Guides

Issue 1: Lower than expected inhibition of Tau phosphorylation.

Potential Cause Recommended Solution
Degraded this compound Prepare a fresh stock solution from powder. Ensure proper storage and handling.
Incorrect Concentration Verify calculations for serial dilutions. Use calibrated pipettes.
Suboptimal Incubation Time Optimize the treatment duration. Refer to published protocols for guidance.
Cellular Resistance Ensure the cell line used is sensitive to DYRK1A inhibition.
Assay Malfunction Run positive and negative controls for the phosphorylation detection assay (e.g., Western blot, ELISA).

Issue 2: High variability between replicate wells in cell-based assays.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Use a consistent seeding technique.
Edge Effects in Plates Avoid using the outer wells of the plate, or fill them with sterile media/PBS.
Pipetting Inaccuracy Use calibrated pipettes and practice consistent pipetting technique.
Incomplete Compound Mixing Gently mix the plate after adding this compound to ensure even distribution.

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound.

Table 1: Inhibitory Activity of this compound against DYRK and CLK Isoforms

KinaseIC50 (nM)
DYRK1A 0.68
DYRK1B1.02
DYRK214.18
DYRK317.48
DYRK4401.3
CLK11.68
CLK41.80
CLK338.91
Data from Probechem Biochemicals[1]

Table 2: Cellular Activity of this compound in Reducing Tau Phosphorylation

Cell LineConditionEC50 (nM)
Tau (P301L) 293T-11.36
SH-SY5YUnstimulated, fast-dividing16.99
Data from Probechem Biochemicals[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the vial of this compound powder. d. Vortex thoroughly to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C as recommended by the supplier.

Protocol 2: In Vitro Tau Phosphorylation Assay in SH-SY5Y Cells

  • Cell Seeding: a. Culture SH-SY5Y cells in the recommended growth medium. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a predetermined optimal density. d. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in fresh cell culture medium. b. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration). d. Incubate for the desired treatment period (e.g., 24 hours).

  • Cell Lysis and Analysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors. c. Determine the protein concentration of each lysate. d. Analyze the levels of phosphorylated Tau (e.g., at Thr212) and total Tau using Western blotting or a specific ELISA kit. e. Normalize the phosphorylated Tau signal to the total Tau signal.

Visualizations

ZJCK_6_46_Signaling_Pathway cluster_process Mechanism of Action ZJCK This compound DYRK1A DYRK1A ZJCK->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates pTau Phosphorylated Tau Pathology AD Pathology pTau->Pathology Leads to

Caption: this compound inhibits DYRK1A, reducing Tau phosphorylation.

Troubleshooting_Workflow Start Inconsistent Results Observed ReviewProtocol Review Experimental Protocol Start->ReviewProtocol CheckReagents Check Reagents (Compound, Media, etc.) ReviewProtocol->CheckReagents EvaluateCells Evaluate Cell Health & Culture Conditions CheckReagents->EvaluateCells VerifyCalcs Verify Calculations & Pipetting EvaluateCells->VerifyCalcs RunControls Run Controls (Positive & Negative) VerifyCalcs->RunControls IdentifyCause Identify Potential Cause RunControls->IdentifyCause IdentifyCause->ReviewProtocol Hypothesis Rejected ImplementSolution Implement Solution & Re-run Experiment IdentifyCause->ImplementSolution Hypothesis Formed Success Consistent Results Achieved ImplementSolution->Success

Caption: A systematic workflow for troubleshooting experimental variability.

References

Technical Support Center: Addressing Poor Bioavailability of DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DYRK1A inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of poor bioavailability in your preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many DYRK1A inhibitors exhibit poor oral bioavailability?

A1: The poor oral bioavailability of many DYRK1A inhibitors is often multifactorial. A primary reason is that molecules designed for high binding affinity to the DYRK1A active site tend to be hydrophobic, leading to low aqueous solubility.[1][2] This poor solubility limits the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Additionally, some DYRK1A inhibitors may be substrates for efflux transporters, such as P-glycoprotein (P-gp), in the intestinal wall, which actively pump the compound back into the gut lumen, further reducing absorption.[3] Rapid first-pass metabolism in the gut wall and liver can also contribute to low bioavailability.

Q2: What are the most common formulation strategies to improve the bioavailability of DYRK1A inhibitors?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble DYRK1A inhibitors. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly improve its solubility and dissolution rate.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs in the GI tract and facilitate their absorption.[5][6]

  • Nanoparticle-Based Delivery Systems: Encapsulating the inhibitor in nanoparticles (e.g., polymeric nanoparticles, liposomes, or solid lipid nanoparticles) can protect it from degradation, improve its solubility, and potentially enhance its absorption.[3][4]

Q3: Can a prodrug approach be effective for DYRK1A inhibitors?

A3: Yes, a prodrug strategy can be a very effective way to overcome the bioavailability challenges of DYRK1A inhibitors.[7][8] This involves chemically modifying the inhibitor to create an inactive or less active derivative (the prodrug) with improved physicochemical properties, such as increased aqueous solubility or enhanced membrane permeability. Once absorbed, the prodrug is designed to be converted back to the active parent drug through enzymatic or chemical reactions in the body.[9]

Q4: What are the key in vitro assays to predict the oral bioavailability of a DYRK1A inhibitor?

A4: Several in vitro assays are crucial for predicting the oral bioavailability of a DYRK1A inhibitor. The Caco-2 permeability assay is a widely used model to assess a compound's intestinal permeability and to identify whether it is a substrate for efflux transporters like P-gp. Parallel Artificial Membrane Permeability Assay (PAMPA) can also be used as a higher-throughput screen for passive permeability. Additionally, in vitro dissolution studies under various pH conditions mimicking the GI tract are essential to evaluate the solubility and dissolution rate of different formulations.

Q5: What are the common signs of toxicity I should watch for when administering DYRK1A inhibitors in vivo, and how can I mitigate them?

A5: Toxicity with DYRK1A inhibitors can be dose-dependent or result from off-target effects. Common signs of toxicity in animal models may include weight loss, lethargy, and neurotoxicity, such as tremors.[10][11] To mitigate toxicity, consider the following:

  • Dose Reduction: This is the most direct approach. If toxicity persists at lower doses, the issue may be related to off-target effects rather than dose-dependency.[11]

  • Refine Dosing Schedule: Splitting a single daily dose into two smaller doses can reduce the maximum plasma concentration (Cmax) and potentially lessen acute toxicity.[11]

  • Evaluate Off-Target Effects: Many kinase inhibitors have off-target activities. For example, the well-known DYRK1A inhibitor harmine (B1663883) also potently inhibits monoamine oxidase (MAO), which contributes to its toxicity profile.[1][10] It is important to assess the selectivity of your inhibitor.

  • Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the administration vehicle itself.[11]

Troubleshooting Guides

Issue 1: Low or Inconsistent Plasma Exposure of DYRK1A Inhibitor After Oral Administration
Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility 1. Characterize the solid state of the compound (crystalline vs. amorphous).2. Perform solubility studies in different biorelevant media (e.g., SGF, FaSSIF, FeSSIF).3. Consider formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations.Poor solubility limits dissolution in the GI tract, a prerequisite for absorption. Understanding the solubility limitations is the first step to selecting an appropriate formulation strategy.
Efflux by intestinal transporters (e.g., P-gp) 1. Perform a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil).2. If efflux is confirmed, consider co-administration with a known efflux pump inhibitor (in preclinical models).3. Redesign the molecule to reduce its affinity for efflux transporters.Active efflux of the compound back into the intestinal lumen can significantly reduce its net absorption.
High first-pass metabolism 1. Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.2. Identify the major metabolites using LC-MS/MS.3. If metabolism is rapid, consider a prodrug approach to mask the metabolic site or co-administration with a metabolic inhibitor (for research purposes).Rapid metabolism in the intestinal wall or liver can clear a significant portion of the drug before it reaches systemic circulation.
Inadequate formulation 1. Ensure the formulation is homogenous and stable.2. For suspensions, ensure adequate particle size reduction and the use of a suitable suspending agent.3. For solutions, confirm the compound remains in solution upon dilution in aqueous media.An improper formulation can lead to inconsistent dosing and poor dissolution, resulting in variable absorption.
Issue 2: Unexpected In Vivo Toxicity or Adverse Effects
Possible Cause Troubleshooting Step Rationale
High peak plasma concentration (Cmax) 1. Reduce the administered dose.2. Change the dosing regimen from a single daily dose to multiple smaller doses.3. Develop a controlled-release formulation (e.g., using polymeric nanoparticles) to slow down the absorption rate.[12]A rapid absorption rate can lead to high peak plasma concentrations that may exceed the therapeutic window and cause acute toxicity.
Off-target activity 1. Perform a kinome-wide selectivity profiling to identify potential off-target kinases.[13]2. Use a structurally unrelated DYRK1A inhibitor as a control in your experiments. If the same toxicity is observed, it might be an on-target effect.[13]3. Use genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is due to DYRK1A inhibition.[13]Many kinase inhibitors have activity against other kinases, which can lead to unexpected side effects. Identifying these off-targets is crucial for interpreting your results.
Vehicle-related toxicity 1. Run a control group that receives only the vehicle using the same administration route and volume.2. If the vehicle is causing toxicity, explore alternative, more biocompatible vehicle options.The excipients used in the formulation can sometimes cause adverse effects, confounding the interpretation of the inhibitor's toxicity.

Data Presentation

Table 1: Summary of Strategies to Enhance DYRK1A Inhibitor Bioavailability

Strategy Mechanism of Action Example Application Potential Advantages Potential Disadvantages
Nanoparticle Formulation Increases surface area for dissolution, protects from degradation, can be targeted.EGCG-loaded pH-sensitive polymeric nanoparticles showed a >2.4-fold increase in oral bioavailability in rats.[4]Improved bioavailability, potential for targeted delivery, sustained release.Complex manufacturing, potential for immunogenicity.
Lipid-Based Formulation Improves solubilization of lipophilic drugs in the GI tract.A lipophilic salt of cabozantinib (B823) in a lipid-based formulation showed a ~2-fold increase in oral absorption in rats.[5]Enhanced solubility and absorption, can reduce food effects.Potential for GI side effects, formulation complexity.
Prodrug Approach Improves solubility and/or permeability by masking/attaching functional groups.A phosphate (B84403) prodrug of a selective MMP inhibitor showed >2000-fold enhanced water solubility.[9]Can overcome multiple bioavailability barriers, potential for targeted activation.Requires efficient in vivo conversion to the active drug, potential for altered metabolite profile.
Co-administration with Inhibitors Blocks efflux transporters or metabolic enzymes.Co-administration of harmine with probenecid (B1678239) (an MRP2 inhibitor) increased harmine's oral bioavailability by 1.96-fold in rats.[12]Can significantly increase exposure of the parent drug.Potential for drug-drug interactions, not a viable long-term clinical strategy for the co-administered inhibitor.

Table 2: Pharmacokinetic Parameters of Selected DYRK1A Inhibitors

Inhibitor Animal Model Oral Bioavailability (%) Tmax (h) Cmax (ng/mL) Half-life (t1/2) (h) Citation(s)
SM07883 Mouse922-3.3[14][15]
SM07883 Monkey109---[16]
Harmine Human~5-10--1-3[5]
Harmine Hydrochloride Rat---4.0 (4.5 mg/kg)[17]
EGCG Human<1--1.9-4.6[3]
EGCG (nanoparticle formulation) Rat>2.4-fold increase vs. free EGCG---[4]
PST-001 -21---[18]

Note: "-" indicates that the data was not available in the cited sources. Pharmacokinetic parameters can vary significantly based on the formulation, dose, and experimental conditions.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a DYRK1A inhibitor and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation into a monolayer with enterocyte-like characteristics.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and within the laboratory's established range before starting the experiment.

  • Permeability Assessment (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

    • At the final time point, collect samples from both the apical and basolateral sides.

  • Efflux Assessment (Basolateral to Apical - B-A):

    • Perform the same procedure as in step 2, but add the test compound to the basolateral (B) side and collect samples from the apical (A) side.

  • P-gp Inhibition:

    • To determine if the compound is a P-gp substrate, repeat the A-B and B-A permeability assessments in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis:

    • Analyze the concentration of the DYRK1A inhibitor in all collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B)

      • An efflux ratio significantly greater than 2 suggests that the compound is actively transported by an efflux pump. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that it is a P-gp substrate.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of a DYRK1A inhibitor in mice.

Methodology:

  • Animal Model:

    • Use a suitable strain of mice (e.g., C57BL/6 or BALB/c), with an adequate number of animals per group to ensure statistical power.

    • Acclimatize the animals for at least one week before the study.

    • Fast the animals overnight before dosing, with free access to water.

  • Drug Formulation and Administration:

    • Formulate the DYRK1A inhibitor in a suitable vehicle for both intravenous (IV) and oral (PO) administration.

    • For the IV group, administer a single bolus dose via the tail vein.

    • For the PO group, administer a single dose via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from each mouse at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.

    • Collect blood via a suitable method, such as tail vein or saphenous vein puncture, into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (typically LC-MS/MS) for the quantification of the DYRK1A inhibitor in mouse plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters for both IV and PO routes:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time (for IV data).

    • Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

DYRK1A_Signaling_Pathways cluster_autophosphorylation Autophosphorylation & Activation cluster_cell_cycle Cell Cycle Regulation cluster_nfat NFAT Signaling cluster_neurodegeneration Neurodegeneration DYRK1A_inactive DYRK1A (inactive) DYRK1A_active DYRK1A (active) DYRK1A_inactive->DYRK1A_active Autophosphorylation on Tyr321 CyclinD1 Cyclin D1 DYRK1A_active->CyclinD1 Phosphorylation (Thr286) -> Degradation p27Kip1 p27Kip1 DYRK1A_active->p27Kip1 Phosphorylation (Ser10) -> Stabilization NFAT_active NFAT (nuclear, active) DYRK1A_active->NFAT_active Phosphorylation -> Nuclear Export Tau Tau DYRK1A_active->Tau Phosphorylation APP APP DYRK1A_active->APP Phosphorylation CellCycleProgression G1/S Transition CyclinD1->CellCycleProgression Promotes p27Kip1->CellCycleProgression Inhibits NFAT_inactive NFAT (cytoplasmic, inactive) GeneExpression Gene Expression NFAT_active->GeneExpression Activates Calcineurin Calcineurin Calcineurin->NFAT_inactive Dephosphorylation -> Nuclear Import NFTs Neurofibrillary Tangles Tau->NFTs AmyloidBeta Amyloid-β Plaques APP->AmyloidBeta Experimental_Workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Solubility & Dissolution Assays Permeability Caco-2 Permeability (Papp, Efflux Ratio) Solubility->Permeability Metabolism Microsomal/Hepatocyte Stability Assays Permeability->Metabolism Formulation Select & Optimize Formulation Strategy (e.g., Nanoparticles, SEDDS) cluster_invivo cluster_invivo Formulation->cluster_invivo Test Optimized Formulation PK_Study Mouse PK Study (PO vs. IV) Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability Efficacy Efficacy/Toxicity Studies Bioavailability->Efficacy cluster_invitro cluster_invitro cluster_invitro->Formulation Data-driven Decision

References

ZJCK-6-46 Technical Support Center: Investigating Resistance Mechanisms in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZJCK-6-46. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms that may arise during long-term experimental studies with the DYRK1A inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to kinase inhibitors like this compound is a multifaceted issue that can arise from various molecular alterations within the cancer cells. Generally, these mechanisms can be categorized as either on-target or off-target.

  • On-target resistance involves modifications to the direct target of the drug, in this case, the DYRK1A kinase. This can include secondary mutations in the DYRK1A kinase domain that decrease the binding affinity of this compound, or amplification of the DYRK1A gene, leading to overexpression of the kinase and effectively outcompeting the inhibitor.[1][2]

  • Off-target resistance occurs when cancer cells find alternative ways to bypass the inhibition of DYRK1A.[1][2] This can happen through the activation of compensatory signaling pathways that reactivate downstream effectors of DYRK1A or activate parallel pathways that promote cell survival and proliferation.[3][4]

Q2: How can we experimentally determine if resistance to this compound in our cell lines is due to on-target mutations in DYRK1A?

A2: To investigate the presence of on-target mutations in the DYRK1A gene, a targeted sequencing approach is recommended.

  • Generate Resistant Clones: First, you will need to generate this compound-resistant cell lines by culturing the parental sensitive cells in the continuous presence of escalating concentrations of the inhibitor.

  • Isolate Genomic DNA: Extract high-quality genomic DNA from both the parental (sensitive) and the resistant cell lines.

  • PCR Amplify and Sequence: Design primers to amplify the kinase domain of DYRK1A. Sanger sequencing of the PCR products can then be used to identify any point mutations that are present in the resistant cells but absent in the parental cells.

Q3: Our sequencing results for DYRK1A came back negative for mutations, yet the cells are clearly resistant. What are the next steps to investigate off-target resistance?

A3: If on-target mutations are ruled out, the next logical step is to investigate off-target mechanisms, such as the activation of bypass signaling pathways. A common approach is to use phosphoproteomics or Western blot analysis to assess the activation status of key signaling nodes.

  • Hypothesis: Resistance to this compound may be driven by the activation of parallel signaling pathways that compensate for the loss of DYRK1A activity.

  • Experimental Approach: Perform a time-course Western blot analysis on lysates from both sensitive and resistant cells treated with this compound. Probe for key proteins in pathways known to be associated with cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][5] A sustained or increased phosphorylation of key proteins like AKT or ERK in the resistant cells, despite this compound treatment, would suggest the activation of a bypass pathway.

Troubleshooting Guides

Guide 1: Investigating Decreased Potency of this compound in vitro

This guide provides a systematic workflow to identify the potential cause of decreased this compound potency in your cell-based assays.

start Start: Decreased this compound Efficacy Observed check_compound Verify Compound Integrity (e.g., LC-MS) start->check_compound culture_conditions Review Cell Culture Conditions (e.g., passage number, media) check_compound->culture_conditions ic50_shift Confirm IC50 Shift via Dose-Response Curve culture_conditions->ic50_shift sequence_dyrk1a Sequence DYRK1A Kinase Domain ic50_shift->sequence_dyrk1a mutation_found Mutation Identified? sequence_dyrk1a->mutation_found characterize_mutation Characterize Functional Impact of Mutation mutation_found->characterize_mutation Yes phospho_analysis Phospho-protein Array or Western Blot Analysis mutation_found->phospho_analysis No end_on_target Conclusion: On-Target Resistance characterize_mutation->end_on_target pathway_activated Bypass Pathway Activated? phospho_analysis->pathway_activated identify_pathway Identify and Validate Activated Pathway pathway_activated->identify_pathway Yes end_off_target Conclusion: Off-Target Resistance pathway_activated->end_off_target No/Inconclusive identify_pathway->end_off_target

Caption: Troubleshooting workflow for decreased this compound efficacy.
Quantitative Data Summary

The following table summarizes hypothetical data from a long-term study comparing parental and this compound-resistant (ZJCK-R) cell lines.

ParameterParental Cell LineZJCK-R Cell LineFold Change
This compound IC50 (nM) 1585056.7
DYRK1A Protein Expression (Relative Units) 1.03.53.5
p-AKT (Ser473) Levels (Relative Units) 0.84.25.3
p-ERK1/2 (Thr202/Tyr204) Levels (Relative Units) 1.21.31.1

Data are presented as mean values from n=3 independent experiments.

Detailed Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Initial Seeding: Plate the parental cancer cell line at a low density in a T75 flask.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20.

  • Dose Escalation: Once the cells have resumed proliferation, passage them and increase the concentration of this compound by 1.5-fold.

  • Repeat: Continue this process of dose escalation for several months until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., >1 µM).

  • Clonal Selection: Isolate single-cell clones from the resistant population by limiting dilution or cell sorting.

  • Validation: Confirm the resistance of the selected clones by performing a dose-response assay and comparing the IC50 to the parental cell line.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation
  • Cell Lysis: Treat both parental and ZJCK-R cells with DMSO or this compound for 2, 6, and 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

Diagram 1: Hypothesized On-Target Resistance to this compound

This diagram illustrates two potential on-target mechanisms of resistance to this compound: a gatekeeper mutation in the ATP-binding pocket of DYRK1A and gene amplification leading to overexpression of the kinase.

cluster_0 Sensitive Cell cluster_1 Resistant Cell ZJCK This compound DYRK1A_S DYRK1A ZJCK->DYRK1A_S Inhibits Downstream_S Downstream Signaling DYRK1A_S->Downstream_S Phosphorylates Proliferation_S Inhibition of Proliferation Downstream_S->Proliferation_S ZJCK_R This compound DYRK1A_R Mutated/Overexpressed DYRK1A ZJCK_R->DYRK1A_R Ineffective Inhibition Downstream_R Downstream Signaling DYRK1A_R->Downstream_R Phosphorylates Proliferation_R Continued Proliferation Downstream_R->Proliferation_R ZJCK This compound DYRK1A DYRK1A ZJCK->DYRK1A Inhibits Downstream Downstream Signaling DYRK1A->Downstream Bypass Bypass Pathway (e.g., PI3K/AKT) Bypass->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Improving the therapeutic index of ZJCK-6-46

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing and troubleshooting experiments involving the DYRK1A inhibitor, ZJCK-6-46. The following information is intended to help improve the therapeutic index of this compound in preclinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally available inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4] Its mechanism of action involves the inhibition of DYRK1A, a kinase implicated in the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[5][6] By inhibiting DYRK1A, this compound aims to reduce tau phosphorylation, thereby potentially mitigating cognitive dysfunction and neuronal loss associated with Alzheimer's disease.[1][6][7]

Q2: What are the reported in vitro potencies of this compound against DYRK1A and other kinases?

A2: this compound is a highly potent inhibitor of DYRK1A with a reported IC50 of 0.68 nM.[1][2][3][4][6] It also shows high potency against DYRK1B (IC50 = 1.02 nM) and some activity against other kinases such as CLK1 (IC50 = 1.68 nM) and CLK4 (IC50 = 1.80 nM).[3][7] Its activity against other DYRK isoforms is weaker (DYRK2 IC50 = 14.18 nM, DYRK3 IC50 = 17.48 nM, DYRK4 IC50 = 401.3 nM).[3][7]

Q3: What is the therapeutic index and why is it important for this compound?

A3: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. For a potent molecule like this compound, establishing a favorable therapeutic index is crucial to ensure that the effective dose for treating conditions like Alzheimer's disease is significantly lower than the dose that could cause adverse effects.

Q4: Are there any known off-target effects or toxicities associated with this compound?

A4: While this compound is reported to be a selective DYRK1A inhibitor, its potent activity against DYRK1B and some CLK kinases could be a source of off-target effects.[3][7] A study on a predecessor compound, Y16-5, indicated low toxicity in SH-SY5Y and HL-7702 cells (CC50 > 100 μM).[5] However, comprehensive in vivo safety studies are necessary to fully characterize the toxicity profile of this compound.[8]

Q5: How can I prepare stock solutions of this compound?

A5: this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[3] For cell-based assays, this stock can be further diluted in the appropriate cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Troubleshooting Guides

Issue 1: Inconsistent Efficacy in Cell-Based Assays
Possible Cause Troubleshooting Step Experimental Protocol
Compound Precipitation Visually inspect the media for any signs of precipitation after adding this compound. Reduce the final concentration of the compound.Solubility Assessment: Prepare serial dilutions of the this compound stock in your assay medium. Incubate for the duration of your experiment and visually inspect for precipitation under a microscope.
Cell Line Variability Ensure consistent cell passage number and health. Different cell lines may have varying levels of DYRK1A expression and sensitivity to its inhibition.Cell Line Characterization: Perform western blotting to confirm DYRK1A expression levels in your cell line. Conduct a dose-response curve to determine the EC50 of this compound in your specific cell model.
Assay Interference The compound may interfere with the assay readout (e.g., fluorescence, luminescence).Assay Control: Run a control with this compound in the absence of cells to check for any direct effect on the assay components.
Issue 2: Observed In Vivo Toxicity at Efficacious Doses
Possible Cause Troubleshooting Step Experimental Protocol
Off-Target Kinase Inhibition The observed toxicity may be due to the inhibition of other kinases like DYRK1B or CLKs.Kinase Selectivity Profiling: If not already done, perform a broad kinase panel screening to identify other potential off-targets of this compound.
Poor Pharmacokinetic Properties High peak plasma concentrations (Cmax) could lead to transient toxicity.Pharmacokinetic (PK) Studies: Conduct detailed PK studies to determine the Cmax, half-life, and overall exposure (AUC) of this compound. Consider alternative dosing regimens (e.g., more frequent, lower doses) to maintain exposure while reducing Cmax.
Metabolite-Induced Toxicity A metabolite of this compound, rather than the parent compound, might be causing toxicity.Metabolite Identification: Perform in vitro and in vivo metabolite identification studies using liver microsomes or plasma/urine samples from dosed animals.
Issue 3: Difficulty in Achieving Desired Brain Exposure
Possible Cause Troubleshooting Step Experimental Protocol
Blood-Brain Barrier (BBB) Efflux This compound may be a substrate for efflux transporters at the BBB (e.g., P-glycoprotein).In Vitro BBB Model: Use an in vitro BBB model (e.g., Caco-2 or MDCK-MDR1 cells) to assess the bidirectional transport of this compound and determine if it is an efflux transporter substrate.
Plasma Protein Binding High plasma protein binding can limit the free fraction of the drug available to cross the BBB.Plasma Protein Binding Assay: Determine the extent of this compound binding to plasma proteins from the species being tested using equilibrium dialysis or ultrafiltration methods.
Suboptimal Formulation The formulation may not be suitable for achieving adequate absorption and brain penetration.Formulation Optimization: Explore different formulation strategies, such as the use of solubility enhancers or vehicles known to improve CNS penetration.

Data Summary

In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
DYRK1A0.68[1][2][3][4][6]
DYRK1B1.02[3][7]
DYRK214.18[3][7]
DYRK317.48[3][7]
DYRK4401.3[3][7]
CLK11.68[3][7]
CLK338.91[3][7]
CLK41.80[3][7]
In Vitro Cellular Activity of this compound
Cell LineAssayEC50 (nM)
Tau (P301L) 293Tp-Tau (Thr212) reduction11.36[3]
SH-SY5Yp-Tau (Thr212) reduction16.99[3]

Experimental Protocols

Protocol 1: Determination of IC50 using a Kinase Activity Assay
  • Reagents and Materials:

    • Recombinant human DYRK1A enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Substrate peptide (e.g., a synthetic peptide with a phosphorylation site for DYRK1A)

    • This compound stock solution in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of DYRK1A enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Western Blot for p-Tau in Cell Lysates
  • Reagents and Materials:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-p-Tau (e.g., Thr212), anti-total-Tau, anti-beta-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting equipment

  • Procedure:

    • Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-Tau signal to total Tau and the loading control (beta-actin).

Visualizations

G cluster_0 This compound Therapeutic Index Improvement Workflow cluster_1 Troubleshooting Strategies Start Start with this compound Efficacy In Vitro / In Vivo Efficacy Studies Start->Efficacy Toxicity In Vitro / In Vivo Toxicity Studies Start->Toxicity TI Calculate Therapeutic Index (TI) Efficacy->TI Toxicity->TI Acceptable Acceptable TI? TI->Acceptable Proceed Proceed to Further Development Acceptable->Proceed Yes Troubleshoot Troubleshoot Acceptable->Troubleshoot No Formulation Formulation Optimization Troubleshoot->Formulation Dosing Dosing Regimen Adjustment Troubleshoot->Dosing Combination Combination Therapy Troubleshoot->Combination Formulation->Efficacy Formulation->Toxicity Dosing->Efficacy Dosing->Toxicity Combination->Efficacy Combination->Toxicity

Caption: Workflow for improving the therapeutic index of this compound.

G cluster_pathway DYRK1A Signaling Pathway and this compound Inhibition DYRK1A DYRK1A Tau Tau Protein DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration ZJCK646 This compound ZJCK646->DYRK1A

Caption: Simplified signaling pathway of DYRK1A and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to DYRK1A Inhibitors: ZJCK-6-46 vs. Harmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its role in the phosphorylation of Tau protein and amyloid precursor protein (APP). This guide provides a detailed comparison of a novel, highly potent DYRK1A inhibitor, ZJCK-6-46, with the well-established natural inhibitor, harmine (B1663883). The following sections present quantitative data on their inhibitory potency and selectivity, detailed experimental protocols for their evaluation, and a visual representation of the relevant signaling pathway.

Data Presentation: Quantitative Comparison of Inhibitors

The inhibitory activities of this compound and harmine against DYRK1A and other protein kinases are summarized below. This data, compiled from multiple sources, highlights the superior potency and distinct selectivity profile of this compound.

Table 1: In Vitro Inhibitory Potency (IC50) against DYRK Family Kinases
KinaseThis compound (nM)Harmine (nM)
DYRK1A0.68[1][2][3][4]~33 - 107[5][6][7][8]
DYRK1B1.02[1]~166[5]
DYRK214.18[1]~1900[5]
DYRK317.48[1]Not widely reported
DYRK4401.3[1]~80000[5]

Note: IC50 values for harmine can vary between studies due to different assay conditions.

Table 2: Selectivity Profile against Other Kinases
KinaseThis compound (IC50, nM)Harmine (Inhibition)
CLK11.68[1]Not widely reported
CLK338.91[1]Not widely reported
CLK41.80[1]Not widely reported
MAO-ANot reportedPotent inhibitor[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DYRK1A inhibitors.

In Vitro DYRK1A Kinase Assay (Generic Protocol)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against DYRK1A.

1. Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate (e.g., DYRKtide peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound, harmine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Add the recombinant DYRK1A enzyme to the wells of the 384-well plate.

  • Add the diluted test compounds to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the DYRK1A substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescent signal.

  • The luminescence is proportional to the kinase activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay for Tau Phosphorylation

This assay measures the ability of an inhibitor to block DYRK1A-mediated phosphorylation of Tau in a cellular context.

1. Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds (this compound, harmine)

  • Lysis buffer

  • Primary antibodies: anti-phospho-Tau (e.g., at Thr212), anti-total-Tau, and an antibody for a loading control (e.g., β-actin).

  • Secondary antibody conjugated to HRP (Horseradish Peroxidase)

  • Western blot reagents and equipment

2. Procedure:

  • Culture SH-SY5Y cells to a suitable confluency.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

3. Data Analysis:

  • Quantify the band intensities for phosphorylated Tau, total Tau, and the loading control.

  • Normalize the phosphorylated Tau signal to the total Tau signal and the loading control.

  • Determine the reduction in Tau phosphorylation at different compound concentrations compared to the vehicle-treated control.

Mandatory Visualization

DYRK1A Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of DYRK1A in the hyperphosphorylation of Tau and processing of APP, key pathological events in Alzheimer's disease, and the points of intervention by inhibitors like this compound and harmine.

DYRK1A_Pathway cluster_0 Upstream cluster_1 DYRK1A Kinase cluster_2 Inhibitors cluster_3 Downstream Substrates & Pathology Gene Expression Gene Expression DYRK1A DYRK1A Gene Expression->DYRK1A Translation & Autophosphorylation Tau Tau DYRK1A->Tau Phosphorylation APP Amyloid Precursor Protein DYRK1A->APP Phosphorylation This compound This compound This compound->DYRK1A Harmine Harmine Harmine->DYRK1A pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregation Abeta Amyloid-β Production APP->Abeta Proteolytic Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation

Caption: DYRK1A signaling in Alzheimer's and inhibitor action.

This guide provides a foundational comparison between this compound and harmine, underscoring the potential of this compound as a highly potent and selective tool for research and therapeutic development targeting DYRK1A. Researchers should consider the distinct selectivity profiles when designing experiments to probe the specific roles of DYRK1A.

References

ZJCK-6-46 for Cognitive Enhancement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZJCK-6-46, a novel therapeutic candidate, with other emerging alternatives for the improvement of cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's. The following sections present a detailed analysis supported by experimental data, methodologies, and visual representations of associated signaling pathways.

Introduction to this compound

This compound is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4] DYRK1A is a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and cognitive decline. By inhibiting DYRK1A, this compound aims to reduce tau phosphorylation, thereby mitigating neurodegeneration and improving cognitive function. Preclinical studies have demonstrated its favorable bioavailability and ability to cross the blood-brain barrier.[1][2][3][4]

Comparative Analysis of Cognitive Enhancers

This section compares the efficacy of this compound with other compounds that have shown potential in preclinical models of cognitive impairment. The comparison focuses on their performance in the Morris Water Maze (MWM), a standard behavioral assay for assessing spatial learning and memory, and their impact on tau phosphorylation as measured by Western Blot analysis.

Table 1: In Vivo Efficacy in Morris Water Maze (Animal Models)
CompoundAnimal ModelDosageKey Findings
This compound Okadaic Acid-induced mice20-30 mg/kg (oral)Significantly improved cognitive dysfunction (data from primary publication pending full text access).
Harmine APP/PS1 transgenic mice20 mg/kg (oral)Slightly benefited impaired memory after 10 weeks of consumption.
EGCG Aβ25-35-induced ratsLow, Medium, HighDose-dependently decreased escape latency and increased time in the target quadrant.[5][6]
Abemaciclib 5xFAD miceNot specifiedImproved spatial and recognition memory.
Saracatinib Alzheimer's mouse modelsNot specifiedRestored memory loss and completely reversed spatial cognitive impairment after four weeks.[7][8]
Table 2: In Vitro and In Vivo Efficacy on Tau Phosphorylation
CompoundModelTargetKey Findings
This compound Tau (P301L) 293T cells; SH-SY5Y cells; OA-induced micep-Tau Thr212Significantly reduced the expression of p-Tau Thr212.[1][2][3][4]
Harmine Not specifiedDYRK1AInhibits DYRK1A, which is involved in tau phosphorylation.
EGCG Aβ25-35-induced ratsTau hyperphosphorylationDecreased the hyperphosphorylation of Tau in the hippocampus.[5][6]
Abemaciclib 5xFAD and PS19 miceDYRK1A and/or p-GSK3βSuppressed tau phosphorylation.
CX-4945 (Silmitasertib) In vitroDYRK1A and GSK3βLimits DYRK1A- and GSK3β-mediated phosphorylation.[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.

DYRK1A Signaling Pathway in Alzheimer's Disease

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_kinase Kinase Activity cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention Abeta Amyloid-β Oligomers DYRK1A DYRK1A Abeta->DYRK1A Activates Tau Tau Protein DYRK1A->Tau Phosphorylates GSK3B GSK3β GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates into Synaptic_Dysfunction Synaptic Dysfunction NFTs->Synaptic_Dysfunction Leads to Cognitive_Decline Cognitive Decline Synaptic_Dysfunction->Cognitive_Decline Causes ZJCK This compound ZJCK->DYRK1A Inhibits Alternatives Alternative DYRK1A Inhibitors Alternatives->DYRK1A Inhibit

Caption: DYRK1A signaling cascade in Alzheimer's disease and points of therapeutic intervention.

Experimental Workflow: Morris Water Maze

MWM_Workflow start Start acclimation Acclimation of Animals to Testing Room start->acclimation visible_platform Visible Platform Training (Cued Learning) acclimation->visible_platform hidden_platform Hidden Platform Training (Spatial Learning) visible_platform->hidden_platform probe_trial Probe Trial (Platform Removed) hidden_platform->probe_trial data_analysis Data Analysis (Escape Latency, Path Length, Time in Target Quadrant) probe_trial->data_analysis end End data_analysis->end

Caption: Standard workflow for the Morris Water Maze behavioral test.

Experimental Workflow: Western Blot for Tau Phosphorylation

WB_Workflow start Start tissue_prep Brain Tissue Homogenization and Protein Extraction start->tissue_prep quantification Protein Quantification (e.g., BCA Assay) tissue_prep->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking Non-specific Binding Sites transfer->blocking primary_ab Incubation with Primary Antibody (e.g., anti-pTau, anti-Total Tau) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Densitometric Analysis (Quantification of Band Intensity) detection->analysis end End analysis->end

Caption: General workflow for Western Blot analysis of protein phosphorylation.

Experimental Protocols

Morris Water Maze (MWM) for Cognitive Assessment in Rodent Models

This protocol is adapted from standard procedures used in assessing spatial learning and memory in mouse models of Alzheimer's disease.[10][11][12][13]

1. Apparatus:

  • A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • A hidden platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • A video tracking system to record and analyze the animal's swimming path.

  • Various extra-maze visual cues placed around the room for spatial orientation.

2. Procedure:

  • Habituation: On the first day, allow mice to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

  • Visible Platform Training (Cued Learning): For 1-2 days, the platform is made visible (e.g., by attaching a colored flag). The mouse is placed in the water from different starting positions and allowed to find the visible platform. This assesses for any visual or motor deficits.

  • Hidden Platform Training (Spatial Acquisition): For 4-5 consecutive days, the platform is hidden in a fixed location. Each mouse undergoes several trials per day, starting from different quadrants. The trial ends when the mouse finds the platform or after a set time (e.g., 60 seconds). If the mouse fails to find the platform, it is gently guided to it.

  • Probe Trial (Memory Retention): On the day after the final training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. This trial assesses the memory of the platform's location.

3. Data Analysis:

  • Escape Latency: The time taken to find the hidden platform during training.

  • Path Length: The distance traveled to find the platform.

  • Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located.

  • Platform Crossings: The number of times the mouse crosses the exact location where the platform used to be during the probe trial.

Western Blot for Analysis of Tau Phosphorylation in Brain Tissue

This protocol outlines the general steps for detecting and quantifying phosphorylated tau in brain tissue samples.[14][15][16]

1. Sample Preparation:

  • Dissect and homogenize brain tissue (e.g., hippocampus or cortex) in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the phosphorylated tau epitope of interest (e.g., anti-pTau at Thr212) and a primary antibody for total tau as a loading control. An antibody against a housekeeping protein like β-actin or GAPDH should also be used for normalization.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated tau, normalized to total tau and the housekeeping protein.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for cognitive disorders associated with tau pathology due to its potent and selective inhibition of DYRK1A. The comparative data presented in this guide suggest that this compound exhibits a strong potential to reduce tau hyperphosphorylation and improve cognitive function in preclinical models. Further research, including direct head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in relation to other emerging cognitive enhancers. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Cross-Validation of ZJCK-6-46 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the DYRK1A inhibitor ZJCK-6-46 with alternative compounds, supported by experimental data and detailed protocols. This document focuses on the currently available data, highlighting the activity of this compound in neuronal cell lines relevant to neurodegenerative diseases and comparing it with other inhibitors that have been evaluated in different cellular contexts.

Executive Summary

This compound is a highly potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the pathology of Alzheimer's disease.[1][2][3][4] Current research demonstrates its efficacy in reducing tau phosphorylation in neuronal cell models. This guide presents the available quantitative data on this compound's activity and provides a comparative analysis with other DYRK1A inhibitors. Notably, as of the latest available data, the activity of this compound has been predominantly characterized in cell lines relevant to neurodegenerative disorders, with no publicly available data on its antiproliferative or cytotoxic effects in cancer cell lines.

Comparative Analysis of DYRK1A Inhibitors

To provide a comprehensive overview, the following table summarizes the in vitro activity of this compound and other notable DYRK1A inhibitors. This allows for a direct comparison of their potency and selectivity.

CompoundTarget KinaseIC50 (nM)Cell Line(s) TestedCellular EffectReference
This compound DYRK1A 0.68 Tau (P301L) 293T, SH-SY5YReduced p-Tau (Thr212) expression[1][2]
DYRK1B1.02N/AN/A[2]
DYRK214.18N/AN/A[2]
DYRK317.48N/AN/A[2]
DYRK4401.3N/AN/A[2]
CLK11.68N/AN/A[2]
CLK41.80N/AN/A[2]
CLK338.91N/AN/A[2]
HarmineDYRK1A33-80HCT-116, SUM-159, MDA-MB-231Decreased cell proliferation[5]
Dyrk1A-IN-3DYRK1A76N/AN/A[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for validating this compound activity, the following diagrams are provided.

DYRK1A_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Tau Phosphorylation Cascade ZJCK This compound DYRK1A DYRK1A ZJCK->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates DYRK1A->Tau pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs pTau->NFTs

Figure 1: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_protein Protein Analysis start Start: Cell Culture (e.g., SH-SY5Y) treatment Treatment with this compound (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay MTT / WST-1 Assay incubation->viability_assay lysis Cell Lysis & Protein Extraction incubation->lysis readout_viability Measure Absorbance (Determine IC50/EC50) viability_assay->readout_viability western_blot Western Blot lysis->western_blot probing Probing with Antibodies (p-Tau, Total Tau, Loading Control) western_blot->probing detection Signal Detection & Quantification probing->detection

Figure 2: General experimental workflow for this compound validation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot for Phospho-Tau (p-Tau)

This protocol details the procedure for detecting changes in tau phosphorylation upon treatment with this compound.

Materials:

  • SH-SY5Y cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Tau, anti-total-Tau, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate SH-SY5Y cells and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Tau, total Tau, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Tau levels to total Tau and the loading control to determine the effect of this compound on tau phosphorylation.

Conclusion and Future Directions

This compound is a potent and selective DYRK1A inhibitor with demonstrated activity in reducing tau phosphorylation in neuronal cell lines, highlighting its potential as a therapeutic agent for Alzheimer's disease.[1][3] However, the current understanding of its biological activity is largely confined to this context. To fully assess its potential and provide a more comprehensive comparison, future studies should focus on:

  • Expanding Cell Line Profiling: Evaluating the antiproliferative and cytotoxic effects of this compound across a diverse panel of cancer cell lines is crucial to understand its potential in oncology.

  • In Vivo Efficacy Studies: While some in vivo data exists for its effects on cognitive function, further studies in animal models of cancer are necessary to validate any in vitro anti-tumor activity.

  • Mechanism of Action in Cancer: Should anti-cancer activity be identified, elucidating the underlying molecular mechanisms will be paramount for its development as a cancer therapeutic.

This guide serves as a foundational resource for researchers interested in this compound. As new data emerges, this document will be updated to provide the most current and comprehensive comparison of this promising inhibitor.

References

Independent Analysis of ZJCK-6-46's Kinase Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase selectivity of ZJCK-6-46, a potent DYRK1A inhibitor. The performance of this compound is evaluated alongside other known DYRK1A inhibitors, supported by available experimental data.

This compound has been identified as a highly potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with a reported IC50 value of 0.68 nM[1][2]. DYRK1A is a crucial therapeutic target in a variety of diseases, including neurodegenerative disorders such as Alzheimer's disease. This guide provides a detailed analysis of its selectivity profile based on the initial discovery data and compares it with other inhibitors targeting DYRK1A. It is important to note that the data for this compound presented herein is derived from the primary discovery publication and awaits further independent verification.

Quantitative Comparison of Kinase Inhibitor Selectivity

The following tables summarize the in vitro kinase inhibition profile of this compound and a selection of alternative DYRK1A inhibitors. This data allows for a direct comparison of potency and selectivity across the DYRK family and other closely related kinases.

Table 1: Inhibitory Activity of this compound against DYRK and CLK Kinase Families

KinaseThis compound IC50 (nM)
DYRK1A0.68
DYRK1B1.02
DYRK214.18
DYRK317.48
DYRK4401.3
CLK11.68
CLK338.91
CLK41.80

Data sourced from the primary publication by Chen et al., 2024.

Table 2: Comparative Inhibitory Activity of Alternative DYRK1A Inhibitors

KinaseHarmine IC50 (nM)INDY IC50 (nM)EHT-1610 IC50 (nM)Leucettine L41 IC50 (nM)GNF2133 IC50 (nM)
DYRK1APotentPotent0.3610-606.2
DYRK1B--Potent--
GSK3β----Highly Selective Against
CLKs---Dual Inhibitor-

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for preclinical drug development. The data presented in this guide is primarily generated using biochemical kinase assays. While specific, detailed protocols for the independent verification of this compound are not yet available, the following represents a generalized workflow for such an analysis based on established methodologies like KINOMEscan™ and radiometric assays.[3]

Biochemical Kinase Assay (General Protocol)

Biochemical assays directly measure the enzymatic activity of a kinase and the inhibitory effect of a compound.[3] A common method is the radiometric assay, which quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

  • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test inhibitor (at varying concentrations) are combined in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Washing: Unincorporated radiolabeled ATP is removed by washing the filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KINOMEscan™ (Competition Binding Assay)

The KINOMEscan™ platform provides a high-throughput method for assessing inhibitor selectivity by measuring the binding affinity of a compound to a large panel of kinases.

  • Assay Principle: This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

  • Components: The assay involves the kinase of interest, the test compound, and the immobilized ligand.

  • Competition: The kinase is incubated with the test compound and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.

  • Selectivity Profiling: This approach allows for the rapid profiling of an inhibitor against hundreds of kinases, providing a broad overview of its selectivity.[3]

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in kinase selectivity profiling and the biological context of DYRK1A inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Test Compound (this compound) Test Compound (this compound) Incubation Incubation Test Compound (this compound)->Incubation Kinase Panel Kinase Panel Kinase Panel->Incubation Substrate & ATP Substrate & ATP Substrate & ATP->Incubation Detection Detection Incubation->Detection IC50 Determination IC50 Determination Detection->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile signaling_pathway This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits Tau Protein Tau Protein DYRK1A->Tau Protein Phosphorylates Neurofibrillary Tangles Neurofibrillary Tangles Tau Protein->Neurofibrillary Tangles Aggregation Neuronal Dysfunction Neuronal Dysfunction Neurofibrillary Tangles->Neuronal Dysfunction

References

Head-to-Head Comparison of ZJCK-6-46 with other Investigational Alzheimer's Disease Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the investigational Alzheimer's disease (AD) drug ZJCK-6-46 with other compounds in development that share a similar mechanism of action. The focus is on inhibitors of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of AD.

Introduction to this compound

This compound is a potent and selective, orally active inhibitor of DYRK1A.[1][2][3] Preclinical studies have demonstrated its ability to reduce tau phosphorylation and ameliorate cognitive deficits in a mouse model of AD.[1][2] Its mechanism of action centers on the inhibition of DYRK1A, thereby preventing the cascade of events that leads to the formation of neurofibrillary tangles (NFTs), which are strongly correlated with neuronal dysfunction and cognitive decline in AD.

Comparative Analysis with other DYRK1A Inhibitors

For a comprehensive comparison, we will focus on other investigational DYRK1A inhibitors for which preclinical or early clinical data is available: SM07883 and Leucettinib-21 .

Data Presentation

The following tables summarize the key quantitative data for this compound, SM07883, and Leucettinib-21.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Other Notable Kinase Inhibition (IC50, nM)
This compound DYRK1A0.68[1][2]DYRK1B (1.02), DYRK2 (14.18), DYRK3 (17.48), DYRK4 (401.3), CLK1 (1.68), CLK4 (1.80), CLK3 (38.91)[2]
SM07883 DYRK1A1.6[4]GSK-3β (10.8), CLK4 (3), DYRK1B (8), GSK-3α (11), DYRK2 (16)[4]
Leucettinib-21 DYRK1A2.4[5]DYRK1B (~7.2), CLK1 (12), CLK4 (5)[5]

Table 2: In Vitro Cellular Activity - Tau Phosphorylation

CompoundCell LinePhosphorylation SiteEC50 (nM)
This compound Tau (P301L) 293Tp-Tau Thr21211.36[2]
SH-SY5Yp-Tau Thr21216.99[2]
SM07883 HEK293T (overexpressing Tau and DYRK1A)p-Tau Thr21216[4]
SH-SY5Yp-Tau Ser396200[4]
Leucettinib-21 Not specifiedp-Tau Thr212Inhibition demonstrated[5][6]

Table 3: In Vivo Efficacy in AD Models

CompoundAnimal ModelDosingKey Findings
This compound Okadaic Acid (OA)-induced AD mouse model20 mg/kg, 30 mg/kgImproved cognitive dysfunction, reduced phosphorylated tau.[2]
SM07883 Transient hypothermia-induced tau phosphorylation (wild-type mice)Single doseDose-dependent reduction of phosphorylated tau.[4][7]
JNPL3 (P301L human tau mutation) mice3 mg/kg, once daily for 3 monthsSignificant reduction in tau hyperphosphorylation, oligomeric and aggregated tau, and tau-positive inclusions; improved general health and motor function.[4][7]
Leucettinib-21 Ts65Dn (Down syndrome mouse model)Not specifiedCorrects memory disorders.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of the key experimental protocols employed in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against DYRK1A and other kinases.

  • General Protocol: Recombinant human DYRK1A kinase activity is measured in the presence of varying concentrations of the inhibitor. The assay typically involves the use of a specific substrate for DYRK1A and radiolabeled ATP (e.g., [γ-³³P]-ATP). The incorporation of the radiolabeled phosphate (B84403) into the substrate is quantified to determine the kinase activity. The IC50 value is calculated from the dose-response curve.

  • Note: The ATP concentration used in these assays is a critical parameter for comparing IC50 values. Unfortunately, this information was not consistently available in the reviewed literature. For SM07883, the inhibition was described as ATP-competitive.[4]

Cell-Based Tau Phosphorylation Assay
  • Objective: To assess the ability of the compounds to reduce the phosphorylation of tau at specific sites in a cellular context.

  • Protocol for this compound:

    • Cell Lines: Tau (P301L) 293T cells and SH-SY5Y neuroblastoma cells were used.[1]

    • Method: The cells were treated with various concentrations of this compound. Following treatment, cell lysates were prepared, and the levels of phosphorylated tau at threonine 212 (p-Tau Thr212) and total tau were measured by Western blotting. The EC50 value was determined from the concentration-response curve.

  • Protocol for SM07883:

    • Cell Lines: HEK293T cells co-transfected to overexpress human tau and DYRK1A, and SH-SY5Y cells were utilized.[4]

    • Method: For HEK293T cells, after treatment with SM07883, the levels of various phosphorylated tau epitopes (including Thr212) were assessed by Western blotting and ELISA. In SH-SY5Y cells, the effect on p-Tau Ser396 was measured after overnight treatment.[4]

In Vivo Alzheimer's Disease Models
  • Objective: To evaluate the in vivo efficacy of the compounds in animal models that recapitulate key aspects of AD pathology and cognitive deficits.

  • Okadaic Acid (OA)-Induced AD Model (used for this compound):

    • Principle: Okadaic acid is a potent inhibitor of protein phosphatases 1 and 2A, leading to hyperphosphorylation of tau and cognitive impairment when administered to rodents.

    • General Protocol: Mice receive an administration of OA to induce an AD-like pathology. This compound was administered at doses of 20 and 30 mg/kg. Cognitive function was assessed using behavioral tests, and brain tissue was analyzed for levels of phosphorylated tau.[2]

  • JNPL3 Mouse Model (used for SM07883):

    • Principle: These transgenic mice overexpress a mutant form of human tau (P301L) found in frontotemporal dementia with parkinsonism-17 (FTDP-17), leading to the development of neurofibrillary tangles and motor deficits.

    • Protocol: Aged JNPL3 mice were treated with SM07883 (3 mg/kg, once daily) for 3 months. Efficacy was evaluated by measuring levels of hyperphosphorylated and aggregated tau in the brainstem and spinal cord, as well as by assessing motor function (wire-hang test).[4][7]

Mandatory Visualization

Signaling Pathway of DYRK1A in Tau Phosphorylation

DYRK1A_Tau_Pathway cluster_upstream Upstream Regulation cluster_kinase Kinase Activity cluster_inhibitors Pharmacological Inhibition cluster_downstream Downstream Effects DYRK1A_gene DYRK1A Gene (Chromosome 21) DYRK1A DYRK1A Kinase DYRK1A_gene->DYRK1A Expression Tau Tau Protein DYRK1A->Tau Phosphorylation (e.g., Thr212) pTau Hyperphosphorylated Tau DYRK1A->pTau Promotes ZJCK_6_46 This compound ZJCK_6_46->DYRK1A SM07883 SM07883 SM07883->DYRK1A Leucettinib_21 Leucettinib-21 Leucettinib_21->DYRK1A NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Neurodegeneration Neuronal Dysfunction & Neurodegeneration NFTs->Neurodegeneration in_vivo_workflow cluster_model Animal Model Selection cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment cluster_endpoints Key Endpoints OA_model Okadaic Acid (OA)-induced AD Model Dosing Drug Administration (e.g., oral gavage) OA_model->Dosing JNPL3_model JNPL3 (P301L Tau) Transgenic Model JNPL3_model->Dosing Duration Treatment Duration (e.g., single dose, chronic) Dosing->Duration Behavior Cognitive & Motor Function Tests Duration->Behavior Biochem Biochemical Analysis (e.g., Western Blot, ELISA) Duration->Biochem Histo Histopathological Analysis (e.g., Immunohistochemistry) Duration->Histo Cognitive_improvement Cognitive Improvement Behavior->Cognitive_improvement pTau_levels p-Tau Levels Biochem->pTau_levels Tau_aggregation Tau Aggregation Histo->Tau_aggregation comparative_logic cluster_compounds Investigational DYRK1A Inhibitors cluster_targets Primary Therapeutic Target cluster_effects Observed Preclinical Effects cluster_outcome Potential Clinical Outcome ZJCK This compound DYRK1A DYRK1A ZJCK->DYRK1A Inhibits Reduce_pTau Reduction of Tau Phosphorylation ZJCK->Reduce_pTau SM SM07883 SM->DYRK1A Inhibits SM->Reduce_pTau Leuc Leucettinib-21 Leuc->DYRK1A Inhibits Leuc->Reduce_pTau Improve_cog Amelioration of Cognitive/Motor Deficits Reduce_pTau->Improve_cog AD_treatment Disease-Modifying Treatment for AD Improve_cog->AD_treatment

References

A Comparative Analysis of ZJCK-6-46's In Vivo Efficacy in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of the novel DYRK1A inhibitor, ZJCK-6-46, reveals promising therapeutic potential in reversing cognitive deficits and mitigating key pathological hallmarks of Alzheimer's disease in various preclinical models. This guide provides a comprehensive comparison of this compound's efficacy against other investigational DYRK1A inhibitors and the standard-of-care treatment, Donepezil, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a potent and orally bioavailable inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has demonstrated significant neuroprotective effects in established in vivo models of Alzheimer's disease. By targeting DYRK1A, a kinase implicated in both amyloid-β (Aβ) and tau pathologies, this compound offers a promising multi-faceted therapeutic approach. This comparison guide synthesizes available data on its performance, placing it in context with other DYRK1A inhibitors and a widely used acetylcholinesterase inhibitor.

Comparative Efficacy in Cognitive and Pathological Readouts

The in vivo efficacy of this compound and comparator compounds has been evaluated in several well-characterized mouse models of Alzheimer's disease, including the Okadaic Acid (OA)-induced model of tauopathy, and transgenic models such as 3xTg-AD and APP/PS1 mice, which recapitulate both amyloid and tau pathologies.

Behavioral Assessments

Cognitive improvements are a critical measure of therapeutic efficacy. The following tables summarize the performance of this compound and comparator compounds in widely accepted behavioral tests.

Table 1: Morris Water Maze (MWM) - Spatial Learning and Memory

CompoundAlzheimer's ModelTreatment DetailsKey Findings
This compound Okadaic Acid-induced20 and 30 mg/kg, p.o.Significantly decreased escape latency and increased time spent in the target quadrant, indicating improved spatial memory.
Leucettine L41 Aβ25-35-induced4 µg, i.c.v.Prevented Aβ-induced deficits in the water-maze test.[1]
Donepezil APP/PS10.5 mg/kg/daySignificantly improved performance in the Morris water maze test.[2]
DYR219 3xTg-ADNot specifiedChronic inhibition improved cognitive deficits.

Table 2: Y-Maze - Short-Term Spatial Working Memory

CompoundAlzheimer's ModelTreatment DetailsKey Findings
Leucettine L41 Aβ25-35-induced4 µg, i.c.v.Prevented Aβ-induced deficits in the Y-maze test.[1]
Donepezil SAMP8Not specifiedSignificantly attenuated cognitive dysfunction.

Table 3: Novel Object Recognition (NOR) - Recognition Memory

CompoundAlzheimer's ModelTreatment DetailsKey Findings
Donepezil APP/PS10.5 mg/kg/daySignificantly improved cognitive function in the novel object recognition test.[2]
Neuropathological and Biochemical Markers

Beyond cognitive improvements, the impact of these compounds on the underlying pathology of Alzheimer's disease is crucial.

Table 4: Effects on Tau and Amyloid-β Pathology

CompoundAlzheimer's ModelTreatment DetailsKey Findings
This compound Okadaic Acid-induced20 and 30 mg/kg, p.o.Significantly reduced the expression of phosphorylated tau.
This compound 3xTg-ADNot specifiedAssociated with a reduction in both amyloid-β (Aβ) and tau pathology.
SM07883 JNPL3 (P301L tau)3 mg/kg, p.o., daily for 3 monthsSignificantly reduced tau hyperphosphorylation, oligomeric and aggregated tau, and tau-positive inclusions.[3]
Leucettine L41 Aβ25-35-induced4 µg, i.c.v.Decreased Tau phosphorylation.[1]
DYR219 3xTg-ADNot specifiedChronic inhibition reduced insoluble forms of Aβ and hyper-phosphorylated tau.[4]
Donepezil APP/PS10.5 mg/kg/dayDecreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

G This compound Mechanism of Action ZJCK_6_46 This compound DYRK1A DYRK1A ZJCK_6_46->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Cognitive_Dysfunction Cognitive Dysfunction NFTs->Cognitive_Dysfunction Leads to

This compound inhibits DYRK1A, reducing tau phosphorylation.

G In Vivo Efficacy Study Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Assessment OA_Model Okadaic Acid (OA) Injection Treatment_Group This compound / Comparator Drug OA_Model->Treatment_Group Vehicle_Group Vehicle Control OA_Model->Vehicle_Group Transgenic_Model Transgenic Mice (e.g., 3xTg-AD, APP/PS1) Transgenic_Model->Treatment_Group Transgenic_Model->Vehicle_Group Behavioral Behavioral Tests (MWM, Y-Maze, NOR) Treatment_Group->Behavioral Biochemical Biochemical Analysis (p-Tau, Aβ levels) Treatment_Group->Biochemical Histological Histological Analysis Treatment_Group->Histological Vehicle_Group->Behavioral Vehicle_Group->Biochemical Vehicle_Group->Histological

General workflow for in vivo efficacy studies.

Detailed Experimental Protocols

Okadaic Acid (OA)-Induced Alzheimer's Disease Model
  • Animal Model: Male C57BL/6J mice.

  • Induction: A single intracerebroventricular (i.c.v.) injection of Okadaic Acid (OA) is administered to induce tau hyperphosphorylation and cognitive deficits, mimicking aspects of Alzheimer's disease pathology.

  • Treatment: this compound is administered orally (p.o.) at doses of 20 and 30 mg/kg for a specified period following OA injection.

  • Behavioral Testing (Morris Water Maze):

    • Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

    • Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day to find the hidden platform. The escape latency (time to find the platform) is recorded.

    • Probe Trial: On day 6, the platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

3xTg-AD Mouse Model
  • Animal Model: 3xTg-AD mice, which harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V), develop both Aβ plaques and neurofibrillary tangles with age.

  • Treatment: Chronic administration of the test compound.

  • Behavioral Testing (Novel Object Recognition - NOR):

    • Habituation: Mice are individually habituated to an open-field arena for 10 minutes for 2-3 consecutive days.

    • Training Phase: On the training day, two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.

    • Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded for 5-10 minutes. A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

APP/PS1 Mouse Model
  • Animal Model: APP/PS1 transgenic mice co-express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice develop Aβ plaques in the brain starting at 6-7 months of age.

  • Treatment: Chronic oral administration of Donepezil (0.5 mg/kg/day).

  • Behavioral Testing (Morris Water Maze):

    • The protocol is similar to that described for the OA-induced model, with adjustments to the training and testing schedule based on the specific study design. Escape latency and performance in the probe trial are the key outcome measures.[2]

SAMP8 Mouse Model
  • Animal Model: The Senescence-Accelerated Mouse Prone 8 (SAMP8) is a model of accelerated aging that develops age-related learning and memory deficits.

  • Behavioral Testing (Y-Maze):

    • Apparatus: A three-arm maze with arms of equal length.

    • Procedure: Mice are placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes). The sequence of arm entries is recorded. Spontaneous alternation is defined as consecutive entries into three different arms. The percentage of spontaneous alternation is calculated as [number of spontaneous alternations / (total number of arm entries - 2)] x 100. A higher percentage indicates better spatial working memory.

Conclusion

This compound demonstrates robust efficacy in preclinical models of Alzheimer's disease, significantly improving cognitive function and reducing key pathological markers. Its performance, when compared to other DYRK1A inhibitors and the standard-of-care drug Donepezil, positions it as a strong candidate for further development. The detailed protocols provided in this guide are intended to facilitate the replication and extension of these findings, ultimately contributing to the advancement of novel therapeutics for Alzheimer's disease.

References

Assessing ZJCK-6-46: A Comparative Guide to a Novel DYRK1A Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the preclinical investigational drug ZJCK-6-46, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a promising therapeutic target for Alzheimer's disease.[1] Due to the early stage of its development, this guide compares this compound with other preclinical DYRK1A inhibitors and contrasts its emerging profile with the established long-term safety and efficacy of current standard-of-care and recently approved treatments for Alzheimer's disease.

Executive Summary

This compound is a novel, orally available small molecule that has demonstrated high potency in inhibiting DYRK1A, an enzyme implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[2] Preclinical studies suggest that this compound can reduce tau pathology and ameliorate cognitive deficits in animal models of the disease.[2] This guide presents the available quantitative data for this compound and other relevant compounds, details the experimental protocols for key preclinical assessments, and provides visualizations of the pertinent biological pathways and experimental workflows.

Mechanism of Action: DYRK1A Inhibition

DYRK1A is a protein kinase that plays a role in various cellular processes, including neuronal development and function. In the context of Alzheimer's disease, DYRK1A is known to phosphorylate tau protein at several sites, contributing to the formation of neurofibrillary tangles (NFTs), which are aggregates of hyperphosphorylated tau. These tangles disrupt neuronal function and are a core feature of Alzheimer's pathology. By inhibiting DYRK1A, this compound and similar compounds aim to reduce tau hyperphosphorylation, thereby preventing NFT formation and downstream neurodegeneration.

DYRK1A_Inhibition_Pathway cluster_0 Upstream cluster_1 Kinase Activity cluster_2 Downstream Pathology DYRK1A_gene DYRK1A Gene DYRK1A_protein DYRK1A Protein DYRK1A_gene->DYRK1A_protein Expression Tau_protein Tau Protein DYRK1A_protein->Tau_protein Phosphorylates ZJCK_6_46 This compound ZJCK_6_46->DYRK1A_protein Inhibits pTau Hyperphosphorylated Tau Tau_protein->pTau Hyperphosphorylation NFTs Neurofibrillary Tangles pTau->NFTs Aggregation Neurodegeneration Neurodegeneration & Cognitive Decline NFTs->Neurodegeneration

DYRK1A signaling pathway and the inhibitory action of this compound.

Preclinical Comparative Data: DYRK1A Inhibitors

The following table summarizes the available preclinical data for this compound and other notable DYRK1A inhibitors that have been investigated for Alzheimer's disease. It is important to note that these data are from various preclinical models and direct comparisons should be made with caution.

CompoundTargetIC50 (nM)Animal ModelKey Efficacy FindingsReference
This compound DYRK1A0.68Okadaic acid-induced miceReduced p-Tau (Thr212) expression, ameliorated cognitive dysfunction.[1]
SM07883 DYRK1A1.6JNPL3 (P301L tau) miceReduced tau hyperphosphorylation and aggregation.
Leucettine L41 DYRK1A15APP/PS1 miceImproved synaptic plasticity and memory.
DYR219 DYRK1AN/A3xTg-AD miceReduced insoluble phosphorylated tau (Ser396) and insoluble Aβ.[3]

Long-Term Safety and Efficacy of Approved Alzheimer's Treatments

For context, this section provides a summary of the long-term safety and efficacy data for established and recently approved Alzheimer's disease therapies. This information is derived from human clinical trials and offers a benchmark against which future treatments will be evaluated.

Symptomatic Treatments
DrugMechanism of ActionDuration of StudyKey Efficacy OutcomesCommon Adverse Events
Donepezil Acetylcholinesterase inhibitorUp to 4.9 yearsModest reduction in the rate of cognitive decline.Nausea, diarrhea, insomnia, vomiting, muscle cramps.
Memantine NMDA receptor antagonistUp to 1 yearModest improvement in cognition, function, and behavior in moderate-to-severe AD.Dizziness, headache, confusion, constipation.
Disease-Modifying Therapies (Anti-Amyloid Monoclonal Antibodies)
DrugMechanism of ActionDuration of StudyKey Efficacy OutcomesCommon Adverse Events
Lecanemab Targets soluble Aβ protofibrilsUp to 4 yearsSlowed clinical decline (CDR-SB) and reduced amyloid plaques.[4]Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions, headache.
Donanemab Targets established Aβ plaquesUp to 3 yearsSlowed clinical decline (CDR-SB) and significant amyloid plaque clearance.[5][6]ARIA, infusion-related reactions, nausea.[5][6]
Aducanumab Targets aggregated forms of AβUp to 2 yearsReduced amyloid plaques; clinical benefit remains a subject of debate.[7]ARIA, headache, falls.[7]

Detailed Experimental Protocols

The following are detailed protocols for key experiments typically used in the preclinical assessment of potential Alzheimer's disease therapies. These are generalized protocols and may not reflect the exact methods used in the studies of this compound.

Animal Models

Preclinical studies for Alzheimer's disease often utilize transgenic mouse models that recapitulate aspects of the disease pathology, such as amyloid plaque deposition (e.g., APP/PS1, 5xFAD mice) or tauopathy (e.g., JNPL3, PS19 mice). Non-transgenic models can also be induced through the administration of agents like okadaic acid to mimic tau hyperphosphorylation.

Behavioral Assays for Cognitive Function

The MWM is a widely used test to assess spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

  • Procedure:

    • Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. Each trial begins with placing the mouse in the water at one of four starting positions. The time to find the platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Escape latency, path length, and time in the target quadrant are analyzed to assess cognitive performance.

The Y-maze test is used to evaluate short-term spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: The mouse is placed in the center of the maze and allowed to freely explore the arms for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Data Analysis: Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two. A higher alternation percentage indicates better spatial working memory.

This test assesses innate, species-typical behavior that can be disrupted in mouse models of neurodegenerative diseases.

  • Procedure: A pre-weighed nesting material (e.g., a cotton nestlet) is placed in the home cage of a singly housed mouse.

  • Scoring: The quality of the nest is scored the following day on a scale (e.g., 1-5), where a higher score indicates a well-formed nest. The amount of unused nesting material can also be weighed.

  • Data Analysis: Nest scores and the weight of unused material are compared between treatment groups.

Experimental_Workflow cluster_0 Animal Model & Treatment cluster_1 Behavioral Assessment cluster_2 Histological & Biochemical Analysis Animal_Model Alzheimer's Disease Mouse Model Treatment Administer this compound or Vehicle Animal_Model->Treatment MWM Morris Water Maze Treatment->MWM Y_Maze Y-Maze Treatment->Y_Maze Nesting Nesting Behavior Treatment->Nesting Brain_Collection Brain Tissue Collection Nesting->Brain_Collection IHC Immunohistochemistry (p-Tau, Aβ) Brain_Collection->IHC Nissl Nissl Staining (Neuronal Loss) Brain_Collection->Nissl TUNEL TUNEL Assay (Apoptosis) Brain_Collection->TUNEL

References

ZJCK-6-46: A Comparative Guide to a Novel DYRK1A Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZJCK-6-46, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with other known inhibitors targeting this kinase. DYRK1A is a critical therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its role in the hyperphosphorylation of the tau protein, a key pathological hallmark of the disease. This document summarizes the impact of this compound on downstream signaling pathways in comparison to other inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Executive Summary

This compound has emerged as a highly potent and selective DYRK1A inhibitor with an IC50 of 0.68 nM[1][2][3][4][5]. It demonstrates significant efficacy in reducing the phosphorylation of tau at threonine 212 (Thr212), a pathologically relevant site in Alzheimer's disease[1][2][3][4][5]. This guide compares the in vitro and in-cell activity of this compound with other notable DYRK1A inhibitors, including the natural alkaloid Harmine, the marine sponge derivative Leucettine L41, and the multi-kinase inhibitor CX-4945. The comparative data highlights the superior potency and distinct selectivity profile of this compound, positioning it as a valuable tool for investigating DYRK1A-mediated signaling and as a promising candidate for further therapeutic development.

Quantitative Data Comparison

The following tables provide a structured overview of the quantitative data for this compound and its comparators, focusing on their inhibitory potency against DYRK1A and other kinases, as well as their effects on downstream signaling molecules.

Table 1: Inhibitor Potency (IC50) Against DYRK Family and Other Kinases

InhibitorDYRK1A (nM)DYRK1B (nM)DYRK2 (nM)DYRK3 (nM)DYRK4 (nM)CLK1 (nM)CLK4 (nM)GSK3β (nM)
This compound 0.68 [1][2][3][4][5]1.02[1]14.18[1]17.48[1]401.3[1]1.68[1]1.80[1]-
Harmine33 - 80[6][7]166[6]1900[6]800[7]80000[6]---
Leucettine L4128[8]----Dual inhibitor[9]Dual inhibitor[9]-
CX-4945Potent inhibitor[10][11][12]------Potent inhibitor[10][11][12]

Table 2: Effect of Inhibitors on Downstream Tau Phosphorylation

InhibitorCell LinePhospho-SiteEC50 (nM)Reference
This compound Tau (P301L) 293Tp-Tau (Thr212) 11.36 [1]
This compound SH-SY5Yp-Tau (Thr212) 16.99 [1]
HarmineCell Culturep-Tau (Ser396)Potent reduction[13]
HarmineCell Culturep-Tau (12E8 epitope)Potent reduction[13]
HarmineCell Culturep-Tau (Thr231)Potent reduction[13]
Leucettine L41Aβ25-35-treated miceTau PhosphorylationDecrease[14]
CX-4945----

Note: While Harmine and Leucettine L41 are reported to reduce tau phosphorylation, direct EC50 values for specific phospho-sites comparable to this compound were not found in the search results.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by DYRK1A and its inhibitors.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A cluster_downstream Downstream Substrates & Pathways Translation Translation DYRK1A DYRK1A Translation->DYRK1A Autophosphorylation on Tyr321 (activation) Tau Tau DYRK1A->Tau Phosphorylation APP APP DYRK1A->APP Phosphorylation NFAT NFAT DYRK1A->NFAT Phosphorylation GSK3B GSK3β DYRK1A->GSK3B Priming Phosphorylation p-Tau (Thr212) p-Tau (Thr212) Tau->p-Tau (Thr212) Neurofibrillary Tangles Neurofibrillary Tangles p-Tau (Thr212)->Neurofibrillary Tangles Aβ Production Aβ Production APP->Aβ Production Amyloid Plaques Amyloid Plaques Aβ Production->Amyloid Plaques NFAT (inactive) NFAT (inactive) NFAT->NFAT (inactive) GSK3β (primed) GSK3β (primed) GSK3B->GSK3β (primed)

Caption: DYRK1A Downstream Signaling Pathways.

Inhibitor_Mechanism_of_Action cluster_inhibitors DYRK1A Inhibitors cluster_targets Kinase Targets This compound This compound DYRK1A DYRK1A This compound->DYRK1A Potent & Selective Inhibition Harmine Harmine Harmine->DYRK1A Inhibition Other Kinases Other Kinases Harmine->Other Kinases Off-target effects (e.g., MAO-A) Leucettine L41 Leucettine L41 Leucettine L41->DYRK1A Inhibition Leucettine L41->Other Kinases Off-target effects (e.g., CLKs) CX-4945 CX-4945 CX-4945->DYRK1A Inhibition GSK3B GSK3β CX-4945->GSK3B Inhibition

Caption: Mechanism of Action of this compound and Other Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize DYRK1A inhibitors.

In Vitro DYRK1A Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by recombinant DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate (e.g., DYRKtide peptide)

  • Test compounds (e.g., this compound)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)

  • 96-well microplates (e.g., high-binding ELISA plates)

  • Phospho-specific primary antibody against the DYRK1A substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Substrate Coating: Coat the wells of a 96-well plate with the DYRK1A substrate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking: Wash the wells three times with wash buffer. Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature. Wash again three times.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction: Add the diluted test compounds to the appropriate wells. Add the recombinant DYRK1A enzyme to all wells except the no-enzyme control. Pre-incubate for 10-15 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.

    • Wash the wells three times and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the wells three times and add the TMB substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Phosphorylated Tau

This protocol details the detection of phosphorylated tau in cell lysates following treatment with DYRK1A inhibitors.

Materials:

  • Cell culture reagents

  • Test compounds (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Tau (e.g., Thr212) and anti-total-Tau

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., SH-SY5Y) to the desired confluency.

    • Treat the cells with various concentrations of the test compounds for a specified duration.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phosphorylated tau overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total tau to normalize for protein loading.

    • Quantify the band intensities using image analysis software. Calculate the ratio of phosphorylated tau to total tau.

Conclusion

This compound stands out as a highly potent and selective DYRK1A inhibitor, demonstrating superior in vitro and in-cell activity in reducing tau phosphorylation at a key pathological site compared to other established inhibitors. Its favorable selectivity profile suggests a lower potential for off-target effects, making it an excellent research tool for dissecting the specific roles of DYRK1A in cellular signaling and disease pathogenesis. For drug development professionals, the potent and selective nature of this compound, coupled with its reported oral bioavailability and ability to cross the blood-brain barrier, positions it as a strong candidate for further preclinical and clinical investigation for the treatment of Alzheimer's disease and other tauopathies. Further head-to-head studies under identical experimental conditions will be valuable to fully elucidate the comparative efficacy of this compound against other DYRK1A inhibitors on a broader range of downstream targets.

References

Safety Operating Guide

Navigating the Disposal of ZJCK-6-46: A Procedural Guide for Novel Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

ZJCK-6-46 is a potent, selective, and orally available dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor investigated for the treatment of Alzheimer's Disease.[1][2][3][4][5] As a novel research chemical, a specific Safety Data Sheet (SDS) with detailed disposal protocols is not publicly available.[6][7] Therefore, researchers, scientists, and drug development professionals must adopt a conservative approach, treating this compound as a compound with unknown hazards and managing its disposal with the utmost caution.[7][8]

This guide outlines the essential, step-by-step procedures for the safe and compliant disposal of this compound, based on established principles of laboratory safety and hazardous waste management for uncharacterized chemical compounds.[6][7] It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements applicable to their location.[7]

Step 1: Waste Characterization and Hazard Assessment

The initial and most critical step is to determine the potential hazards of the chemical waste.[7] In the absence of a specific SDS for this compound, the compound must be assumed to be hazardous.[8] This involves a conservative assessment based on available chemical information and comparison to analogous compounds.

Key Actions:

  • Assume Hazard: Treat all waste containing this compound (solid compound, solutions, contaminated labware) as hazardous waste.[8]

  • Consult EHS: Contact your institution's EHS office.[7] They are the primary resource for classifying novel chemical waste and will provide guidance on the correct disposal pathway.[7]

  • Document Properties: Compile all known information about this compound to provide to the EHS office.

Property Data for this compound Implication for Disposal
Chemical Formula C24H21N5O[1][2]The presence of nitrogen and aromatic rings suggests potential environmental persistence and requires classification as chemical waste, not to be disposed of down the drain.
Molecular Weight 395.47 g/mol [1][2]Not directly indicative of hazard, but necessary for waste documentation.
Solubility Soluble in DMSO (10 mM)[2]Waste streams will likely include organic solvents. Segregate accordingly.
Physical Form Solid Powder[2]Risk of inhalation. Handle in a fume hood and avoid generating dust.[9]
Hazard Classification Shipped as a non-hazardous chemical for transport purposes.[1]This classification is for shipping only and does not reflect the potential toxicological hazards requiring a full risk assessment for handling and disposal. Treat as hazardous.[8]

Step 2: Proper Waste Segregation and Containment

To prevent dangerous chemical reactions and ensure proper disposal, waste must be carefully segregated.[7] Mixing incompatible chemicals can lead to violent reactions, generation of toxic gases, or fire.

Segregation Guidelines:

  • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) like gloves and weigh boats, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste (Organic): Collect solutions of this compound in organic solvents (e.g., DMSO) in a separate, compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are often appropriate for organic waste.[7] Do not mix with aqueous, acidic, or basic waste streams.

  • Liquid Waste (Aqueous): If any experimental procedures generate aqueous waste containing this compound, collect it in a dedicated aqueous waste container.

  • Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

All waste containers must be in good condition, compatible with the chemical, and have a tight-fitting lid.[6] Place the primary waste container in secondary containment, such as a plastic tub, to contain potential leaks.[6][9]

Step 3: Labeling and On-Site Accumulation

Proper labeling is a critical regulatory requirement for tracking hazardous waste. Store waste in a designated Satellite Accumulation Area (SAA) prior to collection.[7]

Mandatory Label Information:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "(S)-2-((6-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)quinazolin-4-yl)amino)-2-phenylethan-1-ol" and the common name "this compound". Avoid using only formulas or abbreviations.[6]

  • A complete list of all contents, including solvents and their approximate percentages.

  • The date waste was first added to the container (accumulation start date).[6]

  • The Principal Investigator's name and laboratory location.[6]

G cluster_prep Phase 1: Preparation & Assessment cluster_collect Phase 2: Collection & Segregation cluster_streams Waste Types cluster_store Phase 3: Storage & Disposal A Start: Generation of This compound Waste B Assume Waste is Hazardous (No SDS Available) A->B Critical First Step C Consult Institutional EHS for Guidance B->C D Select Compatible Waste Container C->D Follow EHS Advice E Segregate Waste Streams D->E S Solid E->S L_org Organic Liquid E->L_org L_aq Aqueous Liquid E->L_aq F Label Container Correctly (Contents, Date, PI Name) E->F Once Segregated G Store in Secondary Containment in Satellite Accumulation Area F->G H Arrange for Pickup by EHS / Licensed Contractor G->H I Complete Waste Pickup Documentation H->I J End: Compliant Disposal I->J

Caption: Workflow for the safe disposal of novel research chemical this compound.

Step 4: Arrange for Professional Disposal

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.[7]

Final Steps:

  • Schedule Pickup: Once the waste container is full or the accumulation time limit set by your institution is reached, schedule a pickup with your EHS department or their licensed hazardous waste contractor.

  • Complete Documentation: Fill out all required waste pickup forms or tags provided by your EHS office. This documentation is critical for tracking the waste from "cradle-to-grave" as required by regulations.[7]

  • Never Abandon Chemicals: Never dispose of this compound down the sink, in the regular trash, or leave it as abandoned property.[10] The inappropriate disposal of chemical waste is illegal and poses a significant safety and environmental risk.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.